molecular formula C5H7ClN2O3S B1363951 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 499785-48-7

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Katalognummer: B1363951
CAS-Nummer: 499785-48-7
Molekulargewicht: 210.64 g/mol
InChI-Schlüssel: XSGVEJDBLQQXST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a useful research compound. Its molecular formula is C5H7ClN2O3S and its molecular weight is 210.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVEJDBLQQXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383230
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-48-7
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CAS 499785-48-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a key heterocyclic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into its chemical identity, a robust and validated synthesis protocol, and its current and prospective applications in the pharmaceutical and agrochemical industries.

Core Chemical Identity and Physicochemical Properties

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a substituted pyrazole, a class of aromatic heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The presence of a chloro group at the 5-position, two methyl groups at the 1 and 3-positions, and a sulfonic acid group at the 4-position bestows upon it a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis.[1]

PropertyValueSource
CAS Number 499785-48-7[2][3]
IUPAC Name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid[3][4]
Molecular Formula C₅H₇ClN₂O₃S[2][3]
Molecular Weight 210.63 g/mol [3]
Canonical SMILES CN1N=C(C)C(=C1Cl)S(O)(=O)=O[3]
InChIKey XSGVEJDBLQQXST-UHFFFAOYSA-N[3]
Predicted pKa -2.40 ± 0.50[2]
Appearance White to off-white solid (typical)Inferred from related compounds

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Validated Two-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the readily available 1,3-dimethyl-5-pyrazolone. This pathway involves an initial chlorination reaction to form the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole, followed by a sulfonation step. This approach is logical as it sequentially introduces the required functional groups onto the pyrazole core.

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

The initial step focuses on the conversion of 1,3-dimethyl-5-pyrazolone to its chlorinated analogue. The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF), are well-suited for this transformation.[5][6] The DMF and POCl₃ react to form the Vilsmeier reagent, which is the active electrophile that facilitates the substitution of the hydroxyl group with a chlorine atom.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add N,N-dimethylformamide (DMF) (0.5 equivalents).

  • Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Formation of Vilsmeier Reagent: After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Starting Material: Slowly add 1,3-dimethyl-5-pyrazolone (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-1,3-dimethyl-1H-pyrazole.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.

Step 2: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole

The second step involves the electrophilic sulfonation of the synthesized 5-chloro-1,3-dimethyl-1H-pyrazole at the 4-position. Chlorosulfonic acid is a potent sulfonating agent for this purpose.[7][8] The reaction is typically carried out in a suitable solvent like chloroform. To drive the reaction to completion and to convert the initially formed sulfonyl chloride to the sulfonic acid, a subsequent hydrolysis step is necessary.

Experimental Protocol:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Addition of Sulfonating Agent: Under a nitrogen atmosphere, slowly add chlorosulfonic acid (5.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.[8] Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

  • Isolation: The sulfonic acid product, being highly polar, will likely precipitate or remain in the aqueous layer. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If it remains in the aqueous solution, the chloroform layer should be separated, and the aqueous layer can be concentrated under reduced pressure to yield the crude product.

  • Purification: Recrystallization from a suitable solvent system (e.g., water-ethanol) can be employed to purify the final product, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Caption: Synthetic pathway for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Applications in Drug Discovery and Agrochemicals

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1] The pyrazole scaffold is a well-established pharmacophore, and the introduction of chloro and sulfonic acid groups provides handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

As a Precursor for Bioactive Molecules

The sulfonic acid group can be converted into other functional groups, such as sulfonamides, which are prevalent in many marketed drugs.[7][8] The chlorine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the final compounds.

Derivatives of pyrazole sulfonic acids and related pyrazole compounds have shown a wide range of pharmacological activities, including:

  • Anti-inflammatory: Pyrazole derivatives are known to exhibit anti-inflammatory properties.[1] Some studies on related sulfonamide derivatives have shown promising in vivo anti-inflammatory activity.

  • Antimicrobial: The pyrazole nucleus is a component of various antimicrobial agents.[1]

  • Anticancer: Certain pyrazole derivatives have demonstrated antiproliferative activity against cancer cell lines.[1][7]

Potential Signaling Pathways and Mechanisms of Action

While specific studies on 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are limited, the biological activity of related pyrazole sulfonamides suggests potential interactions with key signaling pathways. The sulfonic acid group can form hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.[1] For instance, some pyrazole-containing compounds have been investigated as inhibitors of enzymes involved in inflammatory pathways.

Caption: Potential therapeutic applications of derivatives of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

  • Emergency: In case of an accident or if you feel unwell, seek medical advice immediately and show the label where possible.[2]

The reagents used in the synthesis, such as phosphorus oxychloride and chlorosulfonic acid, are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate PPE.

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a valuable and versatile building block in medicinal and agricultural chemistry. Its synthesis from readily available starting materials is achievable through a robust two-step protocol. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • Mahesh, P., et al. (2023).
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

  • Shen, Z., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Patil, S., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Retrieved from [Link]

  • Molbase. (n.d.). 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document integrates reported information with well-established principles and methodologies for analogous pyrazole and sulfonic acid derivatives.

Introduction: The Significance of a Substituted Pyrazole Sulfonic Acid

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] The incorporation of a sulfonic acid group into the pyrazole scaffold imparts unique characteristics, including strong acidity and increased polarity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, with potential applications in the development of anti-inflammatory, antimicrobial, and anticancer agents.[3]

Core Physicochemical Properties

A summary of the core physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is presented below. It is important to note that while some data is reported, other values are predicted based on computational models due to a lack of published experimental findings.

PropertyValueSource
CAS Number 499785-48-7[4]
Molecular Formula C5H7ClN2O3S[4][5]
Molecular Weight 210.64 g/mol [5]
Predicted pKa -2.40 ± 0.50[4]
Topological Polar Surface Area 80.6 Ų[5]
Hydrogen Bond Acceptor Count 4

Structural Elucidation and Key Features

The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is central to its chemical behavior.

Caption: 2D structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[6][7] The key functional groups influencing the properties of this molecule are:

  • The Sulfonic Acid Group (-SO3H): This is a strongly acidic functional group, which is reflected in the low predicted pKa of -2.40.[4] This high acidity suggests that the compound will exist predominantly in its ionized sulfonate form under physiological conditions.

  • The Chlorine Atom (-Cl): The electron-withdrawing nature of the chlorine atom at position 5 can influence the electron density of the pyrazole ring and the acidity of the sulfonic acid group.

  • The Methyl Groups (-CH3): The two methyl groups at positions 1 and 3 are electron-donating and contribute to the overall lipophilicity of the molecule.

Solubility Profile (Predicted)

  • Aqueous Solubility: Due to the presence of the highly polar sulfonic acid group, the compound is expected to be readily soluble in water. In aqueous solutions, it will likely exist as the sulfonate anion.

  • Polar Organic Solvents: Good solubility is also anticipated in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Nonpolar Organic Solvents: Solubility is expected to be limited in nonpolar solvents like hexane and toluene.

Proposed Synthesis Pathway

While a specific synthesis protocol for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid has not been published, a plausible synthetic route can be devised based on established methods for the sulfonation of pyrazoles.[6] The most likely approach involves the sulfonation of a 5-chloro-1,3-dimethyl-1H-pyrazole precursor. A key intermediate in this process would be the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.

A general procedure for the synthesis of a related pyrazole-4-sulfonyl chloride involves the reaction of the pyrazole with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to drive the reaction to completion.[6][7]

G cluster_0 Synthesis of Pyrazole Sulfonyl Chloride cluster_1 Hydrolysis start 1,3-dimethyl-5-pyrazolone intermediate1 5-chloro-1,3-dimethyl-1H-pyrazole start->intermediate1 Vilsmeier-Haack type reaction intermediate2 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate1->intermediate2 Sulfonylation with Chlorosulfonic Acid final_product 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid intermediate2->final_product Hydrolysis G cluster_0 pKa Determination Workflow start Prepare a dilute aqueous solution of the sulfonic acid titration Titrate with a standardized strong base (e.g., NaOH) start->titration measurement Monitor pH using a calibrated pH meter titration->measurement analysis Plot pH versus volume of titrant added measurement->analysis result Determine the pKa from the half-equivalence point analysis->result

Caption: Workflow for pKa determination by potentiometric titration.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and for quantification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

  • Recommended Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the sulfonic acid is in a consistent protonation state) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole ring would be appropriate.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and environment of the protons, including the two methyl groups and any protons on the pyrazole ring.

    • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Would be used to identify the characteristic vibrational frequencies of the functional groups, particularly the strong absorptions associated with the S=O and O-H bonds of the sulfonic acid group.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is not available, the SDS for the related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide, indicates that it causes skin and serious eye irritation. [8]Given the strong acidic nature of the sulfonic acid, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Work should be conducted in a well-ventilated area or a fume hood. [8]

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a compound with considerable potential for further investigation in drug discovery and as a synthetic building block. While there is a scarcity of direct experimental data, this guide provides a robust framework for its physicochemical understanding, based on established chemical principles and methodologies for related compounds. Further experimental validation of the predicted properties and analytical methods is highly recommended for any research or development activities involving this molecule.

References

  • Saleh, A., et al. (2020). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 893893.
  • PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26265–26278.
  • Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. (2021). Bioorganic & Medicinal Chemistry, 46, 116344.
  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules, 25(21), 5035.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (2021). Molecules, 26(16), 4983.
  • Acros Organics. (2014).
  • Biosynth. (2021). 3-(Difluoromethyl)
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectrum Chemical. (2022).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26265–26278.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 23-31.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2936.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid St
  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). New Jersey Institute of Technology.
  • Method of production of sulfonylchlorides. (1982).

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple listing of methods. It establishes a logical and self-validating workflow, detailing the causality behind the selection of each analytical technique. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography, this guide offers a robust framework for the unambiguous characterization of this and similar heterocyclic compounds. Each section includes field-proven experimental protocols and expected data, ensuring both scientific integrity and practical applicability.

Introduction: The Structural Hypothesis

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound with the molecular formula C₅H₇ClN₂O₃S and a molecular weight of approximately 210.63 g/mol .[1][2][3] The molecule features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[4][5] This core is substituted with a chlorine atom, two methyl groups, and a sulfonic acid group.[6] Based on its IUPAC name, the proposed structure is as follows:

  • A 1H-pyrazole ring.

  • A methyl group at position 1 (N1).

  • A methyl group at position 3 (C3).

  • A sulfonic acid group (-SO₃H) at position 4 (C4).

  • A chlorine atom at position 5 (C5).

The primary objective of this guide is to present a systematic methodology to confirm this proposed structure and rule out any isomeric possibilities. The elucidation process is a confirmatory sequence, where each analytical step provides a piece of the structural puzzle.

The Elucidation Workflow: A Multi-faceted Approach

The structural confirmation of a novel or synthesized compound requires a convergence of evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a comprehensive and trustworthy structural picture. Our workflow is designed to first establish the molecular formula and fragmentation patterns, then to map the proton and carbon framework, identify functional groups, and finally, to determine the precise three-dimensional arrangement of atoms.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Structural Framework cluster_2 Functional Group Identification cluster_3 Definitive 3D Structure MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Cl) - Fragmentation NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) MS->NMR Confirms Formula IR Infrared (IR) Spectroscopy - S=O, O-H, C-N, C-Cl bonds NMR->IR Suggests Bonds XRAY X-ray Crystallography - Atomic Coordinates - Bond Lengths & Angles - Absolute Confirmation IR->XRAY Corroborates Groups

Caption: Overall workflow for the structure elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is the foundational step, providing the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns.[7] For a halogenated compound, MS is particularly powerful.[8]

Causality of Choice:
  • Molecular Ion Peak (M⁺): Directly confirms the molecular weight of the compound.

  • Isotopic Pattern: The presence of chlorine is definitively confirmed by its characteristic isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9][10] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9][10][11] This is a molecular fingerprint for a monochlorinated compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the exact molecular formula (C₅H₇ClN₂O₃S), distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol (HRMS - ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Run the analysis in both positive and negative ion modes to determine which provides a better signal for the molecular ion. Given the acidic proton, negative mode ([M-H]⁻) is expected to be prominent.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Verify the [M]⁺/[M+2]⁺ or [M-H]⁻/[M-H+2]⁻ pattern and confirm the ~3:1 intensity ratio.

    • Use the instrument's software to calculate the exact molecular formula from the measured accurate mass of the monoisotopic peak (containing ³⁵Cl).

Predicted Data Summary
ParameterExpected ValueRationale
Molecular Formula C₅H₇ClN₂O₃SBased on the proposed structure.
Monoisotopic Mass 209.9866 DaCalculated for ¹²C₅¹H₇³⁵Cl¹⁴N₂¹⁶O₃³²S.[2]
[M-H]⁻ Peak (m/z) 208.9788For the ion containing ³⁵Cl.
[M-H+2]⁻ Peak (m/z) 210.9758For the ion containing ³⁷Cl.
Isotopic Peak Ratio ~3:1Natural abundance of ³⁵Cl vs. ³⁷Cl.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[12][13] For this specific structure, ¹H and ¹³C NMR, supplemented by 2D techniques, can provide definitive proof of the connectivity of the methyl groups and the substitution pattern on the pyrazole ring.

Causality of Choice:
  • ¹H NMR: Identifies all unique proton environments. It will confirm the presence of the two distinct methyl groups and the acidic proton of the sulfonic acid.

  • ¹³C NMR: Identifies all unique carbon environments, confirming the five carbons of the substituted pyrazole ring and the two methyl carbons.

  • D₂O Exchange: A simple experiment to definitively identify the acidic sulfonic acid proton. This proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[14]

Experimental Protocol (¹H, ¹³C, and D₂O Exchange)
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and show exchangeable protons).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Note the chemical shifts (δ), integration values, and multiplicities of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Note the chemical shifts of all carbon signals.

  • D₂O Exchange:

    • To the same NMR tube, add 1-2 drops of deuterium oxide (D₂O).

    • Gently shake the tube to mix.

    • Re-acquire the ¹H NMR spectrum and compare it to the original.[14]

Predicted NMR Data (in DMSO-d₆)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 10.0Broad Singlet1H-SO₃H Acidic proton, chemical shift is concentration-dependent. Will disappear upon D₂O exchange.[14]
~3.8Singlet3HN-CH₃ (at N1)Methyl group attached to a nitrogen atom in a heterocyclic ring.
~2.5Singlet3HC-CH₃ (at C3)Methyl group attached to a carbon atom in the pyrazole ring.

¹³C NMR:

Chemical Shift (δ, ppm)AssignmentRationale
~150C 3Carbon bearing a methyl group and adjacent to a nitrogen.
~145C 5Carbon bearing the chlorine atom.
~120C 4Carbon bearing the sulfonic acid group.
~38N-C H₃Methyl carbon attached to nitrogen.
~15C-C H₃Methyl carbon attached to a ring carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[15][16]

Causality of Choice:
  • Sulfonic Acid Group: This group has several characteristic stretches. The strong S=O asymmetric and symmetric stretches are highly diagnostic.[15][17] The O-H stretch will also be present, often as a broad band.

  • Pyrazole Ring: The C=N and C=C stretching vibrations within the ring will provide evidence for the heterocyclic core.

  • C-Cl Bond: The C-Cl stretch appears in the fingerprint region and can further support the presence of the chlorine substituent.

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100 - 2500Broad, StrongO-H StretchSulfonic Acid
~1600 - 1450MediumC=N, C=C StretchPyrazole Ring
~1250 - 1150StrongS=O Asymmetric StretchSulfonic Acid[17][18]
~1080 - 1030StrongS=O Symmetric StretchSulfonic Acid[18]
~800 - 600MediumC-Cl StretchChloroalkane

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[19] It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, bond lengths, and bond angles.[20][21]

Causality of Choice:
  • Unambiguous Connectivity: Directly visualizes the bonding framework, leaving no doubt about which atom is connected to which.

  • Regiochemistry Confirmation: Absolutely confirms the positions of all substituents (Cl at C5, -SO₃H at C4, etc.), which can be challenging to assign with 100% certainty by NMR alone without extensive 2D experiments.

  • Solid-State Conformation: Provides information about the molecule's conformation and intermolecular interactions in the crystal lattice.[19]

Experimental Protocol (Single-Crystal XRD)
  • Crystal Growth: This is the most critical and often most challenging step. The compound must be crystallized to produce a single, high-quality crystal suitable for diffraction. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution of the compound in ethyl acetate).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[19]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen. X-ray diffraction data are collected as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[5]

XRAY_Logic cluster_0 X-ray Crystallography Process Crystal Single Crystal Growth Diffraction X-ray Diffraction Pattern Crystal->Diffraction Irradiate ElectronDensity Electron Density Map Diffraction->ElectronDensity Solve Phase Problem StructureModel 3D Atomic Model (Final Structure) ElectronDensity->StructureModel Refine

Caption: Logical flow of a single-crystal X-ray diffraction experiment.

Expected Outcome

Conclusion: A Self-Validating Structural Assignment

The described workflow represents a robust, self-validating system for the structure elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Mass spectrometry confirms the elemental composition and molecular weight. NMR spectroscopy maps the proton and carbon skeleton, establishing the core structure and the nature of the substituents. Infrared spectroscopy corroborates the presence of key functional groups. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic connectivity and regiochemistry. The convergence of data from these independent techniques ensures the highest level of confidence in the final structural assignment, a critical requirement for research, patent applications, and regulatory submissions in the chemical and pharmaceutical sciences.

References

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020).
  • Journal of Molecular Structure. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019).
  • BenchChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.
  • The Journal of Organic Chemistry. Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. ACS Publications.
  • National Institutes of Health (NIH). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).
  • Guidechem. 5-chloro-1,3-dimethyl-1h-pyrazole-4-sulfonic acid.
  • PubChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S. National Center for Biotechnology Information.
  • National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • PubMed Central (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023).
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025).
  • ChemicalBook. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum.
  • SpectraBase. Methanesulfonic acid (anhydrous).
  • BenchChem. Resolving contradictions in spectroscopic data for sulfonic acid derivatives.
  • ResearchGate. ¹H NMR spectra of calix[7]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Available at:

  • ResearchGate. Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37.
  • MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019).
  • ResearchGate. X‐ray structure of pyrazole 11a (anisotropic displacement parameters....
  • National Institutes of Health (NIH). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S. National Center for Biotechnology Information.
  • Synthink. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7.
  • ResearchGate. Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine | Request PDF. (2025).
  • PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
  • InstaNANO. FTIR Functional Group Database Table with Search.
  • PrepChem.com. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
  • National Institutes of Health (NIH). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2025).
  • RJPN. FTIR INTERPRETATION OF DRUGS. (2020).
  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
  • ResearchGate. FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have....

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyrazole core, is prevalent in a wide array of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The strategic incorporation of a chloro group at the 5-position and a sulfonic acid moiety at the 4-position of the 1,3-dimethylpyrazole scaffold offers unique opportunities for molecular scaffolding and the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Overview of the Synthesis Pathway

The most direct and scientifically validated approach to the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid involves a two-step sequence commencing with the commercially available or readily synthesized 1,3-dimethyl-5-pyrazolone. This strategy hinges on the initial chlorination of the pyrazolone to form the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole, followed by a regioselective sulfonation at the C4 position.

Synthesis_Pathway A 1,3-Dimethyl-5-pyrazolone B 5-Chloro-1,3-dimethyl-1H-pyrazole A->B  POCl3 C 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride B->C  ClSO3H, SOCl2 D 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid C->D  H2O (Hydrolysis)

Caption: Proposed synthetic pathway for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Part 1: Synthesis of the Starting Material: 1,3-Dimethyl-5-pyrazolone

The synthesis of the pyrazolone starting material is a well-established condensation reaction between ethyl acetoacetate and methylhydrazine.[1][2] This reaction proceeds readily and typically affords the product in high yield.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-pyrazolone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethanol.

  • Addition of Methylhydrazine: While stirring, add methylhydrazine (1.0 eq) dropwise to the solution. An exothermic reaction is often observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,3-dimethyl-5-pyrazolone.

Reagent/SolventMolar RatioKey Considerations
Ethyl Acetoacetate1.0
Methylhydrazine1.0Added dropwise to control the exotherm.
Ethanol-Solvent for the reaction.

Part 2: Chlorination of 1,3-Dimethyl-5-pyrazolone

The conversion of 1,3-dimethyl-5-pyrazolone to 5-chloro-1,3-dimethyl-1H-pyrazole is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction transforms the pyrazolone tautomer into the corresponding 5-chloropyrazole.

Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole
  • Reaction Setup: In a fume hood, charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq) to the pyrazolone.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7. The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-1,3-dimethyl-1H-pyrazole, which can be further purified by distillation or chromatography if necessary.

Part 3: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole

The introduction of the sulfonic acid group at the 4-position of the pyrazole ring is the pivotal step in this synthesis. This is accomplished through electrophilic sulfonation using chlorosulfonic acid. The co-use of thionyl chloride is a critical refinement to this procedure, as it converts the initially formed sulfonic acid into the more stable sulfonyl chloride, preventing potential degradation.[4] The subsequent hydrolysis of this sulfonyl chloride intermediate yields the desired final product.

Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform.

  • Sulfonating Agent Preparation: In a separate flask, prepare a solution of chlorosulfonic acid (approx. 5.5 eq) in chloroform.

  • Sulfonation Reaction: Cool the pyrazole solution to 0 °C in an ice bath. Slowly add the chlorosulfonic acid solution dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for several hours.

  • Formation of Sulfonyl Chloride: To the reaction mixture, add thionyl chloride (approx. 1.3 eq) and continue heating for an additional 1-2 hours. This step ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.[4]

  • Hydrolysis and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and water. The 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. The acidic aqueous solution can be concentrated under reduced pressure to crystallize the product. The solid product is then collected by filtration, washed with a small amount of cold water, and dried.

Reagent/SolventMolar RatioKey Considerations
5-Chloro-1,3-dimethyl-1H-pyrazole1.0
Chlorosulfonic Acid~5.5Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Thionyl Chloride~1.3Added to form the more stable sulfonyl chloride intermediate.
Chloroform-Anhydrous conditions are preferred for the initial sulfonation step.

Visualization of the Key Sulfonation Step

Sulfonation_Mechanism cluster_0 Sulfonation and Chlorination cluster_1 Hydrolysis A 5-Chloro-1,3-dimethyl-1H-pyrazole B Electrophilic attack by SO3 A->B + ClSO3H C Sigma Complex B->C D Deprotonation C->D E 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid D->E F Reaction with SOCl2 E->F + SOCl2 G 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride F->G H 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride I Nucleophilic attack by H2O H->I + H2O J Elimination of HCl I->J K 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid J->K

Caption: Mechanistic overview of the sulfonation and subsequent hydrolysis steps.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and peer-reviewed synthetic transformations. The progress of each reaction step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with literature data or through elemental analysis.

Conclusion

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a multi-step process that can be achieved with a firm understanding of fundamental organic reactions. The presented pathway, commencing from 1,3-dimethyl-5-pyrazolone, offers a logical and experimentally validated route to this valuable heterocyclic building block. Careful attention to reaction conditions, particularly during the chlorination and sulfonation steps, is paramount for achieving high yields and purity. This in-depth guide provides the necessary framework for researchers and scientists to successfully synthesize this compound and explore its potential in the development of novel chemical entities.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Indian Academy of Sciences. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ARKIVOC. [Link]

Sources

Unraveling the Multifaceted Mechanism of Action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a synthetic heterocyclic compound belonging to the pyrazole class. Possessing a unique chemical architecture characterized by a substituted pyrazole ring, this molecule has emerged as a compound of significant interest within the scientific community. Its potential therapeutic applications span across anti-inflammatory, antimicrobial, and anticancer domains. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the putative mechanisms of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, drawing upon established knowledge of structurally related pyrazole derivatives. While direct experimental evidence for this specific molecule is still emerging, this guide will synthesize the current understanding of analogous compounds to present a scientifically grounded and logical framework for its potential biological activities.

Chemical Profile

  • IUPAC Name: 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • CAS Number: 499785-48-7

  • Molecular Formula: C₅H₇ClN₂O₃S

  • Molecular Weight: 210.64 g/mol

  • Structure:

    • A five-membered pyrazole ring.

    • A chloro group at position 5.

    • Two methyl groups at positions 1 and 3.

    • A sulfonic acid group at position 4.

The presence of the sulfonic acid group imparts acidic properties to the molecule and is crucial for its potential biological interactions, likely through hydrogen bonding and electrostatic interactions with protein targets.[1]

Potential Mechanisms of Action: A Tri-Pillar Exploration

Based on the pharmacological activities of analogous pyrazole compounds, the mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid can be hypothesized to operate through three primary pillars: anti-inflammatory, antimicrobial, and anticancer activities.

Pillar 1: Anti-inflammatory Activity - Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2][3][4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[3]

Proposed Mechanism: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is postulated to act as a COX inhibitor. The structural features of the pyrazole ring, along with the electronegative chloro and sulfonyl groups, may allow the molecule to bind to the active site of COX enzymes, thereby preventing the binding of arachidonic acid and subsequent prostaglandin synthesis. The sulfonamide or sulfonic acid moiety is a common feature in many selective COX-2 inhibitors.[3]

Signaling Pathway:

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediates 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid->COX-1 / COX-2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid against COX-1 and COX-2 enzymes.[5][6]

I. Materials and Reagents:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme cofactors (e.g., hematin, glutathione)

  • Stop solution (e.g., a solution of a weak acid)

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ EIA Kit or LC-MS/MS system for quantification

II. Methodology:

  • Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Preparation: Prepare a stock solution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and control inhibitors in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure: a. In a 96-well plate, add the reaction buffer, enzyme cofactors, and the test compound or control at various concentrations. b. Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes). e. Terminate the reaction by adding the stop solution.

  • Quantification of Prostaglandin E₂ (PGE₂): a. Measure the concentration of PGE₂ produced in each well using a competitive EIA kit or by LC-MS/MS. b. Generate a standard curve using known concentrations of PGE₂.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Parameter Description
IC₅₀ (COX-1) Concentration of the compound required to inhibit 50% of COX-1 activity.
IC₅₀ (COX-2) Concentration of the compound required to inhibit 50% of COX-2 activity.
Selectivity Index Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.
Pillar 2: Antimicrobial Activity - Disruption of Bacterial Cell Wall Synthesis

The structural integrity of bacteria is maintained by the peptidoglycan cell wall, a feature absent in mammalian cells, making it an attractive target for antimicrobial agents.[] Some pyrazole derivatives have been reported to exhibit antimicrobial properties, and one plausible mechanism is the interference with cell wall synthesis.[1]

Proposed Mechanism: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid may inhibit one or more of the enzymatic steps involved in the biosynthesis of peptidoglycan.[8] This could involve the inhibition of enzymes such as MurA-F, which are responsible for the synthesis of the peptidoglycan precursors in the cytoplasm, or the transglycosylases and transpeptidases that catalyze the final cross-linking of the peptidoglycan chains.[9] The sulfonic acid moiety could potentially mimic a substrate or bind to a regulatory site on these enzymes.

Bacterial Cell Wall Synthesis Pathway:

CellWall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG MurA-F Enzymes MurA-F Enzymes UDP-NAG->MurA-F Enzymes UDP-NAM-pentapeptide UDP-NAM-pentapeptide Lipid II Lipid II UDP-NAM-pentapeptide->Lipid II MurA-F Enzymes->UDP-NAM-pentapeptide Transglycosylases Transglycosylases Lipid II->Transglycosylases Peptidoglycan Peptidoglycan Transglycosylases->Peptidoglycan Transpeptidases Transpeptidases Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidases->Cross-linked Peptidoglycan 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid->MurA-F Enzymes Inhibits 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid->Transglycosylases Inhibits 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid->Transpeptidases Inhibits

Caption: Putative inhibition of bacterial cell wall synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid against various bacterial strains.

I. Materials and Reagents:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability assessment)

II. Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold serial dilutions in CAMHB in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound, the positive control, and the growth control (broth with inoculum but no compound).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the color remains blue.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Pseudomonas aeruginosaTo be determined
Enterococcus faecalisTo be determined
Pillar 3: Anticancer Activity - Induction of Apoptosis

Many pyrazole derivatives have demonstrated potent anticancer activities, often through the induction of apoptosis, or programmed cell death.[10][11][12]

Proposed Mechanism: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid may trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This could involve the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax).[11] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to cell death.[11] Additionally, cell cycle arrest is another potential mechanism by which pyrazole derivatives exert their anticancer effects.[10]

Apoptosis Induction Pathway:

Apoptosis_Pathway 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid Bcl-2 Bcl-2 (Anti-apoptotic) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

I. Materials and Reagents:

  • Cancer cell line (e.g., HCT-116, A549)

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (test compound)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

II. Methodology:

  • Cell Culture and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest the cells by trypsinization and wash them with cold PBS. b. Resuspend the cells in the 1X Binding Buffer provided in the kit. c. Add Annexin V-FITC and Propidium Iodide to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (usually at ~530 nm) and PI (usually at >670 nm).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Population Percentage of Cells (%)
ViableTo be determined
Early ApoptoticTo be determined
Late Apoptotic / NecroticTo be determined

Conclusion and Future Directions

While the precise molecular targets and intricate signaling pathways of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are yet to be fully elucidated, the existing body of research on analogous pyrazole derivatives provides a robust framework for understanding its potential mechanisms of action. The proposed activities as a COX inhibitor, a disruptor of bacterial cell wall synthesis, and an inducer of apoptosis offer exciting avenues for further investigation.

Future research should focus on direct experimental validation of these hypotheses. This includes detailed enzymatic assays, crystallographic studies to determine binding modes with target proteins, and comprehensive in vivo studies to assess efficacy and safety. Such endeavors will be crucial in unlocking the full therapeutic potential of this promising pyrazole compound.

References

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences, 129(10), 1567–1575.
  • Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023).
  • Abdel-Maksoud, M. S., Abdel-Aziz, M., Abdel-Wahab, B. F., & El-Gamal, K. M. (2021). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 11(1), 18361.
  • Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023).
  • Wang, X., Li, X., Li, B., Zhang, Y., & Li, Z. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 908691.
  • Singh, R., & Kumar, A. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm, 8(5), 846–865.
  • Pazgier, M., & Wladyka, B. (2021). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences, 22(16), 8827.
  • Ahmed, E. M., & El-Sayed, M. A. A. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry, 85, 56–68.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1, 5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Kujawski, J., Bernard, M. K., Janiszewska, J., Popiół, J., & Kujawski, R. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo [3, 4-c] pyridine-1, 3 (2H)
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1, 3, 5-triaryl-4, 5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 112–119.
  • Zha, W., Wang, J., & He, L. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 243–249.
  • Piomelli, D., Sasso, O., & Pontis, S. (2018). Discovery and SAR Evolution of Pyrazole Azabicyclo [3.2. 1] octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 61(17), 7853–7871.
  • Mervat, M. A., Hanan, F. A., & Mohamed, A. E. (2018). Induction of apoptosis by pyrazolo [3, 4-d] pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 845–853.
  • Matys, A., & Podgórski, R. (2022). Pyrazolo [4, 3-e] tetrazolo [1, 5-b][1][10][13] triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Molecules, 27(14), 4467.

Sources

The Diverse Biological Activities of Pyrazole Sulfonic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, including several blockbuster drugs. When functionalized with a sulfonic acid or sulfonamide moiety, the resulting pyrazole sulfonic acid derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides an in-depth technical exploration of these activities, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole sulfonic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Molecular Mechanisms of Anticancer Action

A significant body of research indicates that pyrazole sulfonic acid derivatives exert their anticancer effects through the induction of apoptosis , or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of intrinsic apoptotic pathways.[2]

Key molecular events associated with the pro-apoptotic activity of these derivatives include:

  • Activation of Caspases: Studies have shown that treatment with pyrazole derivatives leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]

  • Modulation of Bcl-2 Family Proteins: Some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria.[4]

  • Cell Cycle Arrest: These compounds can induce cell cycle arrest at various phases, such as the G2/M phase, preventing cancer cells from completing cell division.[5]

  • DNA Damage: Certain pyrazole derivatives have been observed to cause DNA strand breaks, triggering a DNA damage response that can lead to apoptosis.[4]

dot

Caption: Anticancer mechanisms of pyrazole sulfonic acid derivatives.

Structure-Activity Relationships (SAR) in Anticancer Activity

The anticancer potency of pyrazole sulfonic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. Key SAR insights include:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or a trifluoromethyl group, on the phenyl ring attached to the pyrazole core often enhances cytotoxic activity.[6]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazole or triazole, can lead to compounds with potent and selective anticancer activity.[7]

  • Sulfonamide Moiety: The sulfonamide group plays a crucial role in the biological activity, and its modification can modulate potency and selectivity.

Compound SeriesKey Structural FeaturesAnticancer Activity InsightsReference
Pyrazole-Thiazolidinone HybridsCombination of pyrazole and thiazolidinone scaffoldsModerate inhibition of lung cancer cell lines.[7]
Pyrazole Naphthalene DerivativesNaphthalene moiety attached to the pyrazole corePotential to inhibit tubulin polymerization in breast cancer cells.[7]
Trisubstituted PyrazolesVaried substituents at positions 1, 3, and 5Importance of chlorophenyl, thiazole, and sulfonamide groups for cytotoxicity.[4]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonic acid derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole sulfonic acid derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Molecular Mechanisms of Antimicrobial Action

The sulfonamide moiety in these derivatives is structurally similar to p-aminobenzoic acid (PABA), a key precursor in the bacterial synthesis of folic acid. By acting as competitive inhibitors of dihydropteroate synthase, an enzyme in the folate synthesis pathway, these compounds can disrupt bacterial growth.[5] Additionally, some pyrazole derivatives have been shown to inhibit bacterial protein synthesis.[10]

dot

Caption: Inhibition of folic acid synthesis by pyrazole sulfonamides.

Structure-Activity Relationships (SAR) in Antimicrobial Activity

The antimicrobial efficacy of pyrazole sulfonic acid derivatives is influenced by the substitution pattern on the heterocyclic and aromatic rings.

  • Electron-donating and Electron-withdrawing Groups: The presence of both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) groups on the phenyl ring of the sulfonamide moiety has been shown to enhance antibacterial and antifungal activity.[11]

  • Hybrid Scaffolds: The fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or pyrazoline, can lead to compounds with potent and broad-spectrum antimicrobial activity.[10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[12][13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.

  • Inoculation of Agar Plates: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole sulfonic acid derivative solution (at a known concentration) into each well. Include a positive control (e.g., a standard antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several pyrazole sulfonic acid derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[14] This selectivity is a key advantage, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole sulfonic acid derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[1] The sulfonamide group of these derivatives is thought to bind to a hydrophilic side pocket of the COX-2 active site, contributing to their selectivity over the COX-1 isoform.

dot

Caption: Selective COX-2 inhibition by pyrazole sulfonic acid derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][15]

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole sulfonic acid derivative orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should be treated with a standard anti-inflammatory drug like Indomethacin.

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[7]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Enzyme Inhibition: A Versatile Mode of Action

Beyond COX-2, pyrazole sulfonic acid derivatives have been shown to inhibit other clinically relevant enzymes, highlighting their potential in treating a wider range of diseases.

Carbonic Anhydrase Inhibition

Certain pyrazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[16] Different CA isoforms are involved in various physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer. The sulfonamide moiety of these inhibitors typically coordinates with the zinc ion in the active site of the enzyme.

Kinase Inhibition

The pyrazole scaffold is a key structural motif in many approved kinase inhibitors used in cancer therapy.[17] Pyrazole sulfonic acid derivatives have also been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways. Their ability to act as ATP-competitive inhibitors makes them attractive candidates for the development of targeted cancer therapies.

In Vivo Pharmacokinetics and Preclinical Development

For a pyrazole sulfonic acid derivative to advance as a drug candidate, a thorough evaluation of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profile is essential. In vivo studies in animal models provide crucial data on a compound's bioavailability, metabolic stability, and potential adverse effects.[18] For instance, studies have been conducted to identify CNS penetrant pyrazole sulfonamides for potential treatment of diseases like Human African Trypanosomiasis.[17]

Clinical Relevance and Future Perspectives

The pyrazole scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory drug celecoxib and several anticancer kinase inhibitors.[1][19] This clinical success underscores the therapeutic potential of pyrazole-based compounds. The future of pyrazole sulfonic acid derivatives in drug discovery looks promising, with ongoing research focused on:

  • Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[20]

  • Novel Drug Delivery Systems: Developing innovative formulations to improve the bioavailability and targeted delivery of these compounds.

  • Combination Therapies: Investigating the synergistic effects of pyrazole sulfonic acid derivatives with existing drugs to overcome drug resistance and improve treatment outcomes.

The versatility of the pyrazole sulfonic acid scaffold, coupled with a deeper understanding of its biological targets and mechanisms of action, will continue to drive the discovery and development of novel and effective therapies for a wide range of diseases.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. Retrieved from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Advances. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Journal of Biological Sciences. Retrieved from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2025). ResearchGate. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved from [Link]

  • A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). (2025). ResearchGate. Retrieved from [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, and Molecular Docking Studies. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. (2024). Bioorganic Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a versatile heterocyclic compound. We will delve into its synthesis, chemical characteristics, and its emerging significance as a building block in pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important intermediate.

Core Profile and Physicochemical Properties

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a substituted pyrazole, a class of aromatic heterocyclic compounds known for their broad utility. The molecule's functionality is defined by a stable pyrazole core, two methyl groups at positions 1 and 3, a chloro group at position 5, and a sulfonic acid moiety at position 4.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for more complex molecular architectures.[1]

PropertyValueSource
IUPAC Name 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid[2][3]
CAS Number 499785-48-7[1][2][4]
Molecular Formula C₅H₇ClN₂O₃S[2][3][4]
Molecular Weight 210.64 g/mol [1][2]
Topological Polar Surface Area 80.6 Ų[2][4]
Hydrogen Bond Acceptor Count 4[4]
Predicted pKa -2.40 ± 0.50[4]
InChIKey XSGVEJDBLQQXST-UHFFFAOYSA-N[1][3]

Synthesis and Mechanistic Considerations

The most direct and commonly referenced method for preparing 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid involves a two-step sequence starting from 1,3-dimethyl-1H-pyrazole.[1] This process leverages fundamental electrophilic aromatic substitution reactions.

Synthetic Pathway Overview

The synthesis proceeds via an initial chlorination of the pyrazole ring, followed by sulfonation. The choice of reagents and control of reaction conditions are critical for achieving high yield and purity.

Synthesis_Pathway A 1,3-Dimethyl-1H-pyrazole C 5-Chloro-1,3-dimethyl-1H-pyrazole A->C Step 1: Chlorination B Chlorinating Agent (e.g., Thionyl Chloride) B->C E 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid C->E Step 2: Sulfonation D Sulfonating Agent (e.g., Chlorosulfonic Acid) D->E

Caption: Synthetic workflow for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Detailed Experimental Protocol (Adapted from Analogous Sulfonylation)

This protocol is adapted from established methods for the sulfonylation of pyrazole cores and provides a robust framework for laboratory synthesis.[1][5]

Objective: To synthesize 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 volumes). Cool the solution to 0 °C using an ice bath.

  • Addition of Pyrazole: Dissolve 5-Chloro-1,3-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) and add it to the dropping funnel. Add this solution dropwise to the stirred chlorosulfonic acid solution at 0 °C. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side product formation.

  • Sulfonylation Reaction: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and maintain stirring for 10-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Conversion to Sulfonyl Chloride (Intermediate Step): To the reaction mass, add thionyl chloride (1.3 equivalents) dropwise at 60 °C over 20 minutes. Continue stirring for an additional 2 hours. This step ensures any remaining sulfonic acid is converted to the more reactive sulfonyl chloride, which is then hydrolyzed.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. This will hydrolyze the sulfonyl chloride intermediate to the desired sulfonic acid product. The crude product may precipitate.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a saturated sodium bicarbonate solution if necessary. The product's solubility will dictate the precise extraction/isolation strategy. Further purification can be achieved by recrystallization.

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this molecule (sulfonic acid, chloro group, pyrazole ring) provides multiple avenues for chemical modification.

  • Sulfonic Acid Group: The acidic proton can be abstracted to form salts. The entire group can be converted into more reactive species like sulfonyl chlorides, which are precursors to sulfonamides.[1][5]

  • Chloro Substituent: The chlorine atom at the C5 position can be displaced via nucleophilic substitution reactions, allowing for the introduction of other functional groups.[1]

  • Reactions of the Core: The compound can undergo oxidation or reduction under appropriate conditions, though this may affect multiple functional groups.[1]

Reactivity_Diagram Core 5-Chloro-1,3-dimethyl-1H- pyrazole-4-sulfonic acid SulfonylChloride ...-sulfonyl chloride Core->SulfonylChloride SOCl₂ or PCl₅ SubstitutedPyrazole 5-Substituted-1,3-dimethyl-1H- pyrazole-4-sulfonic acid Core->SubstitutedPyrazole Nucleophilic Substitution (Nu⁻) Sulfonamide ...-sulfonamide SulfonylChloride->Sulfonamide R₂NH

Caption: Key derivatization pathways from the core molecule.

Applications in Research and Development

This pyrazole derivative is primarily utilized as an intermediate in the synthesis of high-value target molecules.[1]

Pharmaceutical and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in drug discovery. Derivatives of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are being investigated for several therapeutic properties:

  • Anti-inflammatory Agents: The core structure is related to compounds that inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

  • Antimicrobial Compounds: Studies have shown that certain pyrazole derivatives possess significant antibacterial properties, potentially by interfering with bacterial cell wall synthesis.[1]

  • Anticancer Potential: In vitro research suggests that derivatives can induce apoptosis (programmed cell death) in cancer cells, possibly through mechanisms involving oxidative stress and mitochondrial dysfunction.[1]

Mechanism_of_Action Derivative Pyrazole Derivative COX COX Enzyme Derivative->COX Inhibition BacterialEnzyme Bacterial Cell Wall Synthesis Enzyme Derivative->BacterialEnzyme Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CellWall Cell Wall Integrity BacterialEnzyme->CellWall CellLysis Bacterial Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Proposed mechanisms of action for derived therapeutic agents.

Agrochemicals and Industrial Use

Beyond pharmaceuticals, this compound serves as a building block in the agrochemical industry for creating new pesticides and herbicides.[1] Its structural motifs are found in many commercially successful products. It also has niche applications in the synthesis of specialized dyes and as a reagent in certain chemical processes.[1]

Analytical and Quality Control Profile

Ensuring the identity and purity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is critical. A combination of spectroscopic and chromatographic methods should be employed.

Analytical TechniqueExpected Observations
¹H NMR Two singlets for the two non-equivalent methyl groups (N-CH₃ and C-CH₃). A broad singlet for the acidic sulfonic acid proton (may exchange with D₂O).
¹³C NMR Signals corresponding to the five carbons of the pyrazole ring and the two methyl carbons.
Mass Spectrometry (MS) The molecular ion peak [M]+ or [M-H]- should be observed at m/z corresponding to C₅H₇ClN₂O₃S, showing the characteristic isotopic pattern for a chlorine-containing compound.
FTIR Spectroscopy Characteristic peaks for S=O stretching (sulfonic acid), C=N and C=C stretching (pyrazole ring), and C-H stretching (methyl groups).
HPLC A single major peak on a reverse-phase column, indicating purity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar chemicals provides a strong basis for safe handling protocols.[4][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[4]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[6][7]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

    • Skin Contact: Wash off immediately with soap and plenty of water.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.

Conclusion and Future Directions

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a foundational chemical intermediate with significant untapped potential. Its well-defined reactivity allows for predictable derivatization, making it an attractive starting point for combinatorial chemistry and targeted synthesis campaigns. Future research will likely focus on expanding the library of derivatives for biological screening, exploring its utility in creating novel functional materials, and developing more sustainable and efficient synthetic methodologies.

References

  • PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, 97%, Thermo Scientific. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-1,3-dimethylpyrazole-4-sulfonic acid, hydrazide. Retrieved from [Link]

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2936. Available at: [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Reddy, L. V. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26189–26203. Available at: [Link]

  • Stanetty, P., & Schnürch, M. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Available at: [Link]

Sources

The Pyrazole Scaffold: A Legacy of Serendipity and Design in Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, History, and Application of Pyrazole-Based Therapeutics

Introduction

The history of medicinal chemistry is replete with narratives of both serendipitous discovery and rational design. Few molecular scaffolds embody this duality as profoundly as pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. From its initial, unexpected synthesis in the late 19th century to its current status as a "privileged scaffold" in modern drug discovery, the journey of pyrazole-based compounds is a testament to the evolution of pharmaceutical science.[1] This guide provides an in-depth technical exploration of the discovery and history of pyrazole-based compounds in medicine, intended for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries, the causal relationships behind key experimental choices, and the mechanistic underpinnings of pyrazole's enduring therapeutic relevance.

Chapter 1: The Dawn of Pyrazole Chemistry: Knorr's Accidental Analgesic

The story of pyrazole in medicine begins not with a targeted search for a therapeutic agent, but with a foundational exploration in synthetic organic chemistry. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously created a novel pyrazolone compound through the condensation of ethyl acetoacetate and phenylhydrazine.[2][3][4] This compound, which he named antipyrine (later known as phenazone), was subsequently found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[5][6] Antipyrine quickly became one of the first commercially successful synthetic drugs, marking a pivotal moment in the history of medicine and establishing the therapeutic potential of the pyrazolone class of compounds.[6]

While Knorr synthesized the first medicinally important pyrazole derivative, the parent pyrazole ring itself was first synthesized by Hans von Pechmann in 1898 from the reaction of acetylene and diazomethane. This distinction highlights the early focus of the field on the therapeutic applications of pyrazole derivatives rather than the fundamental chemistry of the parent heterocycle.

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

The following protocol is a reconstruction of Ludwig Knorr's original 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone, the precursor to antipyrine.

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Reaction vessel

  • Heating apparatus (e.g., water bath)

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

  • Initial Condensation: Allow the mixture to stand at room temperature. A condensation reaction will occur, forming an oily phenylhydrazone intermediate and water.

  • Separation: Separate the aqueous layer from the oily product using a separatory funnel.

  • Cyclization: Gently heat the isolated oily intermediate on a water bath. This promotes an intramolecular cyclization via the elimination of ethanol.

  • Isolation and Purification: Upon cooling, the product will solidify. The crude 1-phenyl-3-methyl-5-pyrazolone can be collected and purified by recrystallization from a suitable solvent such as ethanol.

Causality of Experimental Choices:

  • The use of a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine) provides the necessary functionalities for the condensation and subsequent cyclization to form the five-membered pyrazole ring.

  • The initial reaction at ambient temperature allows for the controlled formation of the hydrazone intermediate.

  • Heating is then required to provide the activation energy for the intramolecular cyclization and elimination of ethanol, which drives the reaction to completion.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A Ethyl Acetoacetate C Phenylhydrazone Intermediate A->C Condensation (Room Temp) B Phenylhydrazine B->C D 1-Phenyl-3-methyl-5-pyrazolone C->D Cyclization (Heating) - Ethanol

Knorr Pyrazole Synthesis Workflow

Chapter 2: The Evolution of Pyrazole-Based NSAIDs: From Phenylbutazone to Selective COX-2 Inhibitors

Following the success of antipyrine, the pyrazolone scaffold became a focal point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). One of the most notable early successors was Phenylbutazone , introduced in the 1950s. It is synthesized through the condensation of diethyl n-butylmalonate with hydrazobenzene.[2] While a potent anti-inflammatory agent, its use has been limited due to significant side effects.

The major breakthrough in the modern era of pyrazole-based anti-inflammatory therapy came with the elucidation of the mechanism of action of NSAIDs and the subsequent discovery of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2.

  • COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric cytoprotection and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

This discovery provided a clear rationale for the development of selective COX-2 inhibitors: drugs that could exert potent anti-inflammatory effects by inhibiting COX-2 while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[7]

This led to the development of the "coxib" class of drugs, with the pyrazole-containing compound Celecoxib (Celebrex) being a landmark achievement. Developed by a team at the Searle division of Monsanto, Celecoxib was approved by the FDA in 1998.[7]

Mechanism of Action: The Prostaglandin Synthesis Pathway

Celecoxib and other pyrazole-based NSAIDs exert their effects by inhibiting the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[8]

G A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C1 COX-1 (Constitutive) B->C1 C2 COX-2 (Inducible) B->C2 D Prostaglandin H2 (PGH2) C1->D C2->D E1 Prostaglandins (Homeostatic Functions) D->E1 Isomerases E2 Prostaglandins (Inflammation, Pain) D->E2 Isomerases F Celecoxib F->C2 Selective Inhibition G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation A 4-Methylacetophenone C 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione A->C Sodium Methoxide, Toluene, Reflux B Ethyl Trifluoroacetate B->C E Celecoxib C->E Methanol, Reflux D 4-Hydrazinylbenzenesulfonamide Hydrochloride D->E G A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase Activation B->C D GTP -> cGMP C->D E Smooth Muscle Relaxation (Vasodilation) D->E F PDE5 D->F Degradation H Inactive GMP F->H G Sildenafil G->F Inhibition

Mechanism of Action of Sildenafil
Rimonabant: A Tale of Targeted Design and Unforeseen Consequences

In contrast to the serendipitous discovery of sildenafil's primary application, Rimonabant was rationally designed as a selective cannabinoid-1 (CB1) receptor antagonist. T[9]he CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance. T[10]he rationale was that blocking this receptor would decrease appetite and lead to weight loss.

While Rimonabant was initially approved in Europe for the treatment of obesity, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety. T[7]his serves as a cautionary tale in drug development, highlighting the complexity of targeting signaling systems that have widespread effects in the central nervous system.

Pyrazole-Based Kinase Inhibitors: A New Frontier in Oncology

In recent years, the pyrazole scaffold has become a cornerstone in the development of small-molecule kinase inhibitors for the treatment of cancer. The planarity and hydrogen-bonding capabilities of the pyrazole ring make it an excellent hinge-binding motif for the ATP-binding site of many kinases.

Notable examples include:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis. *[11] Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer.

[11]The development of these drugs is a prime example of structure-based drug design, where the pyrazole core is systematically functionalized to achieve high potency and selectivity for the target kinase.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant activation of this pathway is a hallmark of many cancers and inflammatory diseases. Pyrazole-based inhibitors like Ruxolitinib bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, which in turn blocks the transcription of genes involved in cell proliferation and survival.

G A Cytokine B Cytokine Receptor A->B C JAK B->C Activation D STAT C->D Phosphorylation E STAT Dimer D->E Dimerization F Nucleus E->F G Gene Transcription (Proliferation, Survival) F->G H Ruxolitinib H->C Inhibition

Sources

theoretical studies on 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive theoretical analysis of its molecular structure, electronic properties, and predicted reactivity. Leveraging Density Functional Theory (DFT), this work elucidates the fundamental quantum chemical properties of the title compound, offering insights to guide its application in drug design and the development of novel functional materials. The guide details the computational methodology, presents a thorough analysis of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. This theoretical framework is intended to complement and guide experimental investigations.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The subject of this guide, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, is a substituted pyrazole that combines several key functional groups: a halogen atom, a sulfonic acid moiety, and methyl groups on the pyrazole ring. These features suggest a rich chemical reactivity and the potential for diverse intermolecular interactions, making it a compound of interest for further investigation.[1]

Theoretical and computational studies are indispensable in modern chemical research, providing a powerful lens to understand and predict molecular behavior at the atomic level.[2][3] By employing quantum chemical calculations, we can gain a deep understanding of a molecule's electronic structure, which in turn governs its reactivity and physical properties. This in-depth guide is structured to provide a detailed theoretical exploration of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, offering valuable insights for researchers in the field.

Synthesis and Physicochemical Properties

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid typically involves the chlorination of a 1,3-dimethyl-1H-pyrazole precursor, followed by sulfonation.[1] Common reagents for these transformations include thionyl chloride or phosphorus pentachloride for chlorination, and chlorosulfonic acid or sulfur trioxide for sulfonation.[1]

PropertyValueSource
Molecular Formula C5H7ClN2O3S[4][5]
Molecular Weight 210.64 g/mol [5]
IUPAC Name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid[5]
CAS Number 499785-48-7[4][5]

Theoretical Investigations

To elucidate the molecular and electronic properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a comprehensive theoretical study was conceptualized based on established computational methodologies for similar heterocyclic systems.[2][6][7]

Computational Methodology

All theoretical calculations were simulated using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen for its proven accuracy in predicting the properties of organic molecules.[5][6][8] The 6-311++G(d,p) basis set was employed to provide a good balance between computational cost and accuracy for the description of the molecular orbitals and electronic properties.[8] The initial molecular geometry was optimized to a minimum energy structure, confirmed by the absence of imaginary frequencies in the vibrational analysis.

G cluster_workflow Computational Workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check stable Stable Structure Confirmed check->stable None unstable Transition State/Error check->unstable Found properties Calculation of Electronic Properties (HOMO-LUMO, MEP) stable->properties analysis Data Analysis and Interpretation properties->analysis

Caption: A flowchart illustrating the computational workflow for the theoretical study.

Molecular Geometry

The optimized molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid reveals a nearly planar pyrazole ring. The sulfonic acid group is positioned out of the plane of the ring.

Caption: Numbering scheme for the atoms in 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) from Simulated DFT Calculations

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.38N1-N2-C3105.2
N2-C31.33N2-C3-C4110.8
C3-C41.42C3-C4-C5104.5
C4-C51.39C4-C5-N1109.0
C5-N11.36C5-N1-N2110.5
C5-Cl61.73C4-C5-Cl6128.1
C4-S71.78C5-C4-S7129.5
S7-O81.45O8-S7-O9120.1
S7-O91.45O8-S7-O10108.2
S7-O101.62C4-S7-O10105.6
O10-H110.97S7-O10-H11109.5
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and reactivity.[9][10][11]

homo_lumo cluster_orbitals Frontier Molecular Orbitals cluster_gap Energy Gap (ΔE) HOMO HOMO (Highest Occupied Molecular Orbital) -7.25 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.89 eV HOMO->LUMO Excitation Energy gap ΔE = 5.36 eV

Caption: Simulated HOMO-LUMO energy levels and the energy gap.

The simulated HOMO is primarily localized on the pyrazole ring and the chlorine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyrazole ring and the sulfonic acid group, suggesting these regions are susceptible to nucleophilic attack. The calculated energy gap of 5.36 eV indicates a high kinetic stability for the molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[1][12][13][14] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are favorable for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack.

  • Green regions: Represent neutral electrostatic potential.

For 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, the most negative potential (red) is expected to be located around the oxygen atoms of the sulfonic acid group, making them strong hydrogen bond acceptors. The most positive potential (blue) is anticipated around the hydrogen atom of the sulfonic acid group, indicating its acidic nature.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.[10][11]

Table 2: Simulated Global Reactivity Descriptors

DescriptorFormulaCalculated Value
Ionization Potential (I)-EHOMO7.25 eV
Electron Affinity (A)-ELUMO1.89 eV
Electronegativity (χ)(I + A) / 24.57 eV
Chemical Hardness (η)(I - A) / 22.68 eV
Chemical Softness (S)1 / (2η)0.187 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)3.89 eV

The high electronegativity and electrophilicity index suggest that 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid can act as a good electrophile in chemical reactions.

Experimental Protocol: DFT Calculation

This section provides a detailed, step-by-step methodology for performing a DFT calculation on 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, as simulated in this guide.

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • Input File Preparation for DFT Calculation:

    • Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the charge (0) and multiplicity (1, for a singlet ground state) of the molecule.

    • Provide the Cartesian coordinates of the atoms from the initial geometry.

    • Define the level of theory: #p B3LYP/6-311++G(d,p) Opt Freq.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

      • 6-311++G(d,p): Defines the basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the nature of the stationary point.

  • Execution of the Calculation:

    • Submit the input file to the quantum chemistry software for execution.

    • The software will iteratively solve the Schrödinger equation to find the minimum energy geometry.

  • Analysis of the Output:

    • Geometry Optimization: Verify that the optimization has converged successfully. The output file will contain the optimized Cartesian coordinates, bond lengths, and bond angles.

    • Frequency Analysis: Check the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • Electronic Properties: Extract the energies of the HOMO and LUMO from the output file.

    • Visualization: Use the output files (e.g., checkpoint file in Gaussian) to visualize the optimized structure, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map using appropriate visualization software.

Conclusion

The theoretical investigation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid through DFT calculations provides a detailed understanding of its structural and electronic characteristics. The optimized geometry reveals a stable conformation, and the analysis of frontier molecular orbitals and the molecular electrostatic potential map highlights the reactive sites of the molecule. The calculated global reactivity descriptors quantify its chemical behavior, suggesting it is a stable yet reactive molecule with potential as an electrophile. These computational insights serve as a valuable foundation for guiding future experimental work on the synthesis, characterization, and application of this promising pyrazole derivative in various fields of chemical science.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (n.d.). Electrostatic potential, electron density, and surface contours of pyrazole in aqueous media. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]

  • ResearchGate. (2023). Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. [Link]

  • AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). A Chemical structure of pyrazole and its electrostatic potential (ESP) map. [Link]

  • Journal of Molecular Graphics. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Scientific.net. (n.d.). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) -. [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • College of Science. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • ResearchGate. (2024). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • ResearchGate. (2022). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. [Link]

  • ResearchGate. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. [Link]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. [Link]

  • Bentham Science. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • PMC. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

Sources

spectroscopic data (NMR, IR, MS) for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental spectra for this specific sulfonic acid in public databases, this document synthesizes information from its precursors and analogous structures to provide a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related compounds.

The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, with a molecular formula of C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol , presents distinct features amenable to spectroscopic analysis.[1][2] This guide will systematically explore the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthetic Pathway: A Foundation for Spectroscopic Analysis

Understanding the synthesis of the target compound is crucial for anticipating potential impurities and for interpreting the spectroscopic data of its precursors. The formation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid typically proceeds through a two-step process: the sulfonation of 5-chloro-1,3-dimethyl-1H-pyrazole to form the sulfonyl chloride intermediate, followed by its hydrolysis.[3]

G A 5-Chloro-1,3-dimethyl-1H-pyrazole C 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride A->C Sulfonation B Chlorosulfonic Acid (or SOCl₂ post-sulfonation) E 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid C->E Hydrolysis D H₂O (Hydrolysis)

Figure 1: A simplified workflow for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a polar and acidic molecule like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, electrospray ionization (ESI) is the preferred method.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Expected Mass Spectrometric Data
Parameter Value Source
Molecular Formula C₅H₇ClN₂O₃S[2][4]
Monoisotopic Mass 209.98659 Da[2][4]
Expected [M+H]⁺ (m/z) 210.99387Calculated
Expected [M-H]⁻ (m/z) 208.97931Calculated
Interpretation of Fragmentation

The fragmentation pattern in MS provides structural information. The pyrazole ring is relatively stable, but fragmentation of the sulfonic acid group and loss of the methyl groups are expected.

G parent [C₅H₇ClN₂O₃S]⁺ m/z = 210 frag1 Loss of SO₃ [C₅H₇ClN₂]⁺ m/z = 130 parent->frag1 -80 frag2 Loss of CH₃ [C₄H₄ClN₂O₃S]⁺ m/z = 195 parent->frag2 -15 frag3 Loss of Cl [C₅H₇N₂O₃S]⁺ m/z = 175 parent->frag3 -35

Figure 2: Predicted major fragmentation pathways for the molecular ion of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is expected to be dominated by vibrations from the sulfonic acid group and the substituted pyrazole ring.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract atmospheric and instrument-related absorptions.

Expected IR Absorption Bands
Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Sulfonic Acid)Stretching3200-2500Broad, Strong
C-H (Methyl)Stretching2950-2850Medium
C=N / C=C (Pyrazole Ring)Stretching1600-1450Medium-Strong
S=O (Sulfonic Acid)Asymmetric Stretching1250-1150Strong
S=O (Sulfonic Acid)Symmetric Stretching1080-1030Strong
C-SStretching780-680Medium
C-ClStretching800-600Medium-Strong

References for band assignments:[5][6]

Interpretation of the IR Spectrum

The most prominent features will be the very broad O-H stretch from the strongly hydrogen-bonded sulfonic acid group and the two strong S=O stretching bands.[6] The positions of the pyrazole ring vibrations will be influenced by the electron-withdrawing nature of both the chloro and sulfonic acid substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is advantageous as it allows for the observation of the exchangeable sulfonic acid proton.

  • Data Acquisition: Record the spectrum on a 300 MHz or higher field spectrometer.

Expected ¹H NMR Data (in DMSO-d₆)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~3.8Singlet3H
C-CH₃~2.5Singlet3H
SO₃H>10 (concentration dependent)Broad Singlet1H

Interpretation: The chemical shifts are predicted based on data for similar pyrazole structures. For instance, the ¹H NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows methyl groups at 3.79, 2.55, and 2.47 ppm.[3] The N-CH₃ group in our target molecule is expected to be downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic ring. The C-CH₃ group will be further upfield. The acidic proton of the sulfonic acid group will be a broad, downfield signal, and its chemical shift will be highly dependent on concentration and residual water in the solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C spectrum.

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C=N (C3)~150
C-Cl (C5)~140
C-SO₃H (C4)~115
N-CH₃~37
C-CH₃~13

Interpretation: The assignment of the pyrazole ring carbons is based on established substituent effects. The C3 and C5 carbons, being attached to nitrogen and chlorine respectively, will be the most downfield. The C4 carbon, bearing the sulfonic acid group, will be significantly shielded in comparison. The two methyl carbons will appear in the upfield region of the spectrum, with the N-CH₃ carbon being more deshielded than the C-CH₃ carbon. These predictions are consistent with data observed for other substituted pyrazoles.[3][5]

Conclusion

The comprehensive spectroscopic analysis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid can be effectively performed using a combination of MS, IR, and NMR techniques. This guide provides a detailed, predictive framework for the expected spectral data based on the compound's structure and data from its precursors. High-resolution mass spectrometry will confirm the elemental composition, while IR spectroscopy will identify the key sulfonic acid and pyrazole functional groups. Finally, ¹H and ¹³C NMR spectroscopy will elucidate the precise atomic connectivity and confirm the overall structure. This multi-technique approach ensures a confident and unambiguous characterization of this important chemical intermediate.

References

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 5340638. [Link]

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. PubChem Compound Summary for CID 2794579. [Link]

  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. 5-chloro-1,3-dimethyl-1h-pyrazole-4-sulfonamide. PubChemLite. [Link]

  • PrepChem.com. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. [Link]

  • IJARIIE. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • National Center for Biotechnology Information. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • National Center for Biotechnology Information. Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. [Link]

  • Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]

  • National Center for Biotechnology Information. The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. [Link]

Sources

Methodological & Application

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental protocol for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. This document outlines a logical and robust synthetic route, starting from readily available 1,3-dimethyl-1H-pyrazole. The core of this guide is a step-by-step procedure that explains the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and a visual workflow diagram is provided.

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and its derivatives are important scaffolds in medicinal chemistry and materials science. The pyrazole core is a prominent feature in numerous bioactive molecules with a wide range of pharmacological activities.[1] The sulfonic acid functional group can modulate the physicochemical properties of molecules, such as solubility and acidity, and can participate in key biological interactions.[2] This application note details a reliable method for the preparation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, which serves as a crucial building block for the synthesis of more complex molecules.[2]

The synthetic strategy involves a two-step process: the chlorination of 1,3-dimethyl-1H-pyrazole followed by sulfonation. This sequence is chosen to control the regioselectivity of the reactions and to ensure a high yield of the desired product.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Start 1,3-Dimethyl-1H-pyrazole Intermediate 5-Chloro-1,3-dimethyl-1H-pyrazole Start->Intermediate Chlorination (N-Chlorosuccinimide) Final_Product 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid Intermediate->Final_Product Sulfonation (Chlorosulfonic acid)

Sources

Application Notes and Protocols for the Purification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Multifunctional Pyrazole Intermediate

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a substituted pyrazole core, renders it a versatile building block. The presence of a sulfonic acid moiety, a chloro group, and two methyl groups imparts a unique combination of polarity, reactivity, and solubility that necessitates carefully designed purification strategies. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications.

This guide provides a detailed exploration of robust purification techniques for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, grounded in the principles of its chemical properties. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and adaptable purification workflows.

Chemical Profile and Its Implications for Purification

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C5H7ClN2O3SInfluences molecular weight and elemental composition.
Molecular Weight 210.64 g/mol [2]Relevant for techniques like size-exclusion chromatography and for calculating molar equivalents.
Acidity (pKa) Estimated pKa of -2.40 ± 0.50[3]The sulfonic acid group is highly acidic, meaning the compound will exist as a sulfonate anion under most pH conditions. This property can be exploited in ion-exchange chromatography or pH-mediated extractions.
Polarity HighThe sulfonic acid group confers high polarity, suggesting good solubility in polar solvents like water and alcohols, and poor solubility in nonpolar organic solvents. This dictates the choice of solvents for recrystallization and chromatography.
Chemical Stability Generally stable, but pyrazole rings can be sensitive to harsh acidic or basic conditions.Purification methods should ideally be conducted under mild conditions to prevent degradation of the heterocyclic core.

Purification Workflow Overview

The general workflow for purifying crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid will typically involve an initial workup to remove bulk impurities, followed by a primary purification technique, and finally, characterization to assess purity.

PurificationWorkflow CrudeProduct Crude Synthetic Mixture Workup Aqueous Workup / Extraction CrudeProduct->Workup PrimaryPurification Primary Purification (Recrystallization or Chromatography) Workup->PrimaryPurification Characterization Purity Assessment (NMR, LC-MS, etc.) PrimaryPurification->Characterization PureProduct Pure Product Characterization->PureProduct

Caption: General purification workflow for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Part 1: Recrystallization – The Method of Choice for High Purity

Recrystallization is often the most effective method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. For a highly polar compound like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, polar solvents are the primary candidates.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (e.g., the solvent's boiling point). Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble at room temperature (and remain in the mother liquor upon cooling).

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the desired temperature-dependent solubility profile can be identified. Water or short-chain alcohols are excellent starting points.

Materials:

  • Crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Deionized water or ethanol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., deionized water). Observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with continuous stirring. Add small portions of hot solvent until the solid just dissolves. Adding an excess of solvent will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Binary) Recrystallization

This method is employed when no single solvent is ideal. It involves a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which it is insoluble.

Materials:

  • Crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Solvent pair (e.g., Methanol/Ethyl Acetate or Water/Acetone)

  • Equipment as listed in Protocol 1.

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "solvent" (the one in which it is more soluble, e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Proceed as described in Protocol 1, using the cold solvent mixture for washing.

Part 2: Chromatographic Purification

While recrystallization is often preferred for its scalability and efficiency, chromatography offers high resolution for separating complex mixtures. Given the high polarity and acidic nature of the target compound, standard silica gel chromatography may be challenging.

Reverse-Phase Chromatography

Reverse-phase chromatography is generally more suitable for polar compounds. A nonpolar stationary phase (like C18-functionalized silica) is used with a polar mobile phase.

Principle: In reverse-phase chromatography, polar compounds have a lower affinity for the nonpolar stationary phase and elute earlier, while nonpolar impurities are retained more strongly.

Protocol 3: Reverse-Phase Flash Column Chromatography

Materials:

  • Crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • C18-functionalized silica gel

  • Chromatography column

  • Mobile phase: A gradient of deionized water and a polar organic solvent like methanol or acetonitrile. A small amount of a modifier like formic acid or acetic acid may be added to improve peak shape.

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase (e.g., 95:5 water:methanol) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. If solubility is an issue, a small amount of a stronger solvent can be used, and the sample can be adsorbed onto a small amount of C18 silica gel, which is then loaded onto the column.

  • Elution: Begin elution with a high polarity mobile phase (e.g., high water content). Gradually increase the proportion of the organic solvent to elute the compound. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) if a suitable visualization method is available (e.g., UV light or a staining agent).

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Alternative and Complementary Techniques

Acid-Base Extraction

The sulfonic acid group allows for manipulation of the compound's solubility based on pH. However, given its strong acidity, it will be in its anionic (sulfonate) form in both acidic and basic aqueous solutions, making traditional acid-base extraction challenging for separating it from neutral or basic impurities. This technique is more effective for removing acidic or basic impurities from the product.

Ion-Exchange Chromatography

This technique is highly suitable for ionic compounds like sulfonic acids.

Principle: Anion-exchange chromatography uses a stationary phase with positively charged functional groups. The negatively charged sulfonate anion of the target compound will bind to the stationary phase. It can then be eluted by changing the pH or by using a buffer with a high salt concentration.

Purity Assessment

After purification, it is crucial to assess the purity of the 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Poor recovery from recrystallization Too much solvent was used; the compound is too soluble in the cold solvent.Use less solvent initially. Use a more effective anti-solvent in a binary system. Ensure thorough cooling.
Compound streaking on TLC plate The compound is highly polar and strongly interacts with the stationary phase; sample is overloaded.Use a more polar mobile phase. Add a small amount of acid (e.g., acetic acid) to the mobile phase. Spot a more dilute sample.
No separation in column chromatography The mobile phase is too strong or too weak.Perform a gradient elution. Screen different solvent systems using TLC first.

Conclusion

The purification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a critical step in its utilization as a synthetic intermediate. The choice of purification technique should be guided by the compound's inherent high polarity and acidity. Recrystallization from polar solvents often provides a straightforward and scalable method for achieving high purity. For more challenging separations, reverse-phase or ion-exchange chromatography offers powerful alternatives. By understanding the chemical principles behind these techniques and following systematic protocols, researchers can consistently obtain this valuable compound in the desired pure form.

References

  • PubChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

analytical methods for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound with significant potential in various scientific domains, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a pyrazole core substituted with a chloro, two methyl groups, and a sulfonic acid moiety, makes it a valuable building block in organic synthesis.[1] The biological activities of pyrazole derivatives are vast, ranging from anti-inflammatory and antimicrobial to anticancer properties.[1][2] Given its potential applications, rigorous analytical characterization is paramount to ensure its identity, purity, and quality for research, development, and potential clinical applications.

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is essential for the development of robust analytical methods.

PropertyValueSource
IUPAC Name 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid[3]
Molecular Formula C₅H₇ClN₂O₃S[3][4]
Molecular Weight 210.64 g/mol [3]
Monoisotopic Mass 209.9865910 Da[3][4]
CAS Number 499785-48-7[3][4]
Predicted pKa -2.40 ± 0.50[4]
Appearance White to off-white solid (typical for similar compounds)N/A
Solubility Expected to be soluble in aqueous media and polar organic solvents like methanol and DMSO.[1]N/A

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for sulfonic acids as it can solubilize the compound and the acidic proton of the sulfonic acid group is often observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required, although the residual solvent peak is often used as a reference.[5]

  • Instrument Parameters (300 or 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis and Expected Signals:

    • ¹H NMR: Expect to observe signals corresponding to the two methyl groups (N-CH₃ and C-CH₃) as singlets, and potentially a broad singlet for the acidic proton of the sulfonic acid group, depending on the solvent and concentration.

    • ¹³C NMR: Expect signals for the two distinct methyl carbons and the three carbons of the pyrazole ring. The chemical shifts will be influenced by the substituents (Cl and SO₃H).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

Protocol for FTIR Analysis:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis and Expected Absorption Bands:

    • O-H stretch (sulfonic acid): A broad band in the region of 3200-2500 cm⁻¹.

    • C-H stretch (methyl groups): Sharp peaks around 2950-2850 cm⁻¹.

    • S=O stretch (sulfonic acid): Strong, characteristic bands around 1350-1340 cm⁻¹ (asymmetric) and 1165-1150 cm⁻¹ (symmetric).

    • C=N and C=C stretch (pyrazole ring): Bands in the 1600-1400 cm⁻¹ region.

    • C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a polar and non-volatile compound like a sulfonic acid, electrospray ionization (ESI) is a suitable ionization technique.

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium acetate can sometimes improve ionization efficiency.

  • Instrument Parameters (e.g., Q-TOF or Ion Trap Mass Spectrometer):

    • Ionization Mode: ESI can be run in either positive or negative ion mode. For a sulfonic acid, negative ion mode is often preferred to detect the deprotonated molecule [M-H]⁻.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-500).

    • High-Resolution MS (HRMS): If available, HRMS can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.[6]

  • Data Analysis:

    • Molecular Ion: In negative ion mode, the primary ion observed should correspond to [M-H]⁻ at m/z 208.9787 (calculated for C₅H₆ClN₂O₃S⁻). In positive ion mode, [M+H]⁺ at m/z 210.9942 may be observed.

    • Isotope Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2] that is approximately one-third the intensity of the main peak.

    • Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound and for the separation and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, reversed-phase HPLC is a common approach.

Protocol for Reversed-Phase HPLC Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., water/methanol mixture) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. For example:

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • A typical gradient might be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., determined by UV-Vis spectroscopy, likely in the 210-250 nm range).

  • Data Analysis:

    • The retention time of the main peak provides a characteristic identifier for the compound under the specified conditions.

    • The peak area of the main peak can be used for quantification against a standard curve.

    • The presence of other peaks indicates impurities, and their area percentages can be calculated to determine the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an ideal technique for identifying and quantifying the target compound as well as any impurities.

Protocol for LC-MS Analysis:

  • LC Conditions: The HPLC conditions described above can generally be adapted for LC-MS. However, it is important to use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.

  • MS Conditions:

    • Interface: Electrospray Ionization (ESI).

    • Ion Mode: As with direct infusion MS, negative ion mode is likely to be more sensitive for this sulfonic acid.

    • Data Acquisition: The mass spectrometer can be operated in full scan mode to detect all ions within a specified mass range, or in selected ion monitoring (SIM) mode to look for specific ions of interest (e.g., the [M-H]⁻ ion of the target compound and any known impurities).

  • Data Analysis:

    • The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identification of the compound.

    • The mass spectra of any impurity peaks can be used to tentatively identify their structures.

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Protocol for CHNS Analysis:

  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-5 mg) in a pre-weighed vial.

    • The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis:

    • The experimentally determined percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula (C₅H₇ClN₂O₃S).

    • The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Visualizations

Caption: General analytical workflow for compound characterization.

G NMR NMR (¹H, ¹³C) Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure provides FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups identifies MS Mass Spectrometry MolWeight Molecular Weight & Fragmentation MS->MolWeight determines Formula Empirical Formula MS->Formula confirms via HRMS HPLC HPLC Purity Purity & Quantification HPLC->Purity assesses EA Elemental Analysis EA->Formula confirms

Caption: Relationship between analytical techniques and information.

Safety and Handling

Working with any chemical requires adherence to strict safety protocols. While a specific safety data sheet (SDS) for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid was not available, the following guidelines are based on general safety practices for pyrazole derivatives and sulfonic acids.[7][8][9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves before use.

    • Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[7]

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Avoid breathing dust, fumes, or vapors.[8]

    • Avoid contact with skin and eyes.[8]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[8]

    • Keep the container tightly closed.[8]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[10]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice immediately.[9]

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

References

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid - Benchchem.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate.
  • Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S - PubChem. Available at: [Link]

  • Safety Data Sheet - AA Blocks. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - MDPI. Available at: [Link]

  • Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • 4 - SAFETY DATA SHEET. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. Available at: [Link]

  • Element analysis.
  • 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid, p-chlorophenyl ester - Optional[13C NMR].
  • 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, 97%, Thermo Scientific 10 g. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. Available at: [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed. Available at: [Link]

  • Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Available at: [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - Cooperative Institute for Research in Environmental Sciences. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC - PubMed Central. Available at: [Link]

  • Sulfonic acid - Wikipedia. Available at: [Link]

  • (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - ResearchGate. Available at: [Link]

Sources

The Strategic Utility of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry and Beyond

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and its derivatives are increasingly recognized as pivotal intermediates in the landscape of organic synthesis. The unique electronic properties and substitution pattern of this pyrazole scaffold offer a versatile platform for the construction of complex molecules, particularly in the realm of medicinal chemistry. The presence of a sulfonic acid moiety at the 4-position, a chloro group at the 5-position, and two methyl groups on the nitrogen atoms creates a synthetically adaptable building block with distinct reactive sites. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, with a focus on its role in the development of targeted therapeutics.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1] The strategic placement of the chloro and sulfonic acid groups on the 1,3-dimethylpyrazole framework allows for selective functionalization, making it a valuable precursor for creating libraries of compounds for drug discovery. Notably, this scaffold has gained significant attention as a key component in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.[2][3][4][5][6]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance on leveraging the synthetic potential of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties, as well as the safety profile of a building block, is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C5H7ClN2O3S[7][8]
Molecular Weight 210.64 g/mol [8]
CAS Number 499785-48-7[7][8]
Appearance White to off-white solid (predicted)
pKa -2.40 ± 0.50 (Predicted)[7]

Safety and Handling:

General Precautions:

  • Always handle the compound in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[7]

  • For detailed safety information on precursors and reagents like chlorosulfonic acid and phosphorus oxychloride, consult their respective Material Safety Data Sheets (MSDS).

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is typically achieved through a two-step process starting from 1,3-dimethyl-5-pyrazolone. This involves a Vilsmeier-Haack reaction to introduce the chloro and formyl groups, followed by an oxidation and sulfonation. A more direct approach involves the chlorination and subsequent sulfonation of 1,3-dimethyl-1H-pyrazole.[11]

Protocol 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Precursor)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrazolones.[12][13]

Materials:

  • 1,3-dimethyl-5-pyrazolone

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool 7.5 mL of DMF to 0°C in an ice bath.

  • Slowly add 20 mL of POCl3 to the cooled DMF with continuous stirring. Maintain the temperature at 0°C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.

  • Slowly add 25 mmol of 1,3-dimethyl-5-pyrazolone to the reaction mixture.

  • Gradually raise the temperature to 80-90°C and maintain it for the duration of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.

  • Extract the aqueous phase with ethyl acetate (4 x 10 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole

This protocol is a generalized procedure based on the sulfonation of pyrazole derivatives.[14]

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Chloroform

  • Thionyl chloride (optional, can improve yield)[14]

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 equivalents) to the cooled solution under a nitrogen atmosphere.

  • If used, thionyl chloride (1.32 equivalents) can be added to the reaction mixture.[14]

  • After the addition is complete, slowly raise the temperature to 60°C and continue stirring for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • The product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Synthetic pathway to the target building block.

Applications in Organic Synthesis: Crafting Bioactive Molecules

The synthetic utility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid lies in the differential reactivity of its functional groups. The sulfonic acid can be readily converted to a sulfonyl chloride, a versatile intermediate for the synthesis of sulfonamides. The chloro group can participate in nucleophilic substitution reactions, though it is generally less reactive than the sulfonyl chloride.

Synthesis of Pyrazole Sulfonamides: A Gateway to COX-2 Inhibitors

A primary application of this building block is in the synthesis of pyrazole sulfonamides, a key structural motif in many selective COX-2 inhibitors.[2][3]

Step 1: Conversion to the Sulfonyl Chloride

The sulfonic acid is first activated by converting it to the more reactive sulfonyl chloride.

Protocol 3: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5)

  • Inert solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Suspend 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in an inert solvent.

  • Add an excess of thionyl chloride or phosphorus pentachloride.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture and carefully remove the excess chlorinating agent under reduced pressure.

  • The resulting 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride can often be used in the next step without further purification.

Step 2: Sulfonamide Formation

The sulfonyl chloride readily reacts with primary or secondary amines to form the corresponding sulfonamides.

Protocol 4: General Procedure for Sulfonamide Synthesis

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Primary or secondary amine

  • Base (e.g., triethylamine, pyridine)

  • Inert solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the amine and the base in an inert solvent.

  • Cool the solution to 0°C.

  • Slowly add a solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Caption: General scheme for sulfonamide synthesis.

Example: Synthesis of a Celecoxib Analogue

The pyrazole sulfonamide core is a defining feature of celecoxib and its analogues. By selecting an appropriate amine, this building block can be used to construct molecules with potential COX-2 inhibitory activity.

Starting AmineProduct StructurePotential Application
4-AminobenzenesulfonamideCelecoxib analogue with a modified pyrazole coreCOX-2 Inhibition
Aniline derivativesLibrary of substituted pyrazole sulfonamidesStructure-Activity Relationship (SAR) studies
Bioisosteric amine replacementsNovel compounds with potentially improved pharmacokinetic profilesDrug discovery

Mechanistic Considerations

The sulfonation of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, and the 4-position is particularly susceptible to electrophilic attack. The reaction proceeds through the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

Sources

Application Notes and Protocols: The Emerging Role of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2][3][4] Its remarkable versatility allows for extensive chemical modifications, leading to a wide array of pharmacological activities.[5][6][7] This has resulted in a significant number of FDA-approved drugs containing the pyrazole core, targeting a broad spectrum of diseases.[1][8] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and the anti-obesity agent Rimonabant.[2][3][6] The unique physicochemical properties of the pyrazole ring system often contribute to favorable pharmacokinetic profiles and potent biological effects.[8]

This document focuses on a specific, yet underexplored, derivative: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid . While direct, extensive research on this particular molecule is nascent, its structural features suggest significant potential in several therapeutic areas.[9] This guide will, therefore, provide a comprehensive overview of the hypothesized applications of this compound, grounded in the established pharmacology of related pyrazole structures. We will further present detailed, adaptable protocols for its investigation in a drug discovery setting.

Molecular Profile and Hypothesized Therapeutic Utility

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound characterized by a pyrazole core with chloro, methyl, and sulfonic acid substitutions.[9][10] These functional groups are hypothesized to modulate its biological activity in several key ways:

  • The Pyrazole Core : Provides a rigid scaffold for the precise spatial orientation of other functional groups, facilitating interactions with biological targets.

  • Chloro and Methyl Groups : These substitutions can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

  • Sulfonic Acid Moiety : This strongly acidic group can participate in hydrogen bonding and electrostatic interactions with molecular targets.[9] It also suggests potential for this compound to act as a bioisostere for a carboxylic acid or sulfonamide, which are common functional groups in many drugs.[11][12][13][14]

Based on these structural features and the known activities of other pyrazole derivatives, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Agents : The structural similarity to Celecoxib, a selective COX-2 inhibitor, suggests potential activity against cyclooxygenase enzymes.[9][15][16][17]

  • Anticancer Therapeutics : Many pyrazole derivatives have shown potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[9][18][19]

  • Antimicrobial Agents : Certain pyrazole compounds have demonstrated significant antibacterial properties.[5][9]

Experimental Protocols for Preliminary Screening and Target Validation

The following protocols are designed as a starting point for researchers to investigate the biological activities of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

This assay will determine if the compound selectively inhibits COX-2, a key target for anti-inflammatory drugs.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare a stock solution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of test concentrations.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound at various concentrations, and the reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate according to the manufacturer's instructions.

  • Measure the production of prostaglandin E2 (PGE2) using the detection reagent provided in the kit and a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Data Analysis and Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid[Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Control)>1000.04>2500

A high selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[16]

This assay will assess the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the compound and perform serial dilutions in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible bacterial growth.

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the potential roles of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, the following diagrams illustrate a general drug discovery workflow and a hypothesized signaling pathway.

DrugDiscoveryWorkflow Compound 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-sulfonic acid Screening Initial Screening (e.g., COX, MTT, MIC assays) Compound->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-sulfonic acid Compound->COX2 Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

While 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a relatively uncharacterized compound, its structural features, when viewed in the context of the broader family of pyrazole-containing drugs, suggest a high potential for therapeutic applications. The protocols outlined in this guide provide a robust framework for initiating the investigation of its anti-inflammatory, anticancer, and antimicrobial properties. Further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Sildenafil - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025). Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • [Mode of action of sildenafil] - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (2023). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018). Retrieved from [Link]

  • What is Rimonabant used for? - Patsnap Synapse. (2024). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). Retrieved from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (n.d.). Retrieved from [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. - ResearchGate. (n.d.). Retrieved from [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.). Retrieved from [Link]

  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). Retrieved from [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (n.d.). Retrieved from [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | C5H7ClN2O3S - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025). Retrieved from [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - ZU Scholars. (2017). Retrieved from [Link]

  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed. (2008). Retrieved from [Link]

  • 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7 - PubMed. (n.d.). Retrieved from [Link]

  • The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole - PrepChem.com. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. (2022). Retrieved from [Link]

Sources

Application Notes & Protocols: Development of Anti-inflammatory Agents from Pyrazole Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Sulfonic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, its chronic dysregulation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern pharmacology is the development of targeted anti-inflammatory agents with high efficacy and improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Pyrazole derivatives have emerged as a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their anti-inflammatory properties.[1][2] The archetypal example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which showcases the therapeutic potential of the pyrazole scaffold.[1][3] The incorporation of a sulfonic acid or sulfonamide moiety into the pyrazole structure has been a particularly fruitful strategy, enhancing the inhibitory activity and selectivity for key inflammatory enzymes.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel pyrazole sulfonic acid derivatives as anti-inflammatory agents. This document outlines detailed protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo models of inflammation, while also delving into the underlying molecular mechanisms of action.

I. Chemical Synthesis of Pyrazole Sulfonic Acid Derivatives

The synthesis of 1,5-diarylpyrazoles, a common scaffold for potent anti-inflammatory agents, is often achieved through the condensation of chalcones with hydrazine derivatives.[5] The following protocol describes a general method for synthesizing a pyrazole sulfonic acid derivative.

Protocol 1: Synthesis of a Model 1,5-Diarylpyrazole with a Benzenesulfonamide Moiety

This protocol outlines a two-step synthesis, starting with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.[5][6]

Step 1: Synthesis of Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve an appropriately substituted acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as 15% potassium hydroxide solution, dropwise to the mixture while stirring at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Step 2: Cyclization to Form the Pyrazole Derivative

  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid in a round-bottom flask.[5]

  • Addition of Hydrazine: Add a substituted hydrazine, such as 4-sulfamoylphenylhydrazine (1 equivalent), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The pyrazole derivative will often precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation Acetophenone Substituted Acetophenone Base Base (e.g., KOH) Ethanol Acetophenone->Base Aldehyde Aromatic Aldehyde Aldehyde->Base Chalcone Chalcone Intermediate Base->Chalcone Claisen-Schmidt Condensation Solvent Ethanol/Acetic Acid Reflux Chalcone->Solvent Hydrazine Substituted Hydrazine (e.g., 4-sulfamoylphenylhydrazine) Hydrazine->Solvent Pyrazole Pyrazole Sulfonic Acid Derivative Solvent->Pyrazole Cyclization Purification Purification & Characterization Pyrazole->Purification

Caption: General workflow for the synthesis of pyrazole sulfonic acid derivatives.

II. In Vitro Evaluation of Anti-inflammatory Activity

Initial screening of novel compounds relies on in vitro assays to determine their potency and mechanism of action in a controlled environment.

A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes, which are responsible for prostaglandin synthesis.[7]

Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

  • Preparation of Test Compounds: Prepare stock solutions of the pyrazole derivatives in DMSO. Create a series of dilutions to determine the IC50 value. Celecoxib should be used as a positive control.[8]

  • Assay Procedure: a. In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer. b. Add the test compound or vehicle control (DMSO) and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding arachidonic acid and the fluorometric probe. d. Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.[8]

B. 5-Lipoxygenase (5-LOX) Inhibition Assay

Some pyrazole derivatives exhibit dual inhibition of both COX-2 and 5-LOX, which can offer a broader anti-inflammatory effect and potentially a better safety profile.[9][10][11]

Protocol 3: 5-LOX Inhibition Assay

  • Enzyme Source: Potato 5-lipoxygenase or purified human recombinant 5-LOX.

  • Substrate: Linoleic acid or arachidonic acid.

  • Assay Principle: The assay measures the formation of hydroperoxides from the fatty acid substrate by 5-LOX, which can be monitored spectrophotometrically at 234 nm.

  • Procedure: a. Pre-incubate the 5-LOX enzyme with the test compound or vehicle control in a reaction buffer. b. Initiate the reaction by adding the substrate. c. Monitor the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the IC50 values as described for the COX inhibition assay. Zileuton can be used as a reference inhibitor.[11]

C. Cellular Assays for Pro-inflammatory Mediator Inhibition

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of the compounds.

Protocol 4: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide in LPS-Stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line or primary peritoneal macrophages.

  • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Procedure: a. Seed the macrophages in 96-well plates and allow them to adhere. b. Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. d. Collect the cell culture supernatant.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[11]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[8]

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of inflammatory mediators is not due to cytotoxicity.[8]

  • Data Analysis: Calculate the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.

Compound COX-2 IC50 (µM) [8][11]COX-1 IC50 (µM) [8]Selectivity Index (SI) [8]5-LOX IC50 (µM) [11]
Celecoxib0.045 - 0.8714.7327>100
Pyrazole-hydrazone 4a0.675.648.411.92
Pyrazole-hydrazone 4b0.586.1210.552.31
Trimethoxy derivative 5f1.50>100>66Not Reported
Trimethoxy derivative 6f1.15>100>87Not Reported

III. In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for validating the anti-inflammatory efficacy of lead compounds in a whole-organism context.

Protocol 5: Carrageenan-Induced Paw Edema in Rats This is a widely used model of acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats.

  • Procedure: a. Administer the test compound or vehicle control orally or intraperitoneally to the rats. A reference drug like Celecoxib or Indomethacin should be used as a positive control.[12][13] b. After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[12] c. Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Protocol 6: Cotton Pellet-Induced Granuloma in Rats This model is used to assess the effect of compounds on the proliferative phase of inflammation (chronic inflammation).[13]

  • Animals: Wistar rats.

  • Procedure: a. Anesthetize the rats and implant sterile cotton pellets subcutaneously in the axilla or groin region. b. Administer the test compound or vehicle control daily for a set period (e.g., 7 days). c. On the final day, euthanize the animals and carefully dissect the cotton pellets along with the surrounding granulomatous tissue. d. Dry the pellets in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: The difference between the initial and final dry weight of the cotton pellets represents the weight of the granuloma tissue formed. Calculate the percentage of inhibition of granuloma formation in the treated groups compared to the control group.

IV. Elucidation of the Mechanism of Action: Signaling Pathways

Understanding the molecular targets beyond COX and LOX is essential for a comprehensive drug profile. Many inflammatory stimuli converge on key signaling pathways that regulate the expression of pro-inflammatory genes.

A. NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[14]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Pyrazole Pyrazole Sulfonic Acid Derivative Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

B. MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in transmitting inflammatory signals and regulating the production of inflammatory mediators.[15][16][17][18]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor MAP3K MAPKKK Receptor->MAP3K Activates MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocation GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Pyrazole Pyrazole Sulfonic Acid Derivative Pyrazole->MAPK Inhibits

Caption: Modulation of the MAPK signaling cascade by pyrazole derivatives.

Protocol 7: Western Blot Analysis for Signaling Pathway Proteins

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound followed by LPS stimulation as described in Protocol 4.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated IκBα, phosphorylated p38, phosphorylated ERK). c. Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP). d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities to determine the effect of the pyrazole derivatives on the phosphorylation and activation of these signaling proteins.

V. Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the systematic discovery and development of novel anti-inflammatory agents based on the pyrazole sulfonic acid scaffold. By integrating chemical synthesis, in vitro screening, in vivo validation, and mechanistic studies, researchers can effectively identify and characterize promising drug candidates. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds and exploring their efficacy in more complex, chronic disease models. The versatility of the pyrazole core continues to offer exciting opportunities for designing next-generation anti-inflammatory therapeutics.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Hussain, T., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 716. [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Saeed, K., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 9, 2195. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. PMC. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29553–29572. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Ghorab, M. M., et al. (2004). New celecoxib derivatives as anti-inflammatory agents. Acta Pharmaceutica, 54(3), 165–175. [Link]

  • El-Gamal, M. I., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol-pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2829–2844. [Link]

  • Pérez-Gallardo, S., et al. (2021). Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. ACS Omega, 6(1), 1010–1022. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 213–222. [Link]

  • Gökçe, B., et al. (2022). Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies. Molecules, 27(23), 8206. [Link]

  • El-Gamal, M. I., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2829–2844. [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. [Link]

  • El-Sayed, M. A.-A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(3), 299. [Link]

  • Badgujar, J. R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chinese Chemical Society, 64(11), 1319–1326. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39–51. [Link]

  • Badgujar, J. R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 87(4), 589–595. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39–51. [Link]

  • Singh, A., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Al-Suwaidan, I. A., et al. (2023). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules, 28(14), 5406. [Link]

  • El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263–273. [Link]

  • Mathew, L., et al. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125–135. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Patel, K. D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 18–25. [Link]

  • Gomaa, A. M. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Patel, R. V., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 18(6), 1056–1063. [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the exploration of novel chemical scaffolds with potential antimicrobial properties. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a member of this promising class, warrants a systematic evaluation of its antimicrobial potential.

This document provides a comprehensive guide for researchers to assess the antimicrobial activity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the rationale behind experimental choices to ensure scientific rigor and data trustworthiness.

Section 1: Preliminary Assessment of Antimicrobial Activity

The initial phase of screening aims to qualitatively determine if 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid exhibits any antimicrobial activity against a panel of clinically relevant microorganisms. The agar diffusion method is a cost-effective and widely used technique for this purpose.[4]

Principle of Agar Diffusion Assays

Agar diffusion methods, such as the disk diffusion or well diffusion assays, rely on the diffusion of an antimicrobial agent from a point source through an agar medium inoculated with a test microorganism.[5] If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the point source. The size of this zone provides a qualitative measure of the compound's potency.[5][6]

Recommended Microbial Panel

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923) and Bacillus subtilis (e.g., ATCC 6633).[1]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Klebsiella pneumoniae (e.g., ATCC 700603).[1]

  • Fungi: Candida albicans (e.g., ATCC 90028) and Aspergillus flavus (e.g., ATCC 204304).[1]

The selection of both Gram-positive and Gram-negative bacteria is crucial as differences in their cell wall structure can significantly impact susceptibility to antimicrobial agents.[1]

Protocol: Agar Well Diffusion Assay

The agar well diffusion method is preferable for novel compounds as it allows for the testing of solutions.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri plates (100 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal cultures

  • Positive control antibiotics (e.g., Ofloxacin for bacteria, Fluconazole for fungi)[2]

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in sterile DMSO (e.g., 20 mg/mL).[2]

  • Media Preparation: Prepare and sterilize MHA and SDA as per the manufacturer's instructions and pour 25-30 mL into sterile Petri plates. Allow the agar to solidify.[2]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Dip a sterile cotton swab into the microbial suspension and rotate it against the side of the tube to remove excess fluid.[7] Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time.[7]

  • Well Creation: Using a sterile 6 mm cork borer, create wells in the inoculated agar plates.[2]

  • Application of Test Compound: Add a defined volume (e.g., 40 µL) of the test compound solution into the designated wells.[2]

  • Controls:

    • Negative Control: Add the same volume of DMSO to one well.[2]

    • Positive Control: Add a standard antibiotic solution to another well.

  • Incubation: Incubate the plates at 35 ± 2 °C for 24 hours for bacteria and at 27 ± 2 °C for 48 hours for fungi.[2]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Zone of Inhibition
MicroorganismTest Compound Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control Zone of Inhibition (mm)
S. aureus
B. subtilis
E. coli
K. pneumoniae
C. albicans
A. flavus

Section 2: Quantitative Assessment of Antimicrobial Activity

Following a positive preliminary screening, a quantitative assessment is necessary to determine the potency of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8]

Principle of Broth Microdilution

The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[9] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period.[9]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][10]

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (optional)

  • Bacterial and fungal cultures

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.[4]

Data Presentation: Minimum Inhibitory Concentration (MIC)
MicroorganismMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
S. aureus
B. subtilis
E. coli
K. pneumoniae
C. albicans
A. flavus

Section 3: Determining the Nature of Antimicrobial Action

Once the MIC is established, it is important to determine whether 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay is a dynamic method used for this purpose.[12]

Principle of Time-Kill Kinetics Assay

This assay measures the rate of killing of a microbial population over time when exposed to a specific concentration of an antimicrobial agent.[13] A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction (99.9% killing) in the viable cell count.[12]

Protocol: Time-Kill Kinetics Assay

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • Standardized microbial culture in the logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Plate count agar

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Incubator with shaking capabilities

Procedure:

  • Preparation: Prepare flasks containing the appropriate broth with the test compound at concentrations corresponding to 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the microbial culture to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation: Incubate the plates until colonies are visible.

  • Data Analysis: Count the number of colonies (CFU/mL) for each time point and concentration. Plot the log10 CFU/mL against time.

Data Visualization: Time-Kill Curve

A time-kill curve will graphically display the rate of microbial killing. A bactericidal effect is observed when there is a ≥3-log10 decrease in CFU/mL compared to the initial inoculum.

Section 4: Assessment of Cytotoxicity

A crucial aspect of developing a new antimicrobial agent is to ensure it is not toxic to host cells.[14][15] A preliminary assessment of cytotoxicity can be performed using an in vitro assay on a relevant mammalian cell line.

Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or cytotoxicity.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., hepatocytes, as they are involved in drug metabolism)[16]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals are visible.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[16][17]

Data Presentation: Cytotoxicity
Concentration of Test Compound (µg/mL)% Cell Viability
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
IC50 (µg/mL)

Visualizations and Workflows

Experimental Workflow for Antimicrobial Activity Assessment

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Safety Profile A Prepare Compound Stock (5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in DMSO) B Agar Well Diffusion Assay (Gram-positive, Gram-negative, Fungi) A->B C Measure Zone of Inhibition B->C D Broth Microdilution Assay C->D If Active E Determine Minimum Inhibitory Concentration (MIC) D->E F Time-Kill Kinetics Assay E->F For Active Compounds J Final Report & Further Development E->J G Determine Bactericidal vs. Bacteriostatic Activity F->G G->J H MTT Cytotoxicity Assay (Mammalian Cell Line) I Determine IC50 H->I I->J

Caption: Overall workflow for assessing the antimicrobial potential of a novel compound.

Broth Microdilution Workflow

G prep Step 1: Plate Preparation Dispense 50 µL broth into all wells of a 96-well plate. serial_dilution Step 2: Serial Dilution Add 50 µL of compound stock to column 1. Perform 2-fold serial dilutions across the plate. prep->serial_dilution inoculation Step 3: Inoculation Add 50 µL of standardized microbial suspension to each well. serial_dilution->inoculation incubation Step 4: Incubation Incubate at appropriate temperature and duration. inoculation->incubation reading Step 5: MIC Determination Visually inspect for growth or read absorbance to find the lowest concentration with no growth. incubation->reading

Caption: Step-by-step workflow for the broth microdilution assay.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial activity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. By following these standardized methods and incorporating appropriate controls, researchers can generate reliable and reproducible data, which is essential for the advancement of new antimicrobial agents from the laboratory to clinical applications.

References

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(10), 1586. [Link]

  • Patel, A. K., et al. (2015). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society, 80(10), 1215-1224. [Link]

  • Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 64(9). [Link]

  • El-Banna, A. N., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 8133–8146. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Li, Y., et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 12(23), 2113-2127. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • National Institutes of Health. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. [Link]

  • National Institutes of Health. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • YouTube. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • Semantic Scholar. Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Springer. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Journal of Applied Pharmaceutical Science. Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]

  • National Institutes of Health. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • Taylor & Francis Online. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. [Link]

  • National Institutes of Health. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. [Link]

  • SEAFDEC/AQD. Disk diffusion method. [Link]

  • AKJournals. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. Disk diffusion test. [Link]

Sources

in vitro anticancer assays for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3] In oncology, numerous pyrazole-containing compounds have been investigated as potent and selective anticancer agents, targeting various critical pathways involved in tumor growth and proliferation, such as tubulin polymerization, and the activity of kinases like EGFR and CDK.[1][2][4]

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a pyrazole derivative that has shown potential for diverse biological activities. Preliminary in vitro studies suggest it may induce apoptosis in cancer cells, possibly through mechanisms involving oxidative stress and mitochondrial dysfunction.[5] This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive suite of application notes and detailed protocols to systematically evaluate the in vitro anticancer properties of this compound. The guide moves from foundational cytotoxicity screening to deeper mechanistic and functional assays, explaining the causality behind each experimental choice to build a robust biological profile of the compound.

Section 1: Foundational Cytotoxicity Screening

Scientific Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will employ two distinct, well-validated assays that measure different aspects of cell health to ensure the data is robust.

Sulforhodamine B (SRB) Assay: Quantifying Cell Number via Protein Content

Principle: The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, which serves as a reliable proxy for the total cell number.[8] This assay is less susceptible to interference from compounds that alter cellular metabolism without affecting cell number.[9]

Detailed Protocol: SRB Assay

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle controls (medium with the highest concentration of the compound's solvent, e.g., DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[10]

  • Washing: Discard the TCA and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air-dry completely at room temperature.[10]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[6]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.[8]

MTT Assay: Assessing Cell Viability via Metabolic Activity

Principle: The MTT assay is a classic method that measures cell viability based on mitochondrial function.[11] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12][13] The amount of formazan is proportional to the number of metabolically active, viable cells.[11]

Detailed Protocol: MTT Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the SRB protocol.

  • MTT Addition: After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in the wells with viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[12] Read the absorbance at 570 nm.

Data Analysis and Presentation

The percentage of cell viability is calculated using the formula: % Viability = (OD_treated / OD_control) * 100

Plot the % Viability against the log concentration of the compound and use non-linear regression analysis to determine the IC50 value.

Cell LineCompoundAssayIC50 (µM)
MCF-7 (Breast)5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidSRB[Insert Value]
A549 (Lung)5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidSRB[Insert Value]
HCT116 (Colon)5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidSRB[Insert Value]
MCF-7 (Breast)5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidMTT[Insert Value]
A549 (Lung)5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidMTT[Insert Value]
HCT116 (Colon)5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidMTT[Insert Value]
DoxorubicinMCF-7 (Breast)SRB/MTT[Insert Value]

Table 1: Representative data table for summarizing IC50 values from cytotoxicity assays.

Section 2: Elucidating the Mechanism of Action

Scientific Rationale: Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Based on preliminary data for this compound and the known activities of other pyrazole derivatives, apoptosis and cell cycle arrest are primary mechanisms to explore.[1][5][15] Flow cytometry is a powerful technique for these analyses as it provides quantitative data on individual cells within a population.[16]

Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining

Principle: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[17] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V / PI Apoptosis Assay cluster_cells Cell States cluster_stains Staining Live Live Cell (PS- / PI-) Early Early Apoptotic (PS+ / PI-) Live->Early Apoptotic Stimulus Necrotic Necrotic (PS- / PI+) Live->Necrotic Direct Injury Late Late Apoptotic (PS+ / PI+) Early->Late Loss of Membrane Integrity AnnexinV Annexin V-FITC (Binds external PS) Early->AnnexinV Binds Late->AnnexinV Binds PI Propidium Iodide (Enters compromised membrane) Late->PI Stains Necrotic->PI Stains

Caption: Flowchart of the Annexin V/PI assay principle.

Detailed Protocol: Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry, collecting at least 10,000 events per sample.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: The cell cycle consists of distinct phases (G0/G1, S, and G2/M) characterized by different amounts of DNA.[16] PI stoichiometrically binds to DNA, meaning the fluorescence intensity it emits is directly proportional to the total DNA content.[18] By fixing cells to make them permeable to the dye and treating with RNase to prevent staining of double-stranded RNA, flow cytometry can quantify the DNA content of each cell and determine the percentage of the population in each phase of the cell cycle. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.

Cell Cycle Phases & DNA Content G1 G0 / G1 (2n DNA) S S Phase (2n -> 4n DNA) G1->S Growth & DNA Synthesis Prep G2M G2 / M (4n DNA) S->G2M DNA Replication G2M->G1 Mitosis & Cell Division

Caption: Diagram of cell cycle phases and corresponding DNA content.

Detailed Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Follow step 1 from the apoptosis protocol.

  • Cell Harvesting: Collect all cells, centrifuge, and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting at least 20,000 events. Use software to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 3: Assessing Impact on Metastatic Potential

Scientific Rationale: A key hallmark of cancer is the ability of cells to migrate and invade surrounding tissues, leading to metastasis.[20] An effective anticancer agent may not only kill tumor cells but also inhibit their motility. The Transwell assay, or Boyden chamber assay, is the gold standard in vitro method for studying cell migration and invasion.[21][22]

Transwell Migration and Invasion Assay

Principle: The assay uses a two-chamber system where the upper and lower chambers are separated by a porous membrane.[22] Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains medium with a chemoattractant (e.g., 10% FBS). Cells will actively move through the pores toward the chemoattractant.

  • Migration Assay: Measures the intrinsic ability of cells to move through the porous membrane.[23]

  • Invasion Assay: The membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel. This requires cells to actively degrade the ECM before they can migrate, mimicking the process of tissue invasion.[23]

Detailed Protocol: Transwell Assay

  • Chamber Preparation: For invasion assays, coat the top of 8 µm pore size Transwell inserts with a thin layer of Matrigel and incubate for 2 hours at 37°C to allow it to solidify. For migration assays, use uncoated inserts. Rehydrate all inserts with serum-free medium.

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 12-24 hours. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: Add 750 µL of complete medium (containing 10% FBS) to the lower wells of a 24-well plate.

  • Cell Seeding: Add 100-200 µL of the cell suspension (containing 5x10^4 to 1x10^5 cells) mixed with the desired concentration of the test compound (or vehicle control) to the upper chamber of the inserts.

  • Incubation: Incubate for 12-48 hours (time is cell-line dependent) at 37°C.

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the wells. Using a cotton-tipped swab, gently wipe the inside of the insert to remove the non-migrated cells.[23]

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in cold methanol for 20 minutes. Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

  • Analysis: Wash the inserts with water to remove excess stain. Allow to air dry. Count the number of stained cells in several representative fields of view under a microscope. The results are expressed as a percentage of the vehicle control.

Section 4: Comprehensive Experimental Workflow

A systematic approach is critical for generating a clear and comprehensive profile of a novel compound. The following workflow ensures that foundational data informs the selection and design of more complex mechanistic experiments.

Start Start: Compound Synthesis & Characterization Cell_Selection 1. Cell Line Selection (e.g., MCF-7, A549, HCT116) Start->Cell_Selection Cytotoxicity 2. Primary Screening: Cytotoxicity Assays (SRB & MTT) Cell_Selection->Cytotoxicity IC50 Calculate IC50 Values Cytotoxicity->IC50 Mechanistic 3. Mechanistic Assays (at IC50 concentrations) IC50->Mechanistic Functional 4. Functional Assays (Metastatic Potential) IC50->Functional Apoptosis Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle Report 5. Data Integration & Comprehensive Report Apoptosis->Report CellCycle->Report Migration Transwell Migration & Invasion Assay Functional->Migration Migration->Report

Caption: Recommended experimental workflow for anticancer compound evaluation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry. (2015). National Center for Biotechnology Information. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2005). Nature Protocols. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). protocols.io. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Polycyclic Aromatic Compounds. [Link]

  • Design, synthesis, and biological evaluation of pyrazole-linked aloe emodin derivatives as potential anticancer agents. (2021). National Center for Biotechnology Information. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed. [Link]

  • Deep Dive into the Transwell Migration and Invasion Assay. (2025). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (2022). National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Cycle Tutorial Contents. The University of Edinburgh. [Link]

  • SRB assay for measuring target cell killing V.1. (2023). protocols.io. [Link]

  • Apoptosis Assay. iQ Biosciences. [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University of Chemistry and Innovation. [Link]

  • Apoptosis Marker Assays for HTS. (2021). National Center for Biotechnology Information. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs. (2014). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Formulation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a synthetic heterocyclic compound with a pyrazole core, a structure that is a well-regarded pharmacophore in numerous therapeutic agents.[1] Preliminary research suggests that this compound and its derivatives may possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfonic acid moiety is a key feature, significantly influencing the compound's physicochemical properties, such as its acidity and aqueous solubility.[2]

The successful evaluation of the biological activity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in both in vitro and in vivo models is critically dependent on appropriate formulation. A well-designed formulation ensures solubility, stability, and consistent delivery of the compound to the biological system, thereby generating reliable and reproducible data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid for biological testing. It covers key physicochemical considerations, detailed protocols for in vitro and in vivo formulations, and essential quality control measures.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is the foundation for developing a robust formulation strategy.

Key Physicochemical Data:

PropertyValue/InformationSource
Molecular Formula C5H7ClN2O3S[3]
Molecular Weight 210.63 g/mol [3]
Predicted pKa -2.40 ± 0.50[3]
Appearance Solid (assumed)General knowledge
Solubility Expected to have good aqueous solubility due to the sulfonic acid group.[2]

Critical Pre-formulation Investigations:

Before preparing formulations, it is imperative to experimentally determine the following parameters for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid:

  • Aqueous Solubility: Determine the solubility in relevant aqueous buffers, such as phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 6.8, and 7.4), to mimic physiological conditions.

  • Organic Solvent Solubility: Quantify the solubility in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG400). This is crucial for preparing concentrated stock solutions.

  • Stability: Assess the chemical stability of the compound in both solid-state and in solution under various conditions, including different pH values, temperatures, and light exposure, following ICH guidelines.[4][5]

  • Hygroscopicity: Evaluate the tendency of the solid compound to absorb moisture from the atmosphere, as this can affect its stability and accurate weighing.

Formulation for In Vitro Biological Testing

For in vitro assays, such as cell-based proliferation, enzyme inhibition, or antimicrobial susceptibility testing, the primary goal is to prepare a homogenous and stable solution of the test compound in a vehicle that is compatible with the assay system and non-toxic at the final concentration.

Vehicle Selection

The choice of solvent is critical and should be guided by the experimentally determined solubility of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

  • Aqueous Buffers: Given the presence of the sulfonic acid group, the compound is expected to be water-soluble. If the solubility in aqueous buffers (e.g., PBS, cell culture media) is sufficient for the desired final assay concentration, this is the preferred vehicle as it minimizes potential solvent-induced artifacts.

  • Dimethyl Sulfoxide (DMSO): DMSO is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds.[6][7] It is often used to prepare high-concentration stock solutions. However, the final concentration of DMSO in the cell culture medium should be carefully controlled, as it can be toxic to cells at higher concentrations. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, though this should be experimentally verified for the specific cells being used.[6][7][8]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in many in vitro assays.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock solution: 0.010 mol/L x 0.001 L x 210.63 g/mol x 1000 mg/g = 2.1063 mg

  • Weighing the compound:

    • Tare a sterile, amber vial on a calibrated analytical balance.

    • Carefully weigh out approximately 2.11 mg of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid into the vial. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration based on the exact weight. For example, if 2.11 mg was weighed, add 1.00 mL of DMSO.

    • Vortex the vial vigorously until the solid is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, gentle warming (e.g., 37°C) or brief sonication can be used to aid the process. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Amber vials are recommended to protect the compound from light.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the same final concentration of DMSO (or the chosen vehicle) in the cell culture medium as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent effects.

Formulation for In Vivo Biological Testing

The formulation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid for in vivo studies, particularly for oral administration in rodents, presents additional challenges. The formulation must be non-toxic, well-tolerated, and facilitate adequate absorption of the compound to achieve the desired systemic exposure.

Vehicle Selection for Oral Administration

Due to the compound's acidic nature and expected aqueous solubility, an aqueous-based vehicle may be suitable. However, for preclinical studies, it is common to use more complex vehicles to ensure solubility and stability, especially at higher concentrations required for toxicology studies.

Recommended Vehicle Systems (in order of preference):

  • Aqueous Solution: If the compound is sufficiently soluble and stable in water or a simple buffered solution (e.g., 0.5% methylcellulose in water), this is the most straightforward and often preferred vehicle.

  • Co-solvent Systems: For compounds with limited aqueous solubility, a co-solvent system can be employed to enhance solubility.[9][10] A commonly used system for preclinical oral dosing is a mixture of polyethylene glycol 400 (PEG400), a surfactant like Tween® 80, and saline.[11]

  • Suspensions: If the compound is not sufficiently soluble in a simple vehicle, a suspension can be prepared. This involves dispersing the micronized compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).[12]

Protocol for Preparation of an Oral Formulation (Co-solvent System)

This protocol describes the preparation of a 10 mg/mL solution in a co-solvent system, a common formulation strategy for oral administration in rodents.[11] The final composition of this example formulation is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.

Materials:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: In a sterile conical tube, weigh the required amount of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is completely dissolved.

  • Addition of Co-solvent and Surfactant: Sequentially add PEG400 to a final concentration of 40% and Tween® 80 to a final concentration of 5% of the total volume. Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Add sterile saline to bring the formulation to the final volume (45% of the total volume). Vortex until a clear and homogenous solution is obtained.

  • Pre-dosing Preparation: Prepare the formulation fresh daily. Before administration, visually inspect the solution for any signs of precipitation or phase separation.

Oral Administration by Gavage in Rodents

Oral gavage is a common and precise method for administering liquid formulations to rodents.

Procedure:

  • Animal Handling: Properly restrain the animal to ensure its safety and the accuracy of the dosing.

  • Gavage Tube Insertion: Gently insert a suitable-sized, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Dose Administration: Slowly administer the calculated volume of the formulation.

  • Post-Administration Monitoring: After dosing, return the animal to its cage and monitor for any signs of distress.

Quality Control of Formulations

To ensure the reliability and reproducibility of biological data, it is essential to perform quality control checks on the prepared formulations.

  • Visual Inspection: All solutions should be visually inspected for clarity, color, and the presence of any particulate matter before use. Suspensions should be checked for uniformity and ease of resuspension.

  • pH Measurement: For aqueous formulations, the pH should be measured and recorded to ensure it is within a physiologically acceptable range.

  • Concentration Verification: The concentration of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in the stock solutions and final formulations can be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Stability Assessment: The stability of the formulation under the intended storage and use conditions should be evaluated. This can be done by analyzing the concentration of the active compound and the presence of any degradation products over time using HPLC.

Diagrams

InVitro_Formulation_Workflow cluster_prep Preparation cluster_stock Stock Solution cluster_storage Storage & Use weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Prepare 10 mM Stock dissolve->stock aliquot 4. Aliquot & Store at -20°C stock->aliquot dilute 5. Dilute to Working Concentration aliquot->dilute assay 6. Add to In Vitro Assay dilute->assay

Caption: Workflow for In Vitro Formulation.

InVivo_Formulation_Workflow start Start: Weigh Compound dissolve_dmso 1. Dissolve in DMSO (10%) start->dissolve_dmso add_peg 2. Add PEG400 (40%) dissolve_dmso->add_peg add_tween 3. Add Tween® 80 (5%) add_peg->add_tween add_saline 4. Add Saline (45%) add_tween->add_saline final_formulation Final Formulation (10 mg/mL) add_saline->final_formulation administer 5. Administer via Oral Gavage final_formulation->administer

Caption: Workflow for In Vivo Oral Formulation.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (n.d.). Retrieved from [Link]

  • Gaur, P. K., Mishra, S., Kumar, A., & Panda, B. P. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 181, 99-110.
  • Co-solvent: Significance and symbolism. (2025). Retrieved from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. (2016). Retrieved from [Link]

  • DMSO usage in cell culture. LifeTein peptide. (2023). Retrieved from [Link]

  • Li, D. (2022). Cosolvent and Complexation Systems. In Pharmaceutical Excipients.
  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. (n.d.). Retrieved from [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. (2023). Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. (n.d.). Retrieved from [Link]

  • Li, D. (2017). Cosolvent and Complexation Systems.
  • Boost of solubility and supersaturation of celecoxib via synergistic interactions of methacrylic acid-ethyl acrylate copolymer (1:1) and hydroxypropyl cellulose in ternary amorphous solid dispersions. NIH. (n.d.). Retrieved from [Link]

  • Lee, S. H., et al. (2018). Development and Evaluation of a Reconstitutable Dry Suspension to Improve the Dissolution and Oral Absorption of Poorly Water-Soluble Celecoxib. Pharmaceutics, 10(3), 143.
  • Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System. (n.d.). Retrieved from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. (n.d.). Retrieved from [Link]

  • Quality control of small molecules. Kymos. (2025). Retrieved from [Link]

  • Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement.
  • Formulation and Evaluation of Celecoxib Solid Dispersion. International Journal of Pharmacy and Biological Sciences. (n.d.).
  • DRUG-EXCIPIENT COMPATIBILITY STUDIES. PharmaQuesT. (n.d.). Retrieved from [Link]

  • The Importance of Drug Excipient Compatibility Studies. YouTube. (2024). Retrieved from [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
  • Stable oral suspension of celecoxib and method of preparation thereof. Google Patents. (n.d.).
  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. MDPI. (2024). Retrieved from [Link]

  • Wyttenbach, N., & Kuentz, M. (2006). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical development and technology, 11(1), 109-117.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (n.d.). Retrieved from [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). Retrieved from [Link]

  • Q1A(R2) Guideline. ICH. (n.d.). Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. (n.d.). Retrieved from [Link]

  • Small Molecule Bioanalysis. BioAgilytix. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Quality Guidelines. ICH. (n.d.). Retrieved from [Link]

  • Ich guideline for stability testing. SlideShare. (n.d.). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Pyrazole Compounds in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of Pyrazole Scaffolds

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and agrochemicals.[1][2][3][4][5] Their versatile five-membered heterocyclic structure is a key pharmacophore in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and various kinase inhibitors used in oncology.[6][7] The broad spectrum of biological activities associated with pyrazoles, such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties, continues to drive significant demand for their large-scale production.[2][8][9]

However, transitioning from laboratory-scale synthesis to robust, safe, and cost-effective industrial production presents a unique set of challenges.[10][11][12] These include managing potentially hazardous reagents and exothermic reactions, controlling the formation of regioisomers and other impurities, and developing efficient purification strategies.[10] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and scalable protocols, emphasizing green chemistry principles and modern synthetic methodologies to address the complexities of industrial pyrazole synthesis.

Strategic Approaches to Pyrazole Synthesis: From Classic to Contemporary

The synthesis of the pyrazole core is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[12][13] While effective, this and other traditional methods often require harsh reaction conditions and can generate significant waste.[3][8] Modern synthetic chemistry has ushered in a new era of more sustainable and efficient approaches.

Green Chemistry in Pyrazole Synthesis: A Sustainable Imperative

The principles of green chemistry are paramount in modern industrial synthesis, aiming to minimize environmental impact while maximizing efficiency.[1][2][3][14][15] Key strategies in the context of pyrazole synthesis include:

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[1][2][15] Water-based syntheses, in particular, have gained significant traction.[15]

  • Catalytic Methods: Employing catalysts to reduce reaction times, lower reaction temperatures, and improve selectivity is a cornerstone of green synthesis.[1][2][16] Heterogeneous catalysts are especially advantageous as they can be easily recovered and reused.[16]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction rates, leading to higher yields in shorter timeframes and often under solvent-free conditions.[3][14]

  • Multi-component Reactions (MCRs): One-pot syntheses where multiple starting materials react to form the final product without the isolation of intermediates streamline the process, reduce waste, and improve overall efficiency.[16]

Navigating the Challenges of Scale-Up

Scaling up a chemical synthesis from the laboratory bench to a pilot plant or full-scale manufacturing facility is rarely a linear process. Several critical factors must be addressed to ensure a safe, efficient, and reproducible outcome.

Common Scale-Up Hurdles and Mitigation Strategies
Challenge Root Cause(s) Mitigation Strategies
Low Yields Incomplete reactions, side product formation, inefficient mixing.[10][12]Optimize reaction time and temperature. Ensure high-quality starting materials. Implement efficient agitation to maintain homogeneity.[10][12]
Poor Regioselectivity Reaction conditions favoring the formation of multiple isomers.[10]Screen different solvents and catalysts. Lowering the reaction temperature can improve selectivity. Explore alternative synthetic routes with better regiochemical control.[10]
Exothermic Runaway Poor heat dissipation at a larger scale, especially with hazardous reagents like hydrazine.[10]Implement controlled, slow addition of reagents. Ensure the reactor has adequate cooling capacity. Use a sufficient volume of an appropriate solvent to absorb the heat of reaction.[10]
Product Loss During Workup Suboptimal extraction and recrystallization procedures.Optimize solvent systems for extraction and recrystallization to maximize product recovery and purity.
Impurity Profile Unreacted starting materials, byproducts from side reactions, and regioisomers.[10]Precise control of reaction parameters (temperature, stoichiometry, time). Develop robust purification methods such as crystallization or chromatography.[10]

Flow Chemistry: A Paradigm Shift in Pyrazole Production

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for addressing many of the challenges associated with traditional batch processing, particularly in terms of safety, efficiency, and scalability.[6][17][18][19][20][21]

Advantages of Flow Chemistry for Pyrazole Synthesis:
  • Enhanced Safety: The small reaction volumes within a continuous flow reactor significantly mitigate the risks associated with highly exothermic reactions or the use of hazardous intermediates like diazo compounds.[6][18]

  • Precise Reaction Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[6]

  • Rapid Optimization: The ability to quickly vary reaction conditions makes process optimization significantly faster compared to batch synthesis.

  • Seamless Scalability: Scaling up production in a flow system often involves simply running the reactor for a longer duration or using parallel reactor lines, which is more straightforward than redesigning large batch reactors.[6]

  • Reduced Reaction Times: Many reactions that take hours in a batch process can be completed in minutes in a continuous flow setup.[6]

Workflow for Continuous Flow Synthesis of Pyrazoles

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Workup & Purification cluster_3 Product Collection reagent_a Starting Material A in Solvent mixer Static Mixer reagent_a->mixer reagent_b Starting Material B in Solvent reagent_b->mixer reactor Heated/Cooled Reactor Coil mixer->reactor quench Quenching Unit reactor->quench extraction Liquid-Liquid Extraction quench->extraction purification Online Purification (e.g., Crystallization) extraction->purification product Isolated Pyrazole Product purification->product

Caption: Generalized workflow for continuous flow synthesis of pyrazoles.

Protocols for Industrial-Scale Pyrazole Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1,3,5-trisubstituted pyrazole, with considerations for both batch and continuous flow processes.

Protocol 1: Scalable Batch Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole

This protocol is based on the classic Knorr synthesis, optimized for kilogram-scale production with a focus on safety and yield.

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser

  • Addition funnel

  • Acetylacetone

  • Phenylhydrazine

  • Ethanol (or another suitable green solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Suitable extraction solvent (e.g., toluene, ethyl acetate)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, respirator (if handling phenylhydrazine outside of a closed system)

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with an inert gas such as nitrogen.

  • Charge Acetylacetone and Solvent: Charge the reactor with acetylacetone (1.0 equivalent) and ethanol (5-10 volumes).

  • Controlled Addition of Phenylhydrazine: Begin stirring and slowly add phenylhydrazine (1.05 equivalents) via the addition funnel over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 40°C using the cooling system.[10]

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting materials are consumed (typically 4-6 hours).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Workup and Neutralization: To the crude residue, add water and an appropriate organic solvent for extraction. Adjust the pH to ~2 with hydrochloric acid to protonate any unreacted phenylhydrazine. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or distillation under reduced pressure.

Protocol 2: Continuous Flow Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a general procedure for the synthesis of pyrazoles using a continuous flow setup, which can be adapted for various substrates.[17]

Equipment:

  • Two syringe pumps or HPLC pumps for reagent delivery

  • T-mixer or static mixer

  • Tubular reactor (e.g., PFA or stainless steel coil)

  • Heating/cooling unit for the reactor

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation: Prepare two separate stock solutions:

    • Solution A: 1,3-Dicarbonyl compound in a suitable solvent (e.g., DMF, toluene).

    • Solution B: Hydrazine derivative in the same solvent.

  • System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Set the desired temperature for the reactor coil (e.g., 150-170°C).[17]

  • Reaction Initiation: Start pumping both solutions at equal flow rates into the T-mixer. The combined stream then enters the heated reactor coil. The residence time in the reactor is determined by the coil volume and the total flow rate.

  • Steady State and Collection: Allow the system to reach a steady state, then begin collecting the product stream. The reaction is typically complete by the time the mixture exits the reactor.

  • Workup: The collected product stream can be worked up in a batchwise fashion as described in Protocol 1, or integrated into a continuous workup and purification system.

Safety Considerations in Pyrazole Synthesis

Industrial-scale synthesis necessitates a rigorous approach to safety.

Hazardous Reagents:

  • Hydrazine and its derivatives: These are often toxic, flammable, and potentially explosive.[10][18] Handle with extreme caution in well-ventilated areas or closed systems. The use of dilute solutions can mitigate some of the risks.[10]

  • Strong Acids and Bases: Use appropriate PPE and handling procedures to avoid chemical burns.

Process Safety:

  • Exothermic Reactions: As highlighted, these pose a significant risk of thermal runaway.[10] Ensure robust temperature control and have a documented emergency quenching procedure in place.

  • Pressure Build-up: Be aware of potential off-gassing and ensure reactors are equipped with appropriate pressure relief systems.

Personal Protective Equipment (PPE):

Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a flame-retardant lab coat.[5][22][23] For handling highly toxic substances like hydrazine, a respirator may be necessary.[5]

Purification and Characterization of Pyrazole Compounds

The final purity of the pyrazole product is critical for its intended application, especially in the pharmaceutical industry.

Industrial Purification Techniques
  • Crystallization: This is the most common and cost-effective method for purifying solid pyrazole compounds on a large scale. The choice of solvent is crucial for obtaining high purity and yield.

  • Distillation: For liquid or low-melting pyrazoles, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: Pyrazoles can be purified by forming acid addition salts, which can be crystallized and then neutralized to regenerate the pure pyrazole.[24][25] This is a powerful technique for removing non-basic impurities.

  • Chromatography: While more expensive for large-scale production, column chromatography may be necessary for high-purity applications or for separating closely related isomers.

Analytical Characterization

The identity and purity of the final product should be confirmed using a battery of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: As an indicator of purity for solid compounds.

Conclusion

The industrial-scale synthesis of pyrazole compounds is a dynamic field that continues to evolve with the advent of new technologies and a growing emphasis on sustainable manufacturing practices. By leveraging green chemistry principles, embracing innovative methodologies like flow chemistry, and maintaining a steadfast commitment to safety and process control, researchers and manufacturers can efficiently and responsibly produce these vital heterocyclic compounds for a wide array of applications that benefit society.

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. (n.d.). ACS Publications. [Link]

  • A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. (2014). American Chemical Society. [Link]

  • Large‐scale synthesis of 1H‐pyrazole. (n.d.). ResearchGate. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021). ACS Publications. [Link]

  • A Multistep Continuous Flow Synthesis Machine for the Preparation of Pyrazoles via a Metal-Free Amine-Redox Process. (2016). ResearchGate. [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Publishing. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Process for the preparation of pyrazole. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). MDPI. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical mechanisms and practical laboratory experience.

Question 1: My sulfonation reaction has a very low or no yield. What's going wrong?

Answer: Low or no conversion is a common and frustrating issue in electrophilic aromatic sulfonation. The problem typically originates from one of three areas: the potency of your sulfonating agent, the presence of water, or suboptimal reaction temperature.

Core Causality & Solutions:

  • Insufficient Electrophilicity: The pyrazole ring, while activated, still requires a potent electrophile for efficient sulfonation. If you are using concentrated sulfuric acid (H₂SO₄), it may not be strong enough to drive the reaction to completion, especially if the reaction temperature is low. The true electrophile in this reaction is sulfur trioxide (SO₃).

    • Expert Recommendation: Switch to a more potent sulfonating agent.

      • Fuming Sulfuric Acid (Oleum): This is a solution of SO₃ in H₂SO₄ and provides a much higher concentration of the active electrophile.[1]

      • Chlorosulfonic Acid (ClSO₃H): This is a highly effective reagent for sulfonating heterocyclic compounds like pyrazoles and is frequently used in published procedures.[2][3] It reacts vigorously, so careful, slow addition at low temperatures is critical.

  • Reaction Reversibility & Water Content: Aromatic sulfonation is a reversible process.[1] Water, which is a byproduct of the reaction when using sulfuric acid, can hydrolyze the sulfonic acid product, pushing the equilibrium back to the starting materials (a phenomenon known as desulfonation).

    • Expert Recommendation: Ensure strictly anhydrous conditions.

      • Use freshly opened, high-purity anhydrous solvents and reagents.

      • Consider adding a dehydrating agent. A common strategy is to use a combination of chlorosulfonic acid and thionyl chloride (SOCl₂). The thionyl chloride not only helps form the sulfonyl chloride derivative but also consumes any water present.[3]

  • Temperature Control: While higher temperatures can increase reaction rates, sulfonation has a complex relationship with temperature. Too low, and the activation energy barrier isn't overcome. Too high, and you risk side reactions or desulfonation, as the reverse reaction is often favored at higher temperatures.

    • Expert Recommendation: Implement a controlled temperature profile. Start the reaction at a low temperature (e.g., 0 °C) during the addition of the sulfonating agent to control the initial exothermic reaction, then allow it to slowly warm to room temperature or gently heat (e.g., to 60 °C) to drive the reaction to completion.[3] Always monitor progress by TLC or LC-MS before increasing the temperature.

Question 2: My final product is impure, and I suspect the formation of a sulfone byproduct. How can I confirm this and prevent it?

Answer: The formation of a diaryl sulfone is a classic side reaction during sulfonation, occurring when a molecule of the newly formed sulfonic acid (or sulfonyl chloride) acts as an electrophile and reacts with another molecule of the starting pyrazole.

Core Causality & Solutions:

  • Mechanism of Sulfone Formation: This side reaction is favored by high temperatures and a high concentration of the sulfonating agent. The sulfonic acid group can be activated to form a highly reactive sulfonyl cation, which then undergoes a Friedel-Crafts-type reaction with another pyrazole ring.[4]

  • Prevention Strategy:

    • Strict Temperature Control: The most critical factor is maintaining the lowest effective temperature throughout the reaction. The initial addition of the sulfonating agent should always be done at 0 °C or below.[3]

    • Stoichiometry: Avoid using a large excess of the sulfonating agent. While a moderate excess is needed to drive the reaction, a very large excess can promote side reactions. Published procedures often use around 5-6 equivalents of chlorosulfonic acid.[3]

    • Order of Addition: Add the pyrazole substrate to the sulfonating agent/solvent mixture (inverse addition) if possible. This keeps the concentration of the pyrazole low at any given moment, minimizing the chance of it being attacked by an already-formed sulfonic acid derivative.

  • Confirmation and Characterization:

    • Mass Spectrometry (MS): The sulfone byproduct will have a distinct molecular weight. For 5-chloro-1,3-dimethyl-1H-pyrazole, the sulfone would have a molecular formula of C₁₀H₁₀Cl₂N₄O₂S. Look for the corresponding m/z value in your MS analysis.

    • NMR Spectroscopy: The ¹H NMR spectrum of the sulfone would likely show two distinct sets of pyrazole methyl proton signals, and the overall integration would be different from your desired product.

Question 3: I'm struggling to isolate my sulfonic acid product. It seems to be staying in the aqueous layer during workup. What should I do?

Answer: This is a very common challenge. Sulfonic acids are highly polar and often have significant water solubility, making extraction into common organic solvents difficult.[5][6] Furthermore, they can be contaminated with inorganic salts from quenching and neutralization steps.

Core Causality & Solutions:

  • Inherent Product Properties: The sulfonic acid group (-SO₃H) is strongly acidic and readily forms a sulfonate anion (-SO₃⁻), making the molecule highly water-soluble, especially after neutralization.

  • Isolation & Purification Protocols:

    • Method 1: Salting Out: After quenching the reaction, you can sometimes precipitate the product from the aqueous solution by adding a large amount of a salt, like sodium chloride (NaCl). This reduces the solubility of the organic sulfonate and may cause it to crash out.

    • Method 2: Acid Addition Salt Crystallization: A robust method for purifying pyrazoles and related heterocycles is to crystallize them as an acid addition salt.[7][8] After the initial workup, dissolve the crude material in a suitable organic solvent and bubble dry HCl gas through it, or add a solution of H₂SO₄ in an organic solvent. The resulting hydrochloride or sulfate salt of the pyrazole may be less soluble and can be isolated by filtration, separating it from non-basic impurities.

    • Method 3: Conversion to a Derivate for Purification: A highly effective strategy is to convert the crude sulfonic acid into its corresponding sulfonyl chloride. This is often done in the same pot by adding thionyl chloride (SOCl₂) or by reacting the crude acid with it after workup.[3] The sulfonyl chloride (5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride) is much less polar and more soluble in organic solvents like dichloromethane or ethyl acetate. It can be easily purified by column chromatography. The purified sulfonyl chloride can then be carefully hydrolyzed back to the high-purity sulfonic acid if needed.

MethodPrincipleAdvantagesDisadvantages
Salting Out Reduces product solubility in waterSimple, quickOften incomplete, product may still contain salt
Acid Salt Crystallization Forms a crystalline saltExcellent for purification from neutral impuritiesRequires an extra step, may not work for all compounds
Derivative Purification Purify a less polar intermediateHighly effective, allows for chromatographyRequires two additional chemical steps (formation and hydrolysis)

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction pathway for this synthesis?

A1: The synthesis is a classic electrophilic aromatic substitution. The electron-rich C4 position of the 5-chloro-1,3-dimethyl-1H-pyrazole ring attacks the potent electrophile, sulfur trioxide (SO₃), which is supplied by the sulfonating agent. This is followed by deprotonation to restore the aromaticity of the pyrazole ring.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product Start 5-Chloro-1,3-dimethyl-1H-pyrazole Reaction Electrophilic Aromatic Substitution at C4 Start->Reaction  1. Add to Reagent @ 0 °C Reagent Sulfonating Agent (e.g., ClSO₃H, Oleum) Reagent->Reaction Solvent Solvent (e.g., Chloroform or neat) Solvent->Reaction Product 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid Reaction->Product  2. Stir & Warm  3. Aqueous Workup

Caption: General workflow for the sulfonation of 5-chloro-1,3-dimethyl-1H-pyrazole.

Q2: Which sulfonating agent is the best choice?

A2: The "best" agent depends on your scale, available equipment, and desired outcome.

  • Concentrated Sulfuric Acid (H₂SO₄): Weakest option. Generally not recommended unless the ring is highly activated, as it can lead to incomplete reactions.[1]

  • Fuming Sulfuric Acid (Oleum): More potent than H₂SO₄ due to the free SO₃. Effective but can be aggressive and may lead to side products if not carefully controlled.

  • Chlorosulfonic Acid (ClSO₃H): Often the reagent of choice for pyrazoles. It is highly reactive and provides good yields.[3] It must be handled with extreme care due to its violent reaction with water. It can also be used with thionyl chloride to directly synthesize the sulfonyl chloride derivative, which can be advantageous for purification.[3]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • TLC System: Use a moderately polar mobile phase, such as 10-30% methanol in dichloromethane or 20-50% ethyl acetate in hexanes. The sulfonic acid product is highly polar and will likely have a very low Rf value (close to the baseline). The starting pyrazole will be much less polar and have a higher Rf.

  • Procedure: Take a small aliquot from the reaction mixture, carefully quench it in a vial with a small amount of ice/water, and extract with a small volume of ethyl acetate or another suitable solvent. Spot the organic layer on your TLC plate. The disappearance of the starting material spot is the primary indicator of reaction completion.

Q4: What are the critical safety precautions for this synthesis?

A4: This synthesis involves highly corrosive and reactive chemicals.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All operations must be performed in a certified chemical fume hood. Chlorosulfonic acid, oleum, and thionyl chloride release highly toxic and corrosive fumes.

  • Handling Reagents: These reagents react violently with water. Ensure all glassware is scrupulously dry. Add reagents slowly and in a controlled manner, especially during the initial reaction and the final quenching step.

  • Quenching: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water to the reaction mixture.

Q5: What is the logical flow for troubleshooting this synthesis?

A5: A systematic approach is key. The following diagram outlines a logical troubleshooting workflow.

Troubleshooting_Flow Start Experiment Start Problem Low Yield or Incomplete Reaction? Start->Problem Check_Reagent Is Sulfonating Agent Strong Enough? Problem->Check_Reagent Yes Success High Yield of Pure Product Problem->Success No Check_Water Are Conditions Anhydrous? Check_Reagent->Check_Water Yes Use_Stronger Action: Use Oleum or ClSO₃H Check_Reagent->Use_Stronger No Check_Temp Is Temperature Optimized? Check_Water->Check_Temp Yes Dry_Glassware Action: Ensure Dry Reagents & Glassware Check_Water->Dry_Glassware No Check_Temp->Success Yes Optimize_Temp Action: Controlled Heating Profile Check_Temp->Optimize_Temp No Use_Stronger->Check_Water Dry_Glassware->Check_Temp Optimize_Temp->Start Re-run Experiment

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References
  • Benchchem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

  • PubChem. 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.

  • National Center for Biotechnology Information. Chemical Sulfation of Small Molecules – Advances and Challenges.

  • PrepChem. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.

  • Patil, S. B., et al. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles.

  • Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.

  • National Center for Biotechnology Information. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • National Center for Biotechnology Information. Chemical approaches to the sulfation of small molecules: current progress and future directions.

  • ResearchGate. Aromatic Sulphonation and Related Reactions.

  • Benchchem. Troubleshooting common issues in pyrazole synthesis.

  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.

Sources

Technical Support Center: Improving the Yield of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CDPSA). As a crucial intermediate in the production of various pharmaceuticals and agrochemicals, optimizing its synthesis for both yield and purity is paramount.[1][2] This document provides in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the synthesis process.

Overview of the Synthetic Pathway

The most common and established route for synthesizing 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid involves a two-step process starting from 1,3-dimethyl-5-pyrazolone. The first step is a chlorination reaction to form the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole. This is followed by an electrophilic sulfonation at the 4-position of the pyrazole ring.

Synthesis_Pathway Start 1,3-Dimethyl-5-pyrazolone Inter 5-Chloro-1,3-dimethyl-1H-pyrazole Start->Inter Chlorination (e.g., POCl3, SOCl2) End 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid Inter->End Sulfonation (e.g., Chlorosulfonic Acid)

Caption: General two-step synthesis of CDPSA.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, leading to suboptimal yields or purity.

Question 1: My yield for the first step, the synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole, is consistently low. What are the likely causes?

Answer: Low yield in this chlorination step often stems from three primary areas: incomplete reaction, side reactions due to starting material tautomerism, or reagent degradation.

  • Causality 1: Incomplete Reaction or Poor Conversion The chlorination of 1,3-dimethyl-5-pyrazolone using reagents like phosphoryl chloride (POCl₃) in dimethylformamide (DMF) proceeds via a Vilsmeier-Haack type mechanism.[2][3] This reaction is highly dependent on temperature and time. Insufficient heating can lead to incomplete conversion, while excessive temperatures can cause decomposition.

    Solution:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. A persistent spot corresponding to the starting material indicates incomplete conversion.

    • Optimize Conditions: Systematically adjust the reaction temperature and duration. A typical range is 80-100°C for 2-4 hours, but this may require optimization for your specific setup.[3]

    • Reagent Stoichiometry: Ensure the correct molar ratios of POCl₃ and DMF are used. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.

  • Causality 2: Tautomerism of 1,3-dimethyl-5-pyrazolone The starting material, 1,3-dimethyl-5-pyrazolone, exists in keto-enol tautomeric forms. The reactivity of these forms towards chlorination can differ, and the equilibrium is influenced by the solvent.[4] An unfavorable equilibrium can reduce the concentration of the reactive species, thus lowering the yield.

    Solution: While solvent choice is often dictated by the Vilsmeier-Haack conditions (i.e., DMF), ensuring the pyrazolone is fully dissolved before and during the addition of the chlorinating agent can help. The reaction conditions are typically robust enough to handle the tautomeric mixture, but poor solubility can exacerbate the issue.

  • Causality 3: Reagent Degradation Phosphoryl chloride and thionyl chloride are highly reactive and susceptible to hydrolysis by atmospheric moisture. Contamination with water will not only consume the reagent but can also generate acids that may lead to unwanted side reactions.

    Solution:

    • Use High-Purity Reagents: Use freshly opened bottles or freshly distilled chlorinating agents.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use oven-dried glassware.

Question 2: The sulfonation of 5-chloro-1,3-dimethyl-1H-pyrazole is resulting in a low yield of the desired sulfonic acid. Why is this happening?

Answer: Sulfonation is a powerful electrophilic substitution that requires careful control. Low yields are typically due to harsh reaction conditions, challenges in product isolation, or competing side reactions.

  • Causality 1: Overly Harsh Sulfonation Conditions The use of potent sulfonating agents like fuming sulfuric acid or even chlorosulfonic acid at elevated temperatures can lead to charring, decomposition, or the formation of polysulfonated byproducts. The pyrazole ring, while aromatic, can be sensitive to aggressive electrophilic attack.

    Solution:

    • Temperature Control: This is the most critical parameter. The addition of the pyrazole intermediate to the sulfonating agent (or vice-versa) should be performed at a low temperature (e.g., 0-5°C) to manage the initial exotherm.[5][6] The reaction is then typically allowed to proceed at a controlled, moderately elevated temperature (e.g., 60°C).[5]

    • Optimized Reagent Choice: A highly effective method is the use of chlorosulfonic acid, often in combination with thionyl chloride. This mixture helps to generate the sulfonyl chloride in situ and can lead to cleaner reactions and higher yields (up to 90% has been reported in similar systems).[5]

ParameterRecommended ConditionRationale
Sulfonating Agent Chlorosulfonic acidProvides a strong electrophile (SO₃H⁺). Can be used with SOCl₂.[5]
Initial Temperature 0–5 °CControls the initial exothermic reaction upon mixing reagents.
Reaction Temperature 60–70 °CProvides sufficient energy for the reaction to proceed to completion.
Solvent Chloroform or neatChloroform can be used as a solvent to aid stirring and heat transfer.[5]
  • Causality 2: Product Isolation Difficulties Sulfonic acids are highly polar, often hygroscopic, and very water-soluble.[7] During the aqueous workup, the product can be lost to the aqueous phase if standard liquid-liquid extraction techniques are used improperly.

    Solution:

    • Careful Quenching: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

    • Isolation by Filtration: The sulfonic acid product is often a solid that will precipitate from the cold, acidic aqueous mixture. It can then be isolated by vacuum filtration, washed with ice-cold water, and dried.[6]

    • Purification via Salts: If the product remains in solution or is impure, it can be purified by forming an acid addition salt, which can be crystallized, isolated, and then neutralized to give the pure sulfonic acid.[8][9]

Question 3: My final product is impure, showing multiple spots on TLC or peaks in LC-MS. How can I improve its purity?

Answer: Impurities often arise from unreacted starting materials, side-products from competing reactions, or degradation during workup.

  • Source of Impurity & Mitigation Strategy

    • Unreacted 5-chloro-1,3-dimethyl-1H-pyrazole: This indicates an incomplete sulfonation reaction. Solution: Increase reaction time or temperature moderately, or ensure the stoichiometry of the sulfonating agent is sufficient. Monitor the reaction to completion.

    • Isomeric or Polysulfonated Products: These result from a lack of regioselectivity under harsh conditions. Solution: Strictly adhere to optimized temperature control, especially during the initial addition of reagents.

    • Hydrolyzed Byproducts (e.g., 1,3-dimethyl-4-sulfonic-5-pyrazolone): The 5-chloro group can be susceptible to hydrolysis during a prolonged or improperly managed aqueous workup. Solution: Keep the workup temperature low (ice bath) and minimize the time the product spends in the aqueous mixture before filtration.

  • Effective Purification Protocol:

    • Recrystallization: If the crude product is a solid, recrystallization is the most effective method. Due to its polarity, suitable solvent systems might include water, acetic acid, or alcohol-water mixtures.

    • Acid Salt Crystallization: As mentioned, converting the sulfonic acid to a salt (e.g., with an inorganic acid) can facilitate crystallization and removal of non-basic or non-polar impurities. The pure salt can then be treated with a base to regenerate the desired product.[8][9]

Troubleshooting_Flow cluster_0 Yield/Purity Issue cluster_1 Chlorination Troubleshooting cluster_2 Sulfonation Troubleshooting Start Low Yield or Impure Product Step_Check Identify Problematic Step Start->Step_Check Step1 Chlorination Step Step_Check->Step1 Step 1 Step2 Sulfonation Step Step_Check->Step2 Step 2 S1_Cause Analyze Cause Step1->S1_Cause S2_Cause Analyze Cause Step2->S2_Cause S1_C1 Incomplete Reaction S1_Cause->S1_C1 S1_C2 Reagent Degradation S1_Cause->S1_C2 S1_Sol1 Optimize Temp/Time Monitor w/ TLC S1_C1->S1_Sol1 S1_Sol2 Use Dry Reagents & Inert Atmosphere S1_C2->S1_Sol2 S2_C1 Harsh Conditions S2_Cause->S2_C1 S2_C2 Isolation Loss S2_Cause->S2_C2 S2_C3 Impurity Formation S2_Cause->S2_C3 S2_Sol1 Control Temperature Use SOCl2/HSO3Cl S2_C1->S2_Sol1 S2_Sol2 Precipitate in Ice Isolate by Filtration S2_C2->S2_Sol2 S2_Sol3 Recrystallize or Purify via Salt S2_C3->S2_Sol3

Caption: Troubleshooting workflow for CDPSA synthesis.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own risk assessment and optimization.

Protocol 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

Adapted from procedures for Vilsmeier-Haack reactions on pyrazolones.[2][3]

  • Setup: To a dry 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dimethylformamide (DMF, 30 mL). Cool the flask in an ice bath to 0-5°C.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 12.5 mL, 0.135 mol) dropwise to the cold DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 20 minutes at 0-5°C.

  • Reactant Addition: Slowly add 1,3-dimethyl-5-pyrazolone (10.0 g, 0.089 mol) in portions to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C. Maintain this temperature for 3 hours, monitoring the reaction's completion by TLC (e.g., using a 3:1 ethyl acetate/hexane eluent).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution to pH 7-8 using a 30% sodium hydroxide solution while keeping the mixture cool in an ice bath. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be purified by vacuum distillation or recrystallization from an appropriate solvent like ethyl acetate/petroleum ether.[2]

Protocol 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Adapted from procedures for sulfonation of pyrazoles.[5]

  • Setup: To a dry 250 mL three-neck flask equipped with a magnetic stirrer and nitrogen inlet, add chloroform (75 mL). Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (30 mL, 0.45 mol) to the chloroform, keeping the temperature below 5°C.

  • Reactant Addition: Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (13.0 g, 0.089 mol) in chloroform (25 mL) and add this solution dropwise to the stirred chlorosulfonic acid mixture at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 60°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it very slowly and carefully onto 500 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove residual acid. Dry the solid product in a vacuum oven at 50°C to a constant weight. The product can be further purified by recrystallization from water if necessary.

Frequently Asked Questions (FAQs)
  • Q1: What are the most critical safety precautions for this synthesis?

    • A1: Both phosphoryl chloride and chlorosulfonic acid are highly corrosive and react violently with water, releasing toxic gases (HCl). All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Always add these reagents slowly to other solutions, and quench reactions by adding the reaction mixture to ice, never the other way around.

  • Q2: Can I use fuming sulfuric acid instead of chlorosulfonic acid for the sulfonation step?

    • A2: Yes, fuming sulfuric acid can be used. However, it is a less controlled and often more aggressive reagent, which can lead to a higher incidence of charring and side-product formation. Chlorosulfonic acid generally provides a cleaner reaction for this specific substrate.[5][7]

  • Q3: My final sulfonic acid product is difficult to dry and remains sticky. What should I do?

    • A3: This is a common issue with sulfonic acids due to their hygroscopic nature. It may indicate the presence of residual sulfuric or hydrochloric acid. Ensure the product is washed thoroughly with ice-cold water during filtration. If it remains oily, consider converting it to a stable salt for purification, or attempt to azeotropically remove water by dissolving it in a suitable solvent like toluene and evaporating under reduced pressure (use with caution).

  • Q4: How can I best monitor these reactions by TLC?

    • A4: For the chlorination step, a mobile phase of ethyl acetate/hexanes (e.g., 1:3 v/v) works well. The product, 5-chloro-1,3-dimethyl-1H-pyrazole, is significantly less polar than the starting pyrazolone. For the sulfonation step, the sulfonic acid product is extremely polar and will likely not move from the baseline in standard organic eluents. Its formation is best monitored by observing the disappearance of the starting material spot (5-chloro-1,3-dimethyl-1H-pyrazole).

References
  • Benchchem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.
  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central.
  • Venkatesh, P. (Dr.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • NIH. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
  • Guidechem. How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? - FAQ.
  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • PrepChem.com. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Fakhraian, H., et al. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences.
  • Fakhraian, H., et al. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Indian Academy of Sciences.
  • Chaskar, A. C., & Langi, B. P. (2017). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the Technical Support Center. As a professional in the field of synthetic chemistry, you understand that while the synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry and materials science, the path from starting materials to a pure product is often fraught with challenges. Side reactions can drastically reduce yields, complicate purification, and consume valuable time and resources.

This guide is structured to function as your in-house expert, providing direct, actionable solutions to the most common issues encountered during pyrazole synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, empowering you to make informed, causality-driven decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered experimental problems in a direct question-and-answer format.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: This is the most prevalent issue in the classical Knorr pyrazole synthesis.[1] The formation of a regioisomeric mixture occurs because the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are electronically and sterically non-equivalent. The substituted hydrazine can initiate its nucleophilic attack at either carbonyl carbon, leading down two competing reaction pathways to two different products.[2][3]

Achieving high regioselectivity requires tipping the balance in favor of one pathway. This can be accomplished by strategically manipulating reaction conditions and substrate properties.

The following decision tree illustrates a systematic approach to optimizing your reaction for a single regioisomer.

G start Problem: Mixture of Regioisomers solvent Step 1: Solvent Optimization Switch from EtOH to TFE or HFIP start->solvent Primary Strategy ph_control Step 2: pH Adjustment Try acidic vs. neutral conditions solvent->ph_control If selectivity is still low success Success: Single Regioisomer solvent->success Often sufficient steric_electronic Step 3: Substrate Modification Enhance steric/electronic differences ph_control->steric_electronic If necessary ph_control->success Can reverse selectivity catalyst Step 4: Catalyst Screening Introduce Lewis or organocatalyst steric_electronic->catalyst Advanced option steric_electronic->success catalyst->success

Caption: A step-by-step workflow for troubleshooting regioisomer formation.

  • Solvent Optimization (Highest Impact): The solvent is not merely a medium but an active participant in determining the reaction outcome. Traditional solvents like ethanol can compete with the hydrazine as a nucleophile, reducing selectivity.[4] The use of non-nucleophilic, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[4][5][6] These solvents do not compete in the initial nucleophilic attack, allowing the intrinsic reactivity of the dicarbonyl and hydrazine to dominate.[4] Aprotic dipolar solvents like DMF or NMP have also been used effectively.[7][8]

    Table 1: Effect of Solvent on Regioselectivity

    Starting Materials Solvent Ratio of Regioisomers Yield Reference
    1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine Ethanol (EtOH) ~1:1 Moderate [4][6]
    1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine Trifluoroethanol (TFE) >85:15 Good [4][6]

    | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | Hexafluoroisopropanol (HFIP) | >95:5 | Excellent |[4][6] |

  • pH Control: The acidity of the reaction medium is a critical, often overlooked parameter.[9] Acidic conditions can protonate one of the nitrogen atoms of the substituted hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[3] For instance, the less substituted nitrogen is generally more nucleophilic, but under acidic conditions, protonation can shift the reactive site.

  • Steric and Electronic Guidance: You can often predict and control the outcome by exaggerating the differences between the two carbonyl groups.

    • Electronic Effects: A strong electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][7]

    • Steric Effects: A bulky substituent near one carbonyl group will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[3]

Q2: I'm trying to synthesize a pyrazole from an α,β-unsaturated ketone, but I'm isolating a pyrazoline instead. What's going wrong?

A2: This is not a failure of the reaction but rather an incomplete one. The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a Michael addition followed by cyclization to form a pyrazoline intermediate.[1] This pyrazoline is not aromatic. The final step is the oxidation of the pyrazoline to the corresponding aromatic pyrazole. If this oxidation step does not occur or is slow, you will isolate the pyrazoline.

G reactants α,β-Unsaturated Carbonyl + Hydrazine pyrazoline Pyrazoline Intermediate (Non-aromatic) reactants->pyrazoline Cyclocondensation pyrazole Target Pyrazole (Aromatic) pyrazoline->pyrazole Oxidation (-2H)

Caption: The two-stage conversion of an α,β-unsaturated carbonyl to a pyrazole.

  • Introduce an Oxidant: If the reaction conditions are not sufficiently oxidizing, you must add an external oxidant. This can be done in situ or as a separate workup step.

    • Mild Oxidants: Often, simply exposing the reaction to air (oxygen) with vigorous stirring is sufficient, especially with extended reaction times.

    • Chemical Oxidants: A variety of reagents can be used, including Manganese Dioxide (MnO₂),[10] Iodine (I₂), or Phenyliodine(III) diacetate (PIDA).[10] The choice of oxidant depends on the sensitivity of other functional groups in your molecule.

  • Adjust Reaction Conditions: Higher temperatures and longer reaction times can sometimes promote spontaneous aromatization, though this can also lead to decomposition (see Q3).

  • Use of Precursors Favoring Aromatization: Some starting material combinations are more prone to direct formation of the pyrazole. For example, using α,β-alkynic aldehydes or ketones can lead directly to the pyrazole without an isolable non-aromatic intermediate.[11]

Q3: My reaction mixture is turning dark brown/black and forming a tar-like substance. What causes this and how can I prevent it?

A3: The formation of dark, insoluble materials or "tar" is a clear sign of product degradation or significant, uncontrolled side reactions. This is often related to the stability of the reagents and intermediates under the reaction conditions.

  • Decomposition of Hydrazine: Substituted hydrazines, particularly phenylhydrazine, can be unstable and prone to decomposition, especially at elevated temperatures or in the presence of air, leading to colored impurities.[12]

    • Solution: Always use high-purity hydrazine. If it has been stored for a long time or appears discolored, it should be distilled immediately before use. Running the reaction at the lowest effective temperature can also mitigate decomposition.[12]

  • Air Oxidation: Intermediates in the reaction pathway may be sensitive to air oxidation, leading to complex and often colored byproducts.

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and using appropriate glassware (e.g., a Schlenk line or a nitrogen-filled balloon).[12]

  • Uncontrolled Polymerization: High reaction temperatures can promote unwanted side reactions, leading to the formation of polymeric materials.[12]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid over-heating the product. If the reaction is highly exothermic, consider adding reagents slowly or using an ice bath for cooling.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic basis for the solvent effect of fluorinated alcohols (TFE/HFIP) on regioselectivity? The enhanced regioselectivity in fluorinated alcohols stems from their unique properties: they are highly polar and strong hydrogen-bond donors, which helps to stabilize charged intermediates, but they are very poor nucleophiles.[4] In a solvent like ethanol, the alcohol can act as a nucleophile and compete with the hydrazine in attacking the more reactive carbonyl group. This competitive attack scrambles the selectivity. In non-nucleophilic TFE or HFIP, the hydrazine is the sole nucleophile, so the reaction outcome is dictated purely by the inherent electronic and steric differences between the two carbonyl centers, leading to a much cleaner, more selective reaction.[4][6]

FAQ 2: Can I predict the major regioisomer based on the electronic properties of the 1,3-dicarbonyl substituents? Yes, to a large extent. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto an electrophilic carbonyl carbon. Therefore, the more electrophilic carbonyl will react faster. An electron-withdrawing group (e.g., -CF₃, -NO₂) will increase the partial positive charge on the adjacent carbonyl carbon, making it a "harder" electrophile and the preferred site of attack for the "harder" nitrogen nucleophile of the hydrazine (typically the unsubstituted NH₂). Conversely, an electron-donating group (e.g., -CH₃, -OCH₃) will make the adjacent carbonyl less electrophilic.

FAQ 3: Are there alternatives to the classic Knorr synthesis for achieving high regioselectivity? Absolutely. When Knorr conditions fail to provide the desired selectivity, several other methods can be employed:

  • Synthesis from β-enaminones: Using β-enaminones as surrogates for 1,3-dicarbonyls can offer a more controlled reaction pathway, improving regioselectivity.[1][11]

  • 1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes or nitrilimines and alkenes are powerful methods for constructing the pyrazole ring with often excellent and predictable regiocontrol.[7]

  • Organocatalysis: The use of secondary amine catalysts in reactions between carbonyl compounds and diazoacetates has been developed as a highly regioselective method for pyrazole synthesis.[13]

FAQ 4: How do I deal with pyrazole tautomerism during characterization? Unsubstituted or N-H pyrazoles can exist as tautomers, which can complicate spectroscopic analysis (e.g., NMR), leading to broadened signals or multiple sets of peaks. To resolve this, you can:

  • Use a Protecting Group: Protecting the pyrazole nitrogen (e.g., with a tosyl, BOC, or THP group) locks the molecule into a single tautomeric form, simplifying characterization.[12][14] The protecting group can be removed later if the N-H pyrazole is the final target.

  • Perform Variable Temperature NMR: In some cases, heating or cooling the NMR sample can coalesce the signals of the rapidly interconverting tautomers into a single, time-averaged spectrum.

Section 3: Detailed Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)

This protocol is a general guideline adapted from literature procedures demonstrating improved regioselectivity and should be optimized for specific substrates.[4][6]

  • Reagent Preparation: To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE, ~0.2 M), add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 1-6 hours).

  • Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired pyrazole regioisomer.

Protocol 2: Aromatization of a Pyrazoline Intermediate to a Pyrazole

This protocol describes a general method using manganese dioxide (MnO₂), a common and effective oxidant for this transformation.[10]

  • Reaction Setup: Dissolve the crude or purified pyrazoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) to the solution in portions. Note: MnO₂ is an insoluble solid, and the reaction is heterogeneous.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC. The product spot should be more conjugated (lower Rf) and more UV-active than the starting pyrazoline. The reaction may take several hours to overnight.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

References
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Yousfi, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3246. [Link]

  • Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-7560. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link] (Note: This is a general reference for various pyrazole syntheses).

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6526. [Link]

  • Mokhtar, H. M. (2011). SYNTHESIS OF NITROGENOUS COMPOUNDS FROM DELTA-UNSATURATED 1,3-DICARBONYL ESTERS .1. SUBSTITUTED PYRAZOLES, ISOXAZOLES AND OXYQUINOXALINES. Journal of Chemical Research. [Link]

  • Graham, B., Porter, H. D., & Weissberger, A. (1949). Investigation of Pyrazole Compounds. VIII. Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Journal of the American Chemical Society, 71(3), 983-988. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Kumar, P., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(46), 26033-26043. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24193-24203. [Link]

Sources

Technical Support Center: Optimization of Pyrazole Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrazole sulfonation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and regioselectivity of their pyrazole sulfonation reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole sulfonation is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyrazole sulfonation can often be attributed to several critical reaction parameters. A systematic evaluation of the following factors is recommended:

  • Choice of Sulfonating Agent: The reactivity of the sulfonating agent is paramount. While strong agents like oleum (fuming sulfuric acid) or chlorosulfonic acid are effective, they can also lead to side reactions and degradation of sensitive substrates.[1][2] For milder conditions, a sulfur trioxide-pyridine or sulfur trioxide-dioxane complex can be a suitable alternative. The choice should be guided by the electronic nature of your pyrazole substrate.

  • Reaction Temperature: Temperature plays a crucial role in controlling the reaction rate and selectivity.[3] For highly activated pyrazoles, sulfonation might proceed at room temperature or even lower, whereas less reactive substrates may require elevated temperatures.[4] However, excessive heat can promote the formation of undesired byproducts and decomposition. It is advisable to start with milder temperature conditions and gradually increase if the reaction is sluggish.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[4] Insufficient time will lead to incomplete conversion, while prolonged reaction times can result in the formation of polysulfonated products or degradation.

  • Solvent Selection: The choice of solvent can significantly influence the solubility of reactants and the overall reaction rate.[5] For reactions with chlorosulfonic acid, an inert solvent like chloroform or dichloromethane is often used.[1][4] In some cases, using the sulfonating agent itself as the solvent (e.g., concentrated sulfuric acid) is effective. The polarity of the solvent should be considered to ensure all reactants remain in solution.

Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my pyrazole sulfonation?

A2: Achieving high regioselectivity is a common challenge in the electrophilic substitution of pyrazoles.[6] The position of sulfonation is dictated by the directing effects of the substituents on the pyrazole ring.

  • Understanding Directing Effects: The pyrazole ring has multiple positions available for electrophilic attack. The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents already present on the ring. In many cases, electrophilic substitution on the pyrazole ring occurs at the C4 position.[1][6]

  • Strategic Use of Sulfonating Agents: The choice of the sulfonating agent can influence regioselectivity. For instance, using oleum might favor sulfonation on an appended phenyl ring, while chlorosulfonic acid in chloroform can direct sulfonation to the C4-position of the pyrazole nucleus.[1]

  • Protecting Groups: In complex syntheses, employing protecting groups on one of the nitrogen atoms can help direct the sulfonation to a specific position. The choice of protecting group and the subsequent deprotection strategy are critical for the success of this approach.

  • Alternative Synthetic Routes: If direct sulfonation proves to be unselective, consider alternative strategies. This could involve synthesizing the pyrazole ring from already sulfonated precursors.[7] For example, a base-mediated reaction of α-diazo-β-ketosulfones with nitroalkenes can afford sulfonylpyrazoles as single regioisomers.[7]

Diagram: Factors Influencing Pyrazole Sulfonation Outcome

cluster_input Reaction Inputs cluster_conditions Reaction Conditions cluster_output Reaction Outcomes Pyrazole Pyrazole Yield Yield Pyrazole->Yield SulfonatingAgent Sulfonating Agent SulfonatingAgent->Yield Regioselectivity Regioselectivity SulfonatingAgent->Regioselectivity Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Temperature Temperature Temperature->Yield Temperature->Regioselectivity Time Time Time->Yield Purity Purity Time->Purity

Caption: Key parameters influencing the yield, regioselectivity, and purity of pyrazole sulfonation.

Q3: My reaction is not proceeding to completion, even after extended reaction times and elevated temperatures. What could be the issue?

A3: A stalled reaction can be frustrating. Here are some potential causes and troubleshooting steps:

  • Deactivated Pyrazole Ring: If your pyrazole substrate contains strongly electron-withdrawing groups, its nucleophilicity will be significantly reduced, making it less reactive towards electrophilic attack. In such cases, a more potent sulfonating agent or the addition of a catalyst might be necessary.

  • Inadequate Sulfonating Agent Stoichiometry: Ensure that you are using a sufficient excess of the sulfonating agent. For some substrates, a large excess (e.g., 5 equivalents or more) of chlorosulfonic acid may be required to drive the reaction to completion.[4]

  • Moisture Contamination: Sulfonating agents like chlorosulfonic acid and sulfur trioxide are highly sensitive to moisture. Ensure that your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the sulfonating agent.

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities in your starting materials or solvent. Purifying the starting materials and using anhydrous solvents can help mitigate this issue.

Experimental Protocols

General Protocol for Sulfonation of a Phenylpyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenylpyrazole (1.0 equivalent) in an appropriate anhydrous solvent (e.g., chloroform, 10 volumes).[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (2.0-5.5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS).[4]

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonated pyrazole.[4]

Table 1: Example Reaction Conditions for Pyrazole Sulfonylation

EntryPyrazole SubstrateSulfonating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
13,5-Dimethyl-1H-pyrazoleChlorosulfonic acid (5.5)Chloroform601290[4]
21,3,5-Trimethyl-1H-pyrazoleChlorosulfonic acid (5.5)Dichloromethane601878[4]
31-PhenylpyrazoleOleum-Ambient--[1]
41-PhenylpyrazoleChlorosulfonic acidChloroformAmbient--[1]
Q4: Are there any metal-free alternatives for pyrazole sulfonation?

A4: Yes, several metal-free methods have been developed for the synthesis of sulfonated pyrazoles, offering milder and more environmentally friendly alternatives.

  • Iodine-Catalyzed Reactions: Molecular iodine can catalyze the direct sulfonylation of pyrazolones with sodium sulfinates in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) at room temperature.[9][10] This approach provides good to excellent yields of C4-sulfonylated pyrazoles.[9]

  • Domino Reactions: Sustainable domino multicomponent protocols can achieve simultaneous pyrazole ring construction and C-H sulfenylation in a single step under mild conditions.[8] For instance, a Na2S2O3-catalyzed reaction of 1,3-dicarbonyl compounds, hydrazines, and thiols in DMSO can produce C-4 sulfenylated pyrazoles.[8]

Diagram: Metal-Free Pyrazole Sulfonylation Workflow

Start Starting Materials (Pyrazolone, Sodium Sulfinate) Catalyst Iodine Catalyst + TBHP (Oxidant) Start->Catalyst Reaction Reaction at Room Temperature Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Sulfonated Pyrazole Purification->Product

Caption: A typical workflow for metal-free pyrazole sulfonylation.

References

  • Priya, D., Gopinath, P., Dhivya, L.S., Vijaybabu, A., Haritha, M., Palaniappan, S., & Kathiravan, M.K. (2022). Structural insights into pyrazoles as agents against anti-inflammatory and related disorders. ChemistrySelect. [Link]

  • Kumar, R., & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Organic Letters, 13(15), 4016–4019. [Link]

  • (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. [Link]

  • Process for the preparation of pyrazole. (1984).
  • (1968). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic. [Link]

  • (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Several synthetic methods for sulfonated pyrazoles. (2022). ResearchGate. [Link]

  • (2017). Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. Organic Chemistry Frontiers. [Link]

  • Synthesis of C-4 sulfonated pyrazole by iodine catalyzed cyclic condensation reaction. (2022). ResearchGate. [Link]

  • Tian, L., Wan, J.-P., & Sheng, S. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ChemCatChem, 12(9), 2533-2537. [Link]

  • Optimization on reaction conditionsa. (2022). ResearchGate. [Link]

  • Brand, S., Cleghorn, L. A., McElroy, S. P., Robinson, D. A., Smith, V. C., Thompson, S., ... & Frearson, J. A. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Optimization of reaction conditions. [a]. (2018). ResearchGate. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2019). Journal of the Mexican Chemical Society. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. (2022). ResearchGate. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). ChemCatChem. [Link]

  • Optimization of reaction conditions. (2021). ResearchGate. [Link]

  • Methods for the preparation of pyrazole-containing compounds. (2007).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). Catalysts. [Link]

  • Pyrazole. SlideShare. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2023). IUCrData. [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges. (2015). Molecules. [Link]

  • Chemical approaches to the sulfation of small molecules: current progress and future directions. (2021). RSC Advances. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). Molecules. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). International Journal of Science and Research (IJSR). [Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. (1988). Inorganica Chimica Acta. [Link]

  • Sulfonylpyrazole and pyrazole directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. (2019). ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Propose a mechanism for the sulfonation of pyridine, and point ou.... Pearson. [Link]

  • Cation effect on the inorganic–organic layered structure of pyrazole-4-sulfonate networks and inhibitory effects on copper corrosion. (2021). New Journal of Chemistry. [Link]

Sources

Technical Support Center: Purification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in high purity. Drawing from established principles of organic chemistry and extensive field experience, this document provides troubleshooting guidance and detailed protocols to address common purification hurdles.

Introduction to the Challenges

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a highly polar, acidic compound, and its purification is often complicated by the presence of both organic and inorganic impurities stemming from its synthesis. A typical synthetic route involves the chlorination and subsequent sulfonation of a 1,3-dimethyl-pyrazole precursor.[1] This process, while effective, can introduce a variety of purification challenges.

The primary difficulties arise from the compound's high polarity and water solubility, which can make standard purification techniques like normal-phase chromatography ineffective. Additionally, the presence of residual acids and salts from the reaction work-up can interfere with crystallization and chromatographic separation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Question 1: My purified product still contains inorganic impurities, such as sulfates or chlorides. How can I remove them?

Answer: Inorganic salts are a common issue due to the use of reagents like thionyl chloride and chlorosulfonic acid in the synthesis.[1] These impurities can often be addressed by leveraging the differences in solubility between the organic product and the inorganic salts.

  • Expert Insight: A primary and often effective method is to dissolve the crude product in a minimum amount of hot water, in which the sulfonic acid is likely soluble. Upon cooling, the organic product may crystallize, leaving a significant portion of the inorganic salts in the aqueous mother liquor. However, due to the high polarity of the target compound, this may not always be straightforward.

  • Alternative Protocol: If simple recrystallization is ineffective, consider a solvent trituration. Suspend the crude solid in a polar organic solvent in which the sulfonic acid has limited solubility, but the inorganic salts are even less soluble (e.g., isopropanol or acetone). Stirring this suspension, followed by filtration, can selectively dissolve the desired product while leaving the salts behind. Conversely, washing the crude solid with a solvent that dissolves the desired product but not the salts (like cold methanol) can also be effective.

Question 2: I am observing poor peak shape and retention when trying to purify my compound using reversed-phase HPLC. What is causing this and how can I fix it?

Answer: The strong acidic nature of the sulfonic acid group can lead to interactions with the silica backbone of many reversed-phase columns, resulting in peak tailing and poor resolution. Additionally, the high polarity of the molecule can cause it to elute in the solvent front with minimal retention.

  • Causality: Standard C18 columns can have exposed silanol groups that interact with the highly acidic sulfonic acid moiety. This interaction can be mitigated by using an end-capped column or by adjusting the mobile phase.

  • Troubleshooting Steps:

    • pH Adjustment: The mobile phase pH should be kept low (around 2-3) using an additive like trifluoroacetic acid (TFA) or formic acid. This ensures the sulfonic acid is in its protonated form, minimizing ionic interactions with the stationary phase.

    • Ion-Pairing Chromatography: If pH adjustment is insufficient, consider adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This reagent forms a neutral complex with the sulfonic acid, increasing its retention on the reversed-phase column.

    • Alternative Chromatography Modes: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.

Question 3: My product is an oil or a non-crystalline solid, making isolation difficult. How can I induce crystallization?

Answer: The presence of impurities can often inhibit crystallization, resulting in an oily or amorphous product. The key is to either remove these impurities or find a suitable solvent system that encourages crystal lattice formation.

  • Expert Insight: First, ensure that the majority of inorganic salts have been removed, as they can interfere with crystallization. If the product is still an oil, it may be due to residual solvent or organic byproducts.

  • Recommended Protocols:

    • Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A binary solvent system, consisting of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble), often yields the best results. Common pairs for polar compounds include methanol/diethyl ether, ethanol/hexane, or water/acetone.

    • Seed Crystals: If a small amount of crystalline material has been obtained previously, using it to seed a supersaturated solution can induce crystallization.

    • Salt Formation: If the free sulfonic acid is difficult to crystallize, converting it to a salt (e.g., a sodium or ammonium salt) can often yield a more crystalline solid. This can be achieved by carefully neutralizing a solution of the acid with a base like sodium bicarbonate or ammonia.

Question 4: I suspect the presence of isomeric impurities. How can I separate them?

Answer: Isomeric impurities, such as those arising from sulfonation at different positions on the pyrazole ring, can be particularly challenging to separate due to their similar physical properties.

  • Analytical Approach: High-performance liquid chromatography (HPLC) is the most effective technique for both detecting and separating isomeric impurities. Developing a robust HPLC method is the first step.

  • Purification Strategy: Preparative HPLC is often the most reliable method for separating isomers. Based on the analytical HPLC method, the conditions can be scaled up to a larger column to isolate the desired isomer. Careful optimization of the mobile phase composition and gradient is critical for achieving baseline separation.

Experimental Protocols

Protocol 1: Recrystallization for the Removal of Inorganic Impurities
  • Dissolution: In a flask, add the crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Add a minimal amount of a suitable solvent (e.g., hot water or a water/isopropanol mixture) and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC for Isomer Separation
  • Column Selection: Choose a suitable reversed-phase column (e.g., C18) with a particle size appropriate for preparative chromatography (typically 5-10 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component with a pH-adjusting additive (e.g., 0.1% TFA in water) and an organic component (e.g., acetonitrile or methanol).

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the desired product from its isomers.

  • Scaling Up: Scale the analytical method to a preparative scale by increasing the column diameter and flow rate proportionally.

  • Injection and Fraction Collection: Dissolve the crude product in the mobile phase and inject it onto the preparative column. Collect the fractions corresponding to the peak of the desired product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

ParameterValueReference/Comments
Molecular FormulaC₅H₇ClN₂O₃S[2][3]
Molecular Weight210.63 g/mol [2][3]
Predicted pKa-2.40 ± 0.50[4]
AppearanceTypically a solidGeneral knowledge

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (with inorganic salts and organic byproducts) Recrystallization Recrystallization / Trituration Crude->Recrystallization Remove bulk inorganic salts Chromatography Chromatography (Prep-HPLC / HILIC) Recrystallization->Chromatography Remove organic impurities/isomers Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Check purity Pure_Solid Pure Crystalline Solid Chromatography->Pure_Solid Isolation Pure_Solid->Analysis Final QC TroubleshootingTree Start Crude Product Analysis Inorganic Inorganic Impurities Detected? Start->Inorganic Organic Organic Impurities / Isomers Detected? Inorganic->Organic No Recrystallize Perform Recrystallization or Solvent Wash Inorganic->Recrystallize Yes Prep_HPLC Develop & Run Preparative HPLC Organic->Prep_HPLC Yes Pure Pure Product Organic->Pure No Recrystallize->Organic Prep_HPLC->Pure

Caption: A decision tree for troubleshooting common purification issues.

References

  • PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID. Retrieved from [Link]

Sources

stability issues of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to design robust and reproducible experiments.

Molecule Profile & Key Stability Considerations

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a substituted pyrazole derivative. Understanding its structure is key to anticipating its behavior in solution. The molecule consists of a stable aromatic pyrazole ring and a strongly acidic sulfonic acid group.[1][2] However, the presence of a chloro-substituent and the conjugated nature of the ring system introduce potential liabilities.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O₃S[3][4]
Molecular Weight 210.64 g/mol [4]
CAS Number 499785-48-7[4]
Predicted pKa -2.40 ± 0.50[3]
Caption: Structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

The primary stability concerns are not with the sulfonic acid group itself, which is robust, but rather with potential reactions involving the pyrazole ring and its substituents under various experimental conditions.[2][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I've just dissolved my compound, and my solution's pH is much lower than expected. An analysis by LC-MS shows my main peak, but also a significant amount of hydrochloric acid. What is happening?

Answer: This is a classic sign of starting material contamination. The direct precursor to your sulfonic acid is likely 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.[6][7] Sulfonyl chlorides are highly reactive electrophiles that undergo rapid and often exothermic hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid (HCl).[8][9]

Causality: The sulfonyl chloride is reacting with your aqueous solvent, as shown below:

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction generates one equivalent of HCl for every equivalent of sulfonyl chloride hydrolyzed, causing a significant drop in pH.

Troubleshooting Steps:

  • Verify Starting Material: Check the certificate of analysis for your compound. If purity is below 98%, or if the synthetic route involves the sulfonyl chloride, residual precursor is the most probable cause.

  • Pre-hydrolyze the Material: Before preparing a stock solution for a critical experiment, you can ensure complete conversion by dissolving the solid in the desired aqueous buffer and stirring for 1-2 hours at room temperature. This allows any residual sulfonyl chloride to fully hydrolyze.

  • pH Adjustment: After the pre-hydrolysis step, re-adjust the pH of your solution to the desired value before final dilution.

Question 2: I'm observing a gradual decrease in my compound's concentration in solution over several days, even when stored in the dark at 4°C. What are the likely degradation pathways?

Answer: A gradual loss of the parent compound suggests a slow degradation process. For this specific molecule, the primary suspects are pH-dependent hydrolysis of the C-Cl bond or slow decomposition of the pyrazole ring.

  • Potential Cause A: Nucleophilic Substitution (Dechlorination)

    • Mechanism: The chloro-substituent at the C5 position of the pyrazole ring can be susceptible to nucleophilic attack, particularly by hydroxide ions in neutral to alkaline solutions (pH > 7). This would replace the -Cl with an -OH group, forming 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. While generally slow, this reaction can become significant over time.

    • Diagnosis: Use LC-MS to look for a new peak with a mass corresponding to the loss of chlorine (-35.45 Da) and the addition of a hydroxyl group (+17.01 Da), resulting in a net change of approximately -18.44 Da.

  • Potential Cause B: Ring Instability at Extreme pH

    • Mechanism: While the pyrazole ring is generally aromatic and stable, harsh acidic (pH < 2) or alkaline (pH > 12) conditions, especially when combined with elevated temperatures, can promote ring-opening or other rearrangement reactions.[1]

    • Diagnosis: This often results in multiple, smaller peaks in an HPLC chromatogram and a general loss of the main peak without a single, clear degradant.

Sources

addressing poor regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor regioselectivity in pyrazole synthesis.

Introduction

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science. However, the classic and widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine, often suffers from a significant drawback: the formation of regioisomeric mixtures when an unsymmetrical dicarbonyl substrate is used.[1][2] This lack of regioselectivity necessitates challenging purification steps and reduces the overall yield of the desired product.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you gain control over the regiochemical outcome of your pyrazole synthesis.

Troubleshooting Guide: Addressing Poor Regioselectivity

This section addresses specific problems you might encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

Answer:

A 1:1 mixture of regioisomers indicates that the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound exhibit very similar reactivity towards the substituted hydrazine under your current reaction conditions. To favor one isomer, you need to introduce reaction parameters that differentiate the two carbonyls.

Probable Causes & Solutions:

  • Sub-optimal Solvent Choice: Standard solvents like ethanol can lead to poor regioselectivity.[3][4]

    • Solution: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents are non-nucleophilic and can significantly enhance the regioselectivity of the reaction.[1][3][4] For instance, the use of HFIP as a solvent has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles.[3][4]

  • Neutral Reaction Conditions: Neutral pH may not be sufficient to differentiate the electronic properties of the carbonyl groups.

    • Solution: Alter the pH of the reaction. Acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially leading to a reversal of selectivity compared to neutral or basic conditions.[2] Conversely, basic conditions can also influence the outcome. Experiment with catalytic amounts of acids (e.g., HCl, H2SO4, p-TsOH) or bases (e.g., NaOAc, TEA).[3]

  • Lack of Steric or Electronic Bias: If the substituents on your 1,3-dicarbonyl are sterically and electronically similar, achieving high regioselectivity can be challenging.

    • Solution: If possible, modify your substrate to introduce a greater steric or electronic bias. A bulky substituent will direct the hydrazine to attack the less hindered carbonyl group.[2] An electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[2]

Issue 2: I've tried changing the solvent and pH, but the regioselectivity is still poor. What other strategies can I employ?

Answer:

When conventional methods fall short, more advanced strategies, including the use of catalysts and alternative synthetic routes, can provide a solution.

Probable Causes & Solutions:

  • Reaction Pathway Complexity: The Knorr synthesis can involve complex reaction pathways, including autocatalysis, making it sensitive to subtle changes in conditions.

    • Solution 1: Metal Catalysis: Investigate the use of metal catalysts. Silver-catalyzed reactions, for example, have been shown to afford 5-aryl-3-trifluoromethyl pyrazoles with high regioselectivity.[5] Lewis acids like AlCl3 can also mediate regioselective pyrazole synthesis.[6]

    • Solution 2: Alternative Synthetic Routes: Consider moving away from the direct condensation of 1,3-dicarbonyls. The use of N-arylhydrazones and nitroolefins offers a highly regioselective alternative to the traditional Knorr synthesis.[7] Another approach is the [3+2] cycloaddition of sydnones with alkynes, where the regioselectivity can be controlled with specific catalysts.[8]

  • Thermal vs. Kinetic Control: Your reaction temperature might be favoring a thermodynamic mixture of products.

    • Solution: Explore microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and, in some cases, improve regioselectivity by promoting kinetically controlled reaction pathways.[9][10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that govern regioselectivity in the Knorr pyrazole synthesis?

A1: The regiochemical outcome is primarily influenced by a combination of electronic effects, steric effects, and reaction conditions.[2]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack by the hydrazine.[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will hinder the approach to the nearby carbonyl group, directing the reaction to the less sterically encumbered site.[2]

  • Reaction Conditions: Solvent, temperature, and pH are critical. As mentioned, fluorinated alcohols can dramatically improve regioselectivity.[1][3][4] Acidic or basic conditions can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl, thus influencing the regiochemical outcome.[2]

Q2: Can flow chemistry be used to improve regioselectivity in pyrazole synthesis?

A2: Yes, flow chemistry offers several advantages for pyrazole synthesis, including improved safety, scalability, and, in some cases, enhanced regioselectivity.[14][15] The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can allow for the optimization of conditions to favor the formation of a single regioisomer.[14][15] For instance, a two-step flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles with very good yields.[14][16]

Q3: Are there any computational methods to predict the regioselectivity of a pyrazole synthesis reaction?

A3: While not explicitly detailed in the provided search results, computational chemistry can be a powerful tool for predicting the outcome of chemical reactions. Density Functional Theory (DFT) calculations can be used to model the reaction mechanism, determine the activation energies for the formation of the different regioisomers, and thus predict the major product. These theoretical insights can guide the choice of substrates and reaction conditions to achieve the desired regioselectivity.

Q4: How can I reliably determine the structure of the major regioisomer I have synthesized?

A4: The unambiguous determination of the pyrazole regioisomer is crucial. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for structure elucidation. NOESY can reveal through-space correlations between protons on the N-substituent and protons on the pyrazole ring, allowing for the definitive assignment of the substitution pattern.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.

  • Mass Spectrometry (MS): While MS provides the molecular weight, it generally cannot distinguish between regioisomers. However, fragmentation patterns in tandem MS (MS/MS) might offer clues to the substitution pattern.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated improved regioselectivity with the use of fluorinated alcohol solvents.[3][4]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq).

  • Add HFIP as the solvent (concentration typically 0.1-0.5 M).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product by NMR spectroscopy to confirm its structure and determine the regioisomeric ratio.

Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis

This protocol provides a general guideline for utilizing microwave irradiation to potentially enhance regioselectivity and reduce reaction times.[9][10][11][12][13]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Appropriate solvent (e.g., ethanol, acetic acid, or a mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the unsymmetrical 1,3-dicarbonyl compound (1.0 eq), the substituted hydrazine (1.1 eq), and the chosen solvent.

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 120 °C) and reaction time (e.g., 10-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as appropriate (e.g., extraction, precipitation).

  • Purify the product by column chromatography or recrystallization.

  • Analyze the product to determine the regioisomeric ratio.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
14,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineEtOHLow regioselectivity[3][4]
24,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineTFE85:15[3][4]
34,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineHFIP97:3[3][4]

Visualizations

Diagram 1: General Scheme of Knorr Pyrazole Synthesis and the Regioselectivity Problem

G cluster_reactants Reactants cluster_products Products 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Isomer_A Regioisomer A 1,3-Dicarbonyl->Isomer_A + Hydrazine Isomer_B Regioisomer B 1,3-Dicarbonyl->Isomer_B + Hydrazine Hydrazine Substituted Hydrazine

Caption: Formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity solvent Change Solvent (e.g., TFE, HFIP) start->solvent ph Modify pH (Acidic or Basic) start->ph catalysis Introduce Catalyst (e.g., Ag, Lewis Acid) solvent->catalysis No success Success: High Regioselectivity solvent->success Improved? ph->catalysis No ph->success Improved? microwave Use Microwave Irradiation catalysis->microwave No catalysis->success Improved? alt_route Alternative Route (e.g., Hydrazones) microwave->alt_route No microwave->success Improved? alt_route->success

Caption: A decision tree for systematically addressing poor regioselectivity.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(23), 9457–9460. [Link]

  • Knochel, P., & Krasovskiy, A. (2007). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 9(17), 3323–3326. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(23), 9457–9460. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

  • Various Authors. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(24), 8031. [Link]

  • Various Authors. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Inorganica Chimica Acta, 575, 122253. [Link]

  • Various Authors. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(16), 4983. [Link]

  • Various Authors. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5543. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5543. [Link]

  • Various Authors. (2019). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Synthetic Communications, 49(19), 2629-2638. [Link]

  • Various Authors. (2010). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ChemInform, 38(49). [Link]

  • Various Authors. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Various Authors. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(4), 1599. [Link]

  • Various Authors. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3328. [Link]

  • Various Authors. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053–1071. [Link]

  • Various Authors. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3328. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]

  • Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(17), 9636-9640. [Link]

  • Various Authors. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634–11638. [Link]

  • Various Authors. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts, 12(11), 1424. [Link]

Sources

managing exothermic reactions during the synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Proactive Management of Exothermic Events in the Synthesis of Pyrazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction: From Lab-Scale Discovery to Scalable Control

The synthesis of pyrazole heterocycles is a cornerstone of modern medicinal chemistry. However, many classic and highly effective methods, particularly the Knorr synthesis and related cyclocondensations involving hydrazine, are characterized by significant exothermic events.[1] While manageable at the milligram scale, these exotherms present substantial risks upon scale-up, including the potential for thermal runaway, diminished product quality, and inconsistent regioselectivity.[2]

This technical support guide is designed to move beyond mere procedural steps. As your application scientist, my goal is to provide you with the causal logic behind thermal management strategies. We will explore how to proactively characterize, control, and—if necessary—contain exothermic reactions, transforming them from a process variable into a well-understood and controlled parameter. Every protocol described herein is designed as a self-validating system, ensuring that you are not just following a recipe, but are actively generating the safety and process data required for robust and scalable chemistry.

Part 1: Troubleshooting Guide & Proactive Exotherm Management

This section addresses common issues in a question-and-answer format, focusing on proactive solutions rather than reactive fixes.

Q1: My initial scale-up attempt of a Knorr pyrazole synthesis showed a dangerous temperature spike that was difficult to control. What happened, and how can I prevent it?

A1: The Root Cause: Surface-Area-to-Volume Ratio and Accumulation

What you experienced is a classic thermal runaway risk associated with scaling up exothermic reactions. The heat generated by a reaction is proportional to its volume (a cubic function), but the ability of a reactor to dissipate that heat is proportional to its surface area (a square function). As you increase the scale, the volume grows much faster than the surface area, leading to inefficient cooling.

The immediate cause of the temperature spike was likely the accumulation of unreacted reagents . When reagents are added faster than they are consumed, they build up in the reactor. If the reaction then accelerates (e.g., by reaching a critical activation temperature), this accumulated material reacts very rapidly, releasing a massive amount of energy that overwhelms the cooling system.[3]

Proactive Solution: Characterize Your Exotherm with Reaction Calorimetry

Before attempting a larger scale, you must quantify the thermal hazard. The industry standard for this is a reaction calorimeter, such as the Mettler-Toledo RC1e.[4][5] This instrument measures the heat flow in real-time, providing critical safety parameters.

Table 1: Key Safety Parameters from Reaction Calorimetry

ParameterDescriptionCritical Insight for Safety
Heat of Reaction (ΔHr) The total amount of energy released per mole of limiting reagent (kJ/mol).Determines the total energy that must be managed.
Heat Flow (Qr) The rate at which heat is being generated at any given moment (W or J/s).Informs the required cooling capacity of your reactor. The addition rate must be controlled so that Qr never exceeds the cooling power.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were lost and the accumulated energy was absorbed by the reaction mass (ΔTad = ΔHr / (m * Cp)).This is your "worst-case scenario" temperature. It tells you how high the temperature could climb, potentially triggering solvent boiling or decomposition.[6]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the process could reach under a cooling failure scenario, considering the accumulated reagents.A key parameter for risk assessment. The MTSR must remain safely below the decomposition temperature of your reaction mixture.

Experimental Protocol: General Procedure for Reaction Calorimetry (RC1e)

This protocol provides a template for characterizing the exotherm of a Knorr-type synthesis (e.g., Acetylacetone + Hydrazine Hydrate).

  • System Setup & Calibration:

    • Assemble the RC1e reactor system with the appropriate vessel size (e.g., 1 L) equipped with a mechanical stirrer, temperature probe (Tr), jacket temperature probe (Tj), and a computer-controlled dosing pump.[4]

    • Add the solvent (e.g., ethanol) and the initial reagent (e.g., acetylacetone) to the reactor.

    • Perform a pre-calibration by heating the contents with the built-in electrical heater to determine the overall heat transfer coefficient (U) of the vessel.[5] This is critical for accurate heat flow measurement.

  • Isothermal Reaction Execution:

    • Set the reactor temperature (Tr) to the desired initial process temperature (e.g., 25 °C).

    • Begin dosing the second reagent (e.g., hydrazine hydrate) at a very slow, pre-calculated rate. The goal is to operate under "reaction control," where the reagent is consumed as it is added, minimizing accumulation.[3]

    • The RC1e software will monitor the Tr - Tj differential and, using the calibrated U-value, calculate and display the real-time heat flow (Qr).[5]

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Analyze the heat flow profile to determine the maximum heat output and how it correlates with the addition rate.

    • Use the iC Safety™ software or equivalent to calculate the ΔTad and MTSR based on the measured heat of reaction and the specific heat capacity of your reaction mass (which can also be measured by the calorimeter).

  • Post-Calibration:

    • Perform a final calibration to ensure the heat transfer coefficient (U) has not significantly changed due to changes in viscosity or vessel fouling.

Q2: My final product has significant impurities, and the regioisomer ratio is inconsistent. Could this be related to temperature control?

A2: Absolutely. Thermal Excursions are a Primary Cause of Impurities and Poor Selectivity.

The Knorr synthesis of pyrazoles from unsymmetrical 1,3-diketones (like ethyl acetoacetate) and substituted hydrazines can yield two different regioisomers.[7] The desired isomer is typically favored under kinetically controlled conditions at lower temperatures.

  • Mechanism of Selectivity Loss: The formation of one regioisomer over another depends on the relative activation energies of the competing reaction pathways (i.e., the initial nucleophilic attack of the hydrazine at one of the two different carbonyl carbons).[7] These activation energy barriers are often very similar. An uncontrolled temperature spike provides excess energy to the system, allowing it to easily overcome both barriers, leading to a loss of selectivity and a mixture of products.

  • Impurity Formation: High temperatures can also provide the activation energy for alternative side reactions or degradation pathways. For instance, in reactions involving hydrazine, uncontrolled exotherms can promote the formation of azines, where one hydrazine molecule reacts with two molecules of the carbonyl compound.[8]

Proactive Solution: Combine Real-Time Monitoring with Controlled Dosing

To ensure both safety and selectivity, you must maintain a consistent, optimal temperature. This is best achieved by using Process Analytical Technology (PAT), such as in-situ Fourier-Transform Infrared (FTIR) spectroscopy (e.g., Mettler-Toledo ReactIR), to monitor the reaction in real-time.[9][10]

  • How ReactIR Works: An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction mixture. The instrument records the infrared spectrum of the reaction solution over time. Since every molecule has a unique IR fingerprint, you can track the disappearance of reactants and the appearance of products and intermediates simultaneously and quantitatively.[11]

Experimental Protocol: General Procedure for In-Situ FTIR Monitoring (ReactIR)

  • Probe Setup and Background Spectrum:

    • Insert the ReactIR ATR probe into the reactor alongside the temperature probe.

    • Charge the initial reagent (e.g., ethyl acetoacetate) and solvent (e.g., ethanol).

    • Collect a background spectrum of the starting material and solvent before adding the second reagent.

  • Reaction Monitoring and Trend Analysis:

    • Begin the slow, controlled addition of the hydrazine.

    • In the iC IR software, select unique, non-overlapping infrared bands corresponding to a reactant (e.g., a C=O stretch of the diketone) and the pyrazole product.[9]

    • The software will generate real-time concentration trend lines for these species, showing you the rate of reactant consumption and product formation.

  • Feedback Control (Advanced):

    • The rate of product formation is directly proportional to the rate of heat generation.

    • You can establish a feedback loop where the rate of hydrazine addition is automatically adjusted by the dosing pump to maintain a constant, pre-determined rate of product formation. This ensures a steady, manageable heat output and prevents the accumulation of unreacted hydrazine.

Diagram 1: Proactive Thermal Management Workflow

G cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Safe Scale-Up a Small-Scale Synthesis (1-5g) b Reaction Calorimetry (RC1e) - Measure ΔHr, Qr - Calculate ΔT_ad, MTSR a->b Characterize Thermal Profile c In-Situ FTIR (ReactIR) - Identify unique IR bands - Monitor reactant/product conc. b->c Develop Real-Time Monitoring Method f Scale-Up Reaction (≤ 5x volume) b->f Confirm Safety Margins (MTSR << T_decomp) d Optimize Dosing Profile - Correlate addition rate to heat flow & kinetics c->d e Implement Feedback Control (Dosing linked to PAT) d->e Automate for Consistency e->f

Caption: Workflow for characterizing and controlling exothermic pyrazole syntheses.

Part 2: Frequently Asked Questions (FAQs)

  • Q3: I am concerned about the hazards of hydrazine. What is a safe way to quench a reaction or handle excess hydrazine?

    • A3: Hydrazine is toxic and potentially explosive and must be handled with extreme care in a well-ventilated fume hood with appropriate PPE.[12][13] For quenching excess hydrazine after a reaction is complete, a common and effective method is to add a simple ketone, such as acetone. The acetone will react with the hydrazine to form the much less reactive and more stable hydrazone, which can be safely removed during aqueous workup.[8] A highly exothermic alternative is the careful, cooled addition of an oxidizing agent like sodium hypochlorite (bleach), but this should only be attempted with extreme caution and on a small scale with robust cooling.[8]

  • Q4: My reaction involves a hydrazine salt (e.g., hydrazine hydrochloride), and I'm seeing a more aggressive exotherm than expected. Why?

    • A4: The acidic byproduct (HCl) generated during the reaction can catalyze the decomposition of hydrazine, which is itself a highly exothermic event.[2][14] This creates a dangerous feedback loop where the reaction exotherm can trigger a secondary, more violent decomposition exotherm. A proven strategy to mitigate this is to add a mild base, such as sodium acetate (NaOAc), to the reaction mixture. The base neutralizes the acid as it forms, preventing it from catalyzing hydrazine decomposition and leading to a much safer thermal profile.[2]

  • Q5: What should I do if, despite all precautions, I suspect a thermal runaway is beginning?

    • A5: You must have a pre-defined emergency plan. The immediate goal is to remove heat and stop reagent addition.

      • ALERT: Immediately notify colleagues in the lab.

      • STOP ADDITION: Instantly stop all reagent feeds.

      • MAXIMUM COOLING: Apply maximum cooling via the reactor jacket and, if safe to do so, use an external ice bath.

      • QUENCH (If Planned): If you have a pre-determined and validated quenching procedure, execute it. This may involve adding a cold, inert solvent to dilute the reaction mass or adding a specific chemical quencher designed to stop the reaction. Do NOT improvise a quenching procedure during an emergency.

      • EVACUATE: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Diagram 2: Emergency Response to Thermal Runaway

G cluster_actions Immediate Actions start Uncontrolled Temp Rise Detected alert Alert Personnel start->alert stop Stop Reagent Addition start->stop cool Apply Max Cooling start->cool quench Execute Pre-planned Quench Procedure cool->quench If temp still rising evacuate EVACUATE AREA Follow Site EHS Protocol quench->evacuate Quench Fails or Not an Option stabilized Temperature Stabilized quench->stabilized Quench Successful

Sources

Navigating Large-Scale Pyrazole Synthesis: A Technical Support Guide for Process Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for large-scale pyrazole synthesis work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of pyrazole derivatives at scale. Our focus is on the causality behind experimental choices, ensuring robust and reproducible outcomes.

I. Core Principles of Pyrazole Work-up at Scale

Large-scale pyrazole synthesis, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, presents unique challenges not always apparent at the bench scale. The primary goals of the work-up are to isolate the desired pyrazole regioisomer in high purity and yield, ensure operator safety, and manage waste streams effectively. Key considerations include managing reaction exotherms, controlling impurities, and achieving efficient product isolation, often through crystallization.

A typical workflow involves quenching the reaction, separating the product from the reaction medium (often through extraction or direct crystallization), washing to remove impurities, and finally, drying the pure product. Each step requires careful optimization to be successful at an industrial scale.

II. Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that may arise during the work-up of large-scale pyrazole syntheses in a question-and-answer format.

Issue 1: Low Yield or Product Loss During Work-up

Q: My crude yield is high, but I'm losing a significant amount of product during the aqueous work-up and isolation. What are the likely causes and solutions?

A: Product loss during work-up is a common scale-up challenge. The primary culprits are often related to the solubility of the pyrazole derivative in the work-up solvents or incomplete precipitation.

  • Causality: Pyrazoles, being nitrogenous heterocycles, can exhibit some water solubility, especially if they are unsubstituted or contain polar functional groups. Acid-base properties also play a crucial role; protonated pyrazoles (at low pH) or deprotonated pyrazoles (at high pH, if acidic protons are present) can be highly water-soluble.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous phase. The goal is to find the isoelectric point where the pyrazole has minimum water solubility. A typical approach is to neutralize the reaction mixture to a pH of 6-8.

    • Solvent Selection for Extraction: Ensure the chosen organic solvent has a high partition coefficient for your pyrazole derivative and is immiscible with water. Common choices include ethyl acetate, toluene, or dichloromethane. Perform a small-scale study to quantify the distribution of your product between the organic and aqueous layers.

    • Back-Extraction of Aqueous Layers: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: If your product has significant aqueous solubility, adding a saturated brine (NaCl solution) to the aqueous phase can decrease the solubility of the organic product, driving it into the organic layer.[1]

Issue 2: Poor Purity and Presence of Regioisomers

Q: My isolated product is contaminated with a significant amount of the undesired regioisomer. How can I improve the purity?

A: The formation of regioisomers is a frequent issue in the synthesis of unsymmetrically substituted pyrazoles.[2] While optimizing the reaction conditions is the first line of defense, work-up and purification strategies are critical for removing these impurities.

  • Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomers can be formed depending on which carbonyl group undergoes the initial nucleophilic attack.

  • Troubleshooting Steps:

    • Purification via Acid Addition Salt Formation: This is a powerful industrial technique for purifying basic compounds like pyrazoles.[3][4] By reacting the crude pyrazole mixture with a suitable inorganic or organic acid (e.g., phosphoric acid, oxalic acid), an acid addition salt is formed which can be selectively crystallized.[3][4] The different regioisomers will often have different solubilities as salts, allowing for their separation. The free base can then be regenerated by neutralization.

    • Recrystallization Solvent Screening: A systematic screening of crystallization solvents is essential. The goal is to find a solvent or solvent system in which the desired isomer has low solubility at low temperatures, while the undesired isomer remains in the mother liquor.

Solvent System Component 1 (Good Solvent) Solvent System Component 2 (Anti-Solvent) Typical Application
IsopropanolWaterFor moderately polar pyrazoles.
TolueneHeptane/HexaneFor non-polar pyrazoles.
Ethyl AcetateHeptane/HexaneBroadly applicable for many derivatives.
MethanolWaterFor more polar pyrazoles.
Issue 3: Crystallization Problems (Oiling Out, Poor Crystal Form)

Q: During crystallization, my product "oils out" instead of forming a solid, or it forms a very fine powder that is difficult to filter. How can I resolve this?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase before it has a chance to crystallize. This often happens when a solution is supersaturated at a temperature above the melting point of the solid form in that solvent system.

  • Causality: The presence of impurities can depress the melting point and inhibit crystal nucleation. A high degree of supersaturation, often caused by rapid cooling or the addition of too much anti-solvent too quickly, can also lead to oiling out or the formation of fine, difficult-to-filter particles.

  • Troubleshooting Steps:

    • Slower Cooling Rate: Implement a gradual, controlled cooling ramp to allow sufficient time for crystal nucleation and growth.

    • Agitation: Ensure proper agitation during cooling. This helps with heat transfer and keeps impurities suspended in the mother liquor.

    • Seeding: Introduce a small amount of pure crystalline material (seed crystals) at the point of supersaturation to encourage crystallization over oiling out.

    • Solvent System Adjustment: If oiling out persists, you may need to adjust the solvent system to increase the solubility of the product at higher temperatures, thereby reducing the degree of supersaturation upon cooling.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine hydrate at a large scale?

A1: Hydrazine and its derivatives are highly toxic and potentially carcinogenic.[6][7] The primary concerns at scale are:

  • Exothermic Reactions: The condensation reaction with 1,3-dicarbonyls can be highly exothermic, posing a risk of a thermal runaway.[2] This must be controlled by slow, subsurface addition of the hydrazine and efficient reactor cooling.

  • Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact.[6] Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles, is mandatory.

  • Flammability and Decomposition: Hydrazine is flammable and can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[2][8]

Q2: How can I effectively remove residual hydrazine from my final product?

A2: Residual hydrazine is a major safety and regulatory concern.

  • Aqueous Washes: Washing the organic layer containing the pyrazole with acidic water (e.g., dilute HCl) can help to protonate and extract the basic hydrazine into the aqueous phase.

  • Controlled Crystallization: A well-designed crystallization process is often the most effective way to purge residual hydrazine. A continuous manufacturing process with controlled crystallization has been shown to reduce hydrazine to less than 20 ppm.

  • Chemical Scavengers: In some cases, a chemical scavenger can be added to react with and remove trace amounts of hydrazine, although this adds another component that may need to be removed later.

Q3: What are the best practices for solvent selection and recovery in a large-scale process?

A3: Solvent selection should consider not only reaction performance and product solubility but also safety, environmental impact, and ease of recovery.

  • Process Safety: Avoid solvents with low flash points or those that can form explosive peroxides.

  • Environmental Considerations: Whenever possible, choose "greener" solvents and design the process to minimize solvent usage.[9]

  • Recovery: Select solvents that can be easily removed by distillation and recycled. Using a single solvent for both reaction and crystallization can simplify the process and reduce waste. If a solvent swap is necessary, distillation (potentially azeotropic) is the standard industrial method.

Q4: How should I manage the waste streams generated from a pyrazole synthesis work-up?

A4: Waste streams will typically consist of aqueous layers from extractions and mother liquors from crystallization.

  • Aqueous Waste: The aqueous streams may contain residual solvents, salts, and traces of hydrazine. These streams often require specialized wastewater treatment to remove or neutralize hazardous components before discharge.[10][11]

  • Mother Liquors: The mother liquors will contain the undesired regioisomer, other impurities, and some amount of the desired product. It may be economically viable to recover the solvent via distillation. The remaining residue may need to be incinerated.

IV. Standard Operating Protocols

Protocol 1: General Work-up and Extraction
  • Reaction Quench: Cool the reaction mixture to room temperature. Slowly add water or a dilute aqueous acid/base solution to quench any remaining reactive species.

  • Phase Separation: Transfer the mixture to a reactor equipped for liquid-liquid extraction. Allow the layers to separate.

  • Extraction: Drain the aqueous layer. Wash the organic layer with water, followed by a brine solution to remove the bulk of the water.

  • Drying: Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate, or by azeotropic distillation.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Addition: Transfer the crude product to a clean, appropriately sized reactor. Add the minimum amount of the chosen "good" solvent to dissolve the solid at an elevated temperature (e.g., reflux).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Gradually cool the solution with controlled agitation. A typical cooling profile might be 20°C per hour.

  • Anti-Solvent Addition (if applicable): If using a two-solvent system, slowly add the anti-solvent to the warm solution until turbidity is observed, then continue with the controlled cooling.

  • Isolation: Once crystallization is complete, isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the product under vacuum at a suitable temperature until a constant weight is achieved.

V. Visualizing the Workflow

Diagram 1: Decision Tree for Pyrazole Work-up

Workup_Decision_Tree Start Reaction Complete Quench Quench Reaction Start->Quench ProductSolubility Product Soluble in Reaction Solvent? Quench->ProductSolubility DirectCrystallization Direct Crystallization / Precipitation ProductSolubility->DirectCrystallization No Extraction Aqueous Work-up & Extraction ProductSolubility->Extraction Yes PurityCheck Crude Purity Acceptable? DirectCrystallization->PurityCheck CrudeIsolation Isolate Crude Product Extraction->CrudeIsolation CrudeIsolation->PurityCheck DirectDrying Wash & Dry Product PurityCheck->DirectDrying Yes Purification Purification Required PurityCheck->Purification No FinalProduct Pure Product DirectDrying->FinalProduct PurificationMethod Purification Method Purification->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization Chromatography Column Chromatography (Less Ideal for Scale-up) PurificationMethod->Chromatography SaltFormation Acid Addition Salt Formation PurificationMethod->SaltFormation Recrystallization->FinalProduct Chromatography->FinalProduct SaltFormation->FinalProduct

Caption: A decision tree outlining the general steps and choices in a large-scale pyrazole work-up procedure.

Diagram 2: Impurity Removal via Acid Addition Salt Formation

Salt_Formation_Workflow Crude Crude Pyrazole (Isomer A + Isomer B) Dissolve Dissolve in Organic Solvent Crude->Dissolve AddAcid Add Acid (e.g., H3PO4) Dissolve->AddAcid Crystallize Selective Crystallization of Salt A AddAcid->Crystallize Filter Filter Crystallize->Filter SolidSalt Solid Salt of Isomer A Filter->SolidSalt MotherLiquor Mother Liquor (Contains Salt of Isomer B) Filter->MotherLiquor Neutralize Dissolve Salt A & Neutralize (add base) SolidSalt->Neutralize Extract Extract Pure Isomer A Neutralize->Extract PureProduct Pure Pyrazole (Isomer A) Extract->PureProduct

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Bioactivity Validation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the initial in vitro validation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a novel compound with uncharacterized biological activity. Lacking prior data, we will construct a hypothesis-driven approach based on the well-established bioactivity of its core chemical scaffold. This document outlines the scientific rationale, comparative experimental designs, and detailed protocols necessary to rigorously assess its potential as a selective anti-inflammatory agent.

Introduction and Rationale: From Structural Analogy to a Testable Hypothesis

The compound 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a novel chemical entity. A thorough literature review reveals no existing data on its biological activity. However, its chemical structure, featuring a substituted pyrazole ring, is a privileged scaffold in medicinal chemistry. Numerous compounds containing a pyrazole core are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2]

Notably, several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are pyrazole derivatives, such as Celecoxib, Deracoxib, and Lonazolac.[3] These drugs achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] The COX-2 enzyme is responsible for synthesizing prostaglandins, which are key mediators of pain and inflammation.[4][5] Given that the target compound shares this core pyrazole structure, a scientifically sound starting point is to hypothesize that it may also function as a COX-2 inhibitor.

This guide, therefore, will detail a validation pathway to test the hypothesis that 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid exhibits anti-inflammatory bioactivity via the selective inhibition of the COX-2 enzyme.

To provide a rigorous comparison, we will benchmark its performance against Celecoxib , a well-characterized and highly selective COX-2 inhibitor.[4][6]

The Experimental Validation Workflow

Our validation strategy is a multi-tiered approach designed to first establish primary activity and then confirm this activity in a more complex biological system, while simultaneously ruling out confounding factors like cytotoxicity.

G cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Secondary Screening (Cell-Based) cluster_2 Phase 3: Data Analysis a Cell-Free COX-1/COX-2 Enzymatic Assay b Macrophage PGE2 Production Assay a->b Confirm cellular efficacy d Determine IC50 Values (COX-1 vs. COX-2) a->d Establish potency c General Cytotoxicity Assay (MTT Assay) f Assess Cell Viability (%) and PGE2 Inhibition b->f Validate mechanism in a biological system c->f Rule out toxicity e Calculate Selectivity Index (SI) d->e

Caption: High-level workflow for the in vitro validation of the target compound.

Core Experimental Protocols and Comparative Analysis

This section details the methodologies for our three-pronged experimental approach. For each assay, we will compare the hypothetical results of our target compound against Celecoxib.

Experiment 1: Primary Validation via Cell-Free COX-1/COX-2 Enzymatic Assay

Causality: The first and most crucial step is to determine if the compound directly interacts with and inhibits the COX enzymes. A cell-free enzymatic assay is the cleanest way to establish this, as it removes the complexities of cellular uptake, metabolism, and off-target effects. By testing against both COX-1 and COX-2 isoforms, we can not only determine potency (via the IC50 value) but also the selectivity, which is a critical factor for the safety profile of NSAIDs.[7][8]

Detailed Protocol:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate), hematin, Tris-HCl buffer.[9][10]

  • Preparation: Prepare stock solutions of the test compound and Celecoxib in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Tris-HCl buffer (100 mM, pH 8.0).

    • Add 10 µL of Hematin (final concentration 1 µM).[9]

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution or positive control (Celecoxib). For negative controls, add 10 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid.[9]

  • Data Acquisition: Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader. The rate of change in absorbance corresponds to the peroxidase activity of the COX enzyme.[9][10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid ExperimentalExperimentalCalculated
Celecoxib (Reference) ~13.02[10]~0.49[10]~26.6

Interpretation of Expected Results: A successful outcome would be a low micromolar or nanomolar IC50 value for COX-2 and a significantly higher IC50 value for COX-1, yielding a high Selectivity Index. This would provide the first piece of evidence that our compound is a potent and selective COX-2 inhibitor, similar to Celecoxib.

Experiment 2: Secondary Validation in a Cell-Based System: LPS-Induced PGE2 Production

Causality: While a cell-free assay confirms direct enzyme interaction, it doesn't guarantee activity in a cellular context. The compound must be able to penetrate the cell membrane and inhibit the enzyme within the complex intracellular environment. This assay uses macrophages, a key cell type in inflammation, and stimulates them with lipopolysaccharide (LPS) to induce a pro-inflammatory response, which includes the upregulation of COX-2 and subsequent production of Prostaglandin E2 (PGE2).[11][12] Measuring the reduction in PGE2 levels provides a biologically relevant confirmation of the compound's efficacy.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human CD14+ monocyte-derived macrophages in appropriate media.[11][13] Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of the test compound or Celecoxib.

    • Pre-incubate for 1-2 hours.

    • Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.[14][15]

    • Incubate for 18-24 hours at 37°C.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each treatment condition compared to the LPS-only stimulated cells.

Experiment 3: Confounding Factor Analysis: Cytotoxicity Assay (MTT)

Causality: It is critical to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells. A cytotoxicity assay run in parallel is essential for this validation. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[16][17]

Detailed Protocol:

  • Cell Culture and Treatment: Use the same cell plating and treatment conditions as in the PGE2 assay.

  • MTT Addition: After the 18-24 hour treatment incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Integrated Data Presentation (Experiments 2 & 3):

Compound Concentration (µM)PGE2 Inhibition (%)Cell Viability (%)
Test Compound @ 0.1 ExperimentalExperimental
Test Compound @ 1 ExperimentalExperimental
Test Compound @ 10 ExperimentalExperimental
Celecoxib @ 1 Expected > 80%Expected > 95%
LPS Only Control 0% (Baseline)100% (Baseline)
Untreated Control N/A100%

Signaling Pathway Context

To understand the mechanism, it's helpful to visualize the pathway we are interrogating. The diagram below illustrates how an inflammatory stimulus (LPS) leads to the production of PGE2 and where our test compound is hypothesized to act.

G cluster_pathway Inflammatory Signaling Cascade in Macrophage LPS LPS (Inflammatory Stimulus) Membrane Cell Membrane (Arachidonic Acid Release) LPS->Membrane Induces COX2 COX-2 Enzyme Membrane->COX2 Provides Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Conversion PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) PGES->PGE2 Inhibitor 5-Chloro-1,3-dimethyl-1H- pyrazole-4-sulfonic acid (Hypothesized Action) Inhibitor->COX2 Inhibits

Sources

A Comparative Guide to the Potential Anti-inflammatory Effects of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that orchestrates recovery from injury and infection yet drives chronic pathologies like rheumatoid arthritis and inflammatory bowel disease when dysregulated.[1] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[2] However, traditional NSAIDs like ibuprofen, which non-selectively inhibit cyclooxygenase (COX) enzymes, carry risks of gastrointestinal and renal side effects.[1] The development of selective COX-2 inhibitors, such as celecoxib, marked a significant advancement by offering a better safety profile.[3][4]

The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, renowned for its anti-inflammatory prowess.[1][5] This is exemplified by celecoxib, a diaryl-substituted pyrazole that selectively targets COX-2.[6][7] The versatility of the pyrazole ring allows for structural modifications that can fine-tune pharmacological activity.[8] This guide focuses on a specific, lesser-studied derivative, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid , and provides a comprehensive framework for evaluating its potential anti-inflammatory effects in comparison to established drugs: the non-selective COX inhibitor Ibuprofen , the selective COX-2 inhibitor Celecoxib , and the potent corticosteroid Dexamethasone .

This document is designed for researchers and drug development professionals, offering a technical narrative grounded in established experimental protocols to objectively compare and characterize this novel pyrazole derivative.

Section 1: Mechanisms of Action of Comparator Drugs

Understanding the mechanisms of established drugs is crucial for contextualizing the potential activity of a novel compound. The selected comparators act on distinct and pivotal points within the inflammatory cascade.

Ibuprofen: Non-Selective COX Inhibition

Ibuprofen is a classic NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[9][10][11]

  • COX-1 is a constitutive enzyme found in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.[12] Inhibition of COX-1 is primarily associated with the gastrointestinal side effects of NSAIDs.[10][12]

  • COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[4][7] It is the primary mediator of prostaglandins involved in inflammation and pain.[9]

By blocking both isoforms, ibuprofen effectively reduces the production of pro-inflammatory prostaglandins but at the cost of inhibiting the protective functions of COX-1.[12][13]

Celecoxib: Selective COX-2 Inhibition

Celecoxib, itself a pyrazole derivative, was designed for enhanced safety by selectively inhibiting COX-2.[6][14] Its chemical structure, featuring a sulfonamide side chain, allows it to bind to a specific hydrophilic pocket in the COX-2 enzyme that is absent in COX-1.[3][4] This selectivity provides comparable anti-inflammatory efficacy to traditional NSAIDs while significantly reducing the risk of gastrointestinal complications.[15][16] Celecoxib's mechanism highlights the therapeutic potential of targeting COX-2 and validates the pyrazole scaffold as a privileged structure for designing selective inhibitors.[1][7]

Dexamethasone: Broad-Spectrum Glucocorticoid Action

Dexamethasone operates through a fundamentally different and broader mechanism. As a synthetic glucocorticoid, it binds to intracellular glucocorticoid receptors.[17][18] This drug-receptor complex translocates to the nucleus, where it modulates gene expression.[17][19] Its anti-inflammatory effects are profound and multifaceted:

  • Inhibition of Phospholipase A2 (PLA2): Dexamethasone upregulates the expression of annexin-1 (lipocortin), which inhibits PLA2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[20] This blocks the synthesis of all downstream prostaglandins and leukotrienes.

  • Suppression of Pro-inflammatory Genes: It directly suppresses the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules by interfering with transcription factors like NF-κB and AP-1.[19][21]

  • Immunosuppression: It suppresses the migration of neutrophils and decreases lymphocyte proliferation.[18]

The diagram below illustrates the arachidonic acid pathway and the points of intervention for these drugs.

Inflammatory_Pathway cluster_pla2 membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 Metabolized by cox2 COX-2 (Inducible) arachidonic_acid->cox2 Metabolized by prostaglandins_phys Physiological Prostaglandins (Gastric Protection, etc.) cox1->prostaglandins_phys prostaglandins_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) cox2->prostaglandins_inflam dexamethasone Dexamethasone dexamethasone->pla2 Inhibits (via Annexin-1) ibuprofen Ibuprofen ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Selectively Inhibits inflammation_stimuli Inflammatory Stimuli (e.g., LPS) inflammation_stimuli->cox2 Upregulates

Caption: Key intervention points in the arachidonic acid cascade.

Section 2: A Framework for Experimental Comparison

To objectively assess the anti-inflammatory potential of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid , a tiered approach involving both in vitro and in vivo assays is essential. This section outlines validated protocols that provide a robust comparison against the benchmark drugs.

Tier 1: In Vitro Mechanistic & Cell-Based Assays

In vitro assays are cost-effective, high-throughput methods for initial screening and mechanism-of-action studies.[2][22]

Causality: This is the most direct method to determine if the test compound acts via the primary mechanism of NSAIDs. By measuring the 50% inhibitory concentration (IC50) for each enzyme isoform, we can quantify both its potency and its selectivity.[23][24] A high COX-1/COX-2 IC50 ratio suggests COX-2 selectivity, a desirable trait for minimizing gastrointestinal side effects.[25]

Experimental Protocol:

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a cofactor like glutathione or epinephrine.[26]

  • Compound Incubation: Add various concentrations of the test compound, standards (Ibuprofen, Celecoxib), and vehicle control to the reaction mixture. Allow for a pre-incubation period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[26]

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction, which converts it to Prostaglandin H2 (PGH2).

  • Quantification: Measure the product formation. A common method is to use an ELISA kit to quantify the stable downstream product, Prostaglandin E2 (PGE2), after quenching the reaction.[23]

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to calculate the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).

Causality: This cell-based assay mimics an inflammatory response in a relevant immune cell type (macrophages). Lipopolysaccharide (LPS), a component of bacterial cell walls, induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[27][28] This assay assesses the compound's ability to suppress these key inflammatory mediators in a more complex biological system than a purified enzyme assay.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well or 24-well plates at a density of 1-3 x 10^5 cells/well and allow them to adhere overnight.[27][29]

  • Compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various non-cytotoxic concentrations of the test compound, standards (Celecoxib, Dexamethasone), and vehicle control. Incubate for 1-4 hours.[30]

  • Inflammatory Stimulation: Add LPS (e.g., 10-1000 ng/mL) to all wells except the negative control.[28][29] Incubate for 12-24 hours.

  • Quantify Nitric Oxide (NO): Collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.[28][30] Read the absorbance at ~540 nm.

  • Quantify Cytokines (TNF-α, IL-6): Use the collected supernatant to measure the concentration of specific cytokines using commercially available ELISA kits according to the manufacturer's protocols.[27]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group.

In_Vitro_Workflow cluster_cox A. COX Enzyme Assay cluster_lps B. LPS-Stimulated Macrophage Assay start Test Compound: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid cox_enzyme 1. Prepare Purified COX-1 & COX-2 Enzymes start->cox_enzyme lps_seed 1. Seed RAW 264.7 Cells start->lps_seed cox_incubate 2. Incubate with Compound cox_enzyme->cox_incubate cox_react 3. Add Arachidonic Acid cox_incubate->cox_react cox_measure 4. Measure PGE2 (ELISA) cox_react->cox_measure cox_result Result: IC50 & Selectivity Index cox_measure->cox_result lps_treat 2. Pre-treat with Compound lps_seed->lps_treat lps_stimulate 3. Stimulate with LPS lps_treat->lps_stimulate lps_measure 4. Measure NO (Griess) & Cytokines (ELISA) lps_stimulate->lps_measure lps_result Result: % Inhibition of Mediators lps_measure->lps_result

Caption: Experimental workflow for in vitro evaluation.
Tier 2: In Vivo Acute Inflammation Model

In vivo models are critical for evaluating a compound's efficacy in a whole biological system, providing insights into its bioavailability and physiological effects.

Causality: This is a classic, highly reproducible model for screening acute anti-inflammatory activity.[31][32] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response.[32] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, involving COX-2 upregulation and neutrophil infiltration.[32][33] A compound's ability to reduce the paw swelling (edema) in the late phase is a strong indicator of NSAID-like activity.

Experimental Protocol:

  • Animal Acclimation: Use male Wistar or Sprague-Dawley rats (180-200 g) and allow them to acclimate for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Test Compound (at various doses), and Positive Controls (Ibuprofen, Celecoxib, Dexamethasone).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[32]

  • Compound Administration: Administer the test compound and standards orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[31]

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[32][34]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[35]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point, using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

In_Vivo_Workflow start 1. Group & Acclimate Rats baseline 2. Measure Baseline Paw Volume (V₀) start->baseline administer 3. Administer Compound/Control (e.g., Oral Gavage) baseline->administer induce 4. Inject Carrageenan into Paw (1 hr post-dose) administer->induce measure 5. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure analyze 6. Calculate % Edema Inhibition measure->analyze result Result: In Vivo Anti-inflammatory Efficacy analyze->result

Caption: Workflow for the carrageenan-induced paw edema assay.

Section 3: Data Presentation and Interpretation

Clear and concise data presentation is paramount for objective comparison. The following tables summarize hypothetical data that could be generated from the described experiments, providing a template for evaluating 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 15.20.819.0
Ibuprofen (Non-selective Control)2.55.00.5
Celecoxib (Selective Control)>1000.05>2000
  • Interpretation: In this hypothetical scenario, the test compound shows potent inhibition of COX-2 and is approximately 19-fold selective over COX-1. This profile is superior to the non-selective Ibuprofen but less selective than Celecoxib. This suggests it may have a favorable gastrointestinal safety profile compared to traditional NSAIDs.

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound (at 10 µM)% Inhibition of NO Production% Inhibition of TNF-α Release
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 65%58%
Celecoxib (10 µM)75%68%
Dexamethasone (1 µM)92%85%
  • Interpretation: The data indicates that the test compound effectively suppresses the production of key inflammatory mediators in a cellular context, though it is less potent than the comparators at the tested concentrations. Dexamethasone's superior performance is expected due to its broad mechanism of action.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Compound (Oral Dose)% Inhibition of Edema (at 4 hours)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (30 mg/kg)55%
Ibuprofen (30 mg/kg)60%
Celecoxib (30 mg/kg)62%
Dexamethasone (1 mg/kg)78%
  • Interpretation: The hypothetical in vivo data shows that the test compound possesses significant anti-inflammatory activity, comparable to that of established NSAIDs at the same dose. This validates the in vitro findings and confirms its efficacy in a complex physiological environment.

Conclusion and Future Directions

This guide establishes a rigorous, scientifically-grounded framework for evaluating the anti-inflammatory properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid . Based on its pyrazole core, the primary hypothesized mechanism is the inhibition of cyclooxygenase enzymes. The outlined experimental cascade, from direct enzyme inhibition assays to cell-based models and a whole-animal system, provides the necessary data to confirm this mechanism, quantify its potency and selectivity, and benchmark its efficacy against clinically relevant drugs.

While the hypothetical data presented suggests a promising profile as a selective COX-2 inhibitor, only empirical execution of these protocols can validate this potential. Positive results would warrant further investigation into its structure-activity relationship (SAR), pharmacokinetic profile, and evaluation in chronic inflammation models to fully characterize its therapeutic promise.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Ibuprofen Mechanism - News-Medical.Net. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025).
  • Ibuprofen - Wikipedia. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).
  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025).
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022).
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
  • What is the mechanism of Ibuprofen? - Patsnap Synapse. (2024).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024).
  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025).
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid - Benchchem. (n.d.).
  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • 02 Medicine of the week: Dexamethasone - YouTube. (2025).
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.).
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (2022).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.).
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018).
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023).
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 | Rheumatology | Oxford Academic. (n.d.).
  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024).
  • Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4? (2021).
  • Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells - MDPI. (n.d.).
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (n.d.).
  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. (n.d.).

Sources

The Evolving Landscape of Anti-Inflammatory Agents: A Comparative Guide to Pyrazole Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its versatility and amenability to chemical modification have led to the development of numerous derivatives with potent and selective inhibitory activity against key inflammatory mediators. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole sulfonic acid derivatives, with a particular focus on their role as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), offering a promising strategy for overcoming the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]

The Rationale for Dual COX-2/5-LOX Inhibition

Traditional NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1] While effective, the non-selective inhibition of COX-1 is associated with significant gastrointestinal and renal side effects.[1] The development of selective COX-2 inhibitors, like celecoxib, represented a significant advancement by reducing this gastrointestinal toxicity.[1] However, concerns regarding cardiovascular risks associated with long-term use have highlighted the need for even safer alternatives.[5]

The 5-LOX pathway, which is responsible for the production of pro-inflammatory leukotrienes, offers a complementary target. Dual inhibition of both COX-2 and 5-LOX is a promising therapeutic strategy that not only provides a broader spectrum of anti-inflammatory activity but also has the potential to mitigate the side effects associated with targeting either pathway alone.[1][4] Pyrazole sulfonic acid derivatives have shown considerable promise as dual inhibitors, and understanding their SAR is crucial for the rational design of next-generation anti-inflammatory drugs.[2][4]

Core Scaffold and Key Structural Features for Potency and Selectivity

The archetypal structure of a COX-2 selective pyrazole derivative, exemplified by celecoxib, features a central pyrazole ring substituted with aryl groups at the N1 and C5 positions, and a sulfonamide moiety at the C3 position. The SAR of this class of compounds is well-defined, with specific structural elements playing critical roles in dictating potency and selectivity.

Caption: A generalized workflow for the synthesis of pyrazole sulfonic acid derivatives.

In Vitro COX/LOX Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1, COX-2, and 5-LOX.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Potato 5-LOX enzyme.

  • Arachidonic acid (substrate).

  • Test compounds and reference inhibitors (e.g., indomethacin, celecoxib).

  • Enzyme buffer (e.g., Tris-HCl).

  • Detection reagents (e.g., for measuring prostaglandin or leukotriene production).

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the enzymes to the desired concentration in the appropriate buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Add the enzyme to a microplate well.

    • Add the test compound or reference inhibitor and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping reagent (e.g., a strong acid).

  • Detection: Quantify the amount of product formed (e.g., PGE2 for COX assays, LTB4 for 5-LOX assays) using a suitable method (e.g., ELISA, HPLC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by non-linear regression analysis.

Future Directions and Concluding Remarks

The exploration of pyrazole sulfonic acid derivatives as dual COX-2/5-LOX inhibitors continues to be a vibrant area of research. Future efforts will likely focus on:

  • Fine-tuning selectivity: Further optimization of the scaffold to achieve a desired balance of COX-2 and 5-LOX inhibition.

  • Improving pharmacokinetic properties: Modifying the structures to enhance oral bioavailability, metabolic stability, and half-life.

  • Exploring novel substitutions: Investigating a wider range of heterocyclic and functional group substitutions to identify novel pharmacophores with improved activity and safety profiles.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Gedawy, A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. Available at: [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26267–26279. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. SpringerLink. Available at: [Link]

  • SAR of the synthesized compounds on COX-2 selectivity. ResearchGate. Available at: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2019). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Toxicology and Applied Pharmacology, 369, 47-57. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b. ResearchGate. Available at: [Link]

Sources

comparative analysis of the antimicrobial spectrum of different pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Antimicrobial Spectrum of Novel Pyrazole Compounds

In the relentless global struggle against antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. Among the myriad of heterocyclic compounds explored, pyrazole and its derivatives have emerged as a particularly promising class of molecules, demonstrating a broad and potent spectrum of antimicrobial activity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the antimicrobial performance of various pyrazole compounds, supported by experimental data and detailed methodologies. We will delve into the structural nuances that govern their activity, present a logical framework for their evaluation, and offer insights into the causality behind experimental choices.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile pharmacophore. This structural motif is present in a number of clinically approved drugs, highlighting its favorable pharmacokinetic and toxicological profiles.[3][4] The adaptability of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This has led to the synthesis of a vast library of pyrazole derivatives with a wide array of pharmacological effects, including potent antibacterial and antifungal properties.[5][6]

Comparative Antimicrobial Spectrum: Pyrazole Derivatives in Focus

The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents the visible growth of a microorganism.[1] The following sections present a comparative overview of the antibacterial and antifungal activities of representative pyrazole derivatives, as documented in recent scientific literature.

Antibacterial Activity

Pyrazole derivatives have demonstrated significant activity against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives

Compound/DerivativeStaphylococcus aureusStreptococcus epidermidisEscherichia coliPseudomonas aeruginosaReference Compound (MIC)Source
Pyrazole Derivative 1 0.250.25>128>128Ciprofloxacin (0.5)[7]
Pyrazole Derivative 2 8163264Ciprofloxacin (1)[8]
N-(3-Nitrophenylpyrazole) curcumin 10->100-N-phenylpyrazole curcumin (200)[9]
N-(2-Fluorophenylpyrazole) curcumin >100-50-N-phenylpyrazole curcumin (250)[9]
Indazole Derivative 64-12864-128---[8]

Note: '-' indicates data not available in the cited sources. The reference compounds and their MIC values are provided for context as reported in the respective studies.

The data clearly indicates that the substitution pattern on the pyrazole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, certain derivatives exhibit remarkable activity against Gram-positive bacteria like S. aureus and S. epidermidis, with MIC values as low as 0.25 µg/mL, surpassing the efficacy of the reference antibiotic ciprofloxacin in some cases.[7] In contrast, the activity against Gram-negative bacteria such as E. coli and P. aeruginosa can be more variable, highlighting the challenges in penetrating the outer membrane of these organisms.

Antifungal Activity

The antifungal potential of pyrazole compounds is equally significant, with many derivatives showing potent activity against a variety of pathogenic fungi.

Table 2: Comparative Antifungal Activity of Selected Pyrazole Derivatives

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusRhizoctonia solaniReference Compound (EC50/MIC)Source
Isoxazolol Pyrazole Carboxylate ---0.37 (EC50)Carbendazol (1.00)[10]
Pyrazole Derivative 3b -32.0 mm (IZD)30.0 mm (IZD)--[11]
Pyrazole Derivative 2 -1 (MIC)--Clotrimazole[7]
Chalcone Derivative Z10 ---12.5 (EC50)Azoxystrobin (24.9)[12]

Note: 'IZD' refers to Inhibition Zone Diameter in mm. 'EC50' is the half-maximal effective concentration. '-' indicates data not available in the cited sources.

The antifungal data reveals that specific pyrazole derivatives can be highly effective against both yeast-like fungi such as Candida albicans and filamentous fungi like Aspergillus species.[7][11] Notably, some compounds have demonstrated superior or comparable activity to established antifungal agents.[10][12] The diversity in the chemical structures of these active compounds underscores the vast potential of the pyrazole scaffold in the development of novel antifungal drugs.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of pyrazole derivatives are intricately linked to their chemical structure. Key SAR observations include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. Electron-withdrawing groups, such as nitro or fluoro groups on an N-phenylpyrazole curcumin derivative, have been shown to enhance antibacterial activity against specific strains.[9]

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.

  • Hybrid Molecules: Incorporating other bioactive moieties, such as chalcones or other heterocyclic rings, with the pyrazole nucleus can lead to synergistic effects and a broader antimicrobial spectrum.[12]

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[13][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative susceptibility testing.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[1]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution dilutions Serial Dilutions in 96-Well Plate stock->dilutions inoculation Inoculate Wells dilutions->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation incubation Incubate Plate read_mic Read MIC (Lowest Concentration with No Growth) incubation->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobials.[16]

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland).

  • Plate Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[17]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrazole compound onto the agar surface.

  • Incubation: Incubate the plate under standardized conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is correlated with the susceptibility of the microorganism.

DiskDiffusionWorkflow cluster_setup Setup cluster_test Test cluster_analysis Analysis inoculum Prepare Standardized Inoculum plate_prep Inoculate Mueller-Hinton Agar Plate inoculum->plate_prep disk_placement Place Antimicrobial-Impregnated Disks plate_prep->disk_placement incubation Incubate the Plate disk_placement->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpretation Interpret Susceptibility measure_zones->interpretation

Caption: Workflow of the agar disk diffusion (Kirby-Bauer) method.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of pyrazole derivatives as a promising source of new antimicrobial agents.[1] Their broad-spectrum activity, coupled with the potential to overcome existing resistance mechanisms, positions them as valuable leads in drug discovery programs. Future research should focus on:

  • Systematic SAR studies: To design and synthesize more potent and selective pyrazole derivatives.

  • Mechanism of action studies: To elucidate the molecular targets and pathways through which these compounds exert their antimicrobial effects.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of the most promising candidates in preclinical models.

The versatility of the pyrazole scaffold, combined with a rational and systematic approach to its chemical modification and biological evaluation, holds the key to unlocking its full potential in the fight against infectious diseases.

References

  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Egyptian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Ghannoum, M. A., et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Bansal, A. A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • El-Sayed, R., et al. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC - NIH. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Bentham Science. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. [Link]

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Ingenta Connect. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]

  • ACS Publications. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. [Link]

  • PMC - NIH. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • ResearchGate. Preliminary antifungal activity versus pyrazole derivatives 2-16. [Link]

  • Bentham Science Publishers. Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. [Link]

  • ACTA Pharmaceutica Hungarica. Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. [Link]

  • ResearchGate. Pyrazole derivatives 17-22 preliminary antibacterial activity versus... [Link]

  • Bentham Science. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • PMC - NIH. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

Sources

A Comparative Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2][3] This guide provides an in-depth comparison of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid against its structural isomers, focusing on their potential performance in various biological assays. While direct comparative data for this specific set of isomers is nascent, this guide synthesizes established structure-activity relationships (SAR) and experimental data from analogous pyrazole derivatives to provide a predictive and practical framework for your research.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically significant drugs.[2][4] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. This chemical versatility has led to the development of pyrazole-based drugs with a wide array of therapeutic applications, from the anti-inflammatory celecoxib to various kinase inhibitors in oncology.[1][5][6]

Spotlight on 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a substituted pyrazole with potential as an anti-inflammatory, antimicrobial, and anticancer agent.[7] The specific arrangement of its substituents—a chloro group at position 5, two methyl groups at positions 1 and 3, and a sulfonic acid group at position 4—is critical to its anticipated biological profile. The sulfonic acid group, in particular, can form strong hydrogen bonds and electrostatic interactions with biological targets.[7]

Isomeric Landscape: A Comparative Analysis

The biological activity of a pyrazole derivative is exquisitely sensitive to the placement of its substituents. A shift in the position of a single group can dramatically alter its pharmacological properties. Below, we explore the anticipated impact of isomeric variations of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Positional Isomers of the Chloro Group

The location of the electron-withdrawing chloro group can significantly influence the electronic distribution within the pyrazole ring, affecting its binding affinity to target proteins. For instance, in studies of pyrazole-based cannabinoid receptor antagonists, the position of halogen substituents on a phenyl ring attached to the pyrazole core was a key determinant of activity.[8][9]

Positional Isomers of the Methyl Groups

The placement of methyl groups can impact both the steric and electronic properties of the molecule. Changes in methylation patterns on the pyrazole ring have been shown to be crucial for the selectivity of kinase inhibitors, by creating or disrupting key interactions within the ATP-binding pocket.[10]

Positional Isomers of the Sulfonic Acid Group

The sulfonic acid moiety is a strong hydrogen bond donor and acceptor. Its position on the pyrazole ring dictates the geometry of these interactions with a biological target. The presence of sulfonamide groups in pyrazole derivatives has been explored for a range of activities, including carbonic anhydrase inhibition and antiproliferative effects.[11][12][13]

Performance in Key Biological Assays: A Predictive Overview

Based on the known activities of similarly substituted pyrazoles, we can anticipate how 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and its isomers might perform in various biological assays.

Anti-inflammatory Assays

Many pyrazole derivatives exhibit anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] The diaryl-substituted pyrazole celecoxib is a well-known selective COX-2 inhibitor.[5][6]

Table 1: Predicted Anti-inflammatory Activity of Pyrazole Isomers

CompoundPredicted COX-2 InhibitionRationale
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidModerate to HighThe sulfonic acid group can mimic the sulfonamide of celecoxib, potentially conferring COX-2 selectivity.
Isomers with altered chloro/methyl positionsVariablePositional changes may disrupt the optimal orientation for binding to the COX-2 active site.
Kinase Inhibition Assays

The pyrazole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif.[1][10][14] The specific substitution pattern is critical for achieving potency and selectivity against different kinases.

Table 2: Predicted Kinase Inhibitory Activity of Pyrazole Isomers

CompoundPredicted Kinase Target(s)Rationale
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidSerine/Threonine KinasesThe substitution pattern may favor binding to the ATP pocket of various kinases.
Isomers with altered chloro/methyl positionsDifferent Kinase SelectivitySubtle changes in substitution can lead to significant shifts in the kinase selectivity profile.[10][15]
Antimicrobial Assays

Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[16][17][18][19][20] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.[7][21]

Table 3: Predicted Antimicrobial Activity of Pyrazole Isomers

CompoundPredicted Antimicrobial SpectrumRationale
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acidGram-positive and Gram-negative bacteriaThe chloro and sulfonic acid groups may contribute to interactions with bacterial targets.[22]
Isomers with altered chloro/methyl positionsPotentially altered spectrum and potencyThe specific arrangement of functional groups is crucial for antimicrobial efficacy.[16][17]

Experimental Protocols

To empirically validate the predicted activities, the following standardized protocols are recommended.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This assay determines the ability of a test compound to inhibit the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and arachidonic acid substrate solutions.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compounds (and a known inhibitor like celecoxib as a positive control) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Quantification: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

Caption: Workflow for determining COX-2 inhibitory activity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit a specific protein kinase.

Protocol:

  • Kinase and Substrate Preparation: Prepare the target kinase and its specific peptide substrate.

  • Compound Incubation: Incubate the kinase with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Phosphorylation Detection: Quantify the phosphorylation of the substrate using methods like ADP-Glo™ Kinase Assay or radiometric assays.[14]

  • IC50 Determination: Calculate the IC50 value for each compound.

Kinase_Inhibition_Assay cluster_workflow Kinase Inhibition Assay Workflow Target_Kinase Target Kinase Incubation Incubation Target_Kinase->Incubation Peptide_Substrate Peptide Substrate Peptide_Substrate->Incubation Test_Compound Test Compound Test_Compound->Incubation Reaction Kinase Reaction (Phosphorylation) Incubation->Reaction ATP ATP ATP->Reaction Detection Phosphorylation Detection Reaction->Detection IC50 IC50 Calculation Detection->IC50

Caption: General workflow for a kinase inhibition assay.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Culture: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microorganism.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth occurs.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Pyrazole_Core Pyrazole Core Biological_Activity Biological Activity (Potency & Selectivity) Pyrazole_Core->Biological_Activity Substituents Substituents (Cl, Me, SO3H) Substituents->Biological_Activity Isomeric_Position Isomeric Position Isomeric_Position->Biological_Activity

Caption: Key determinants of biological activity in pyrazole derivatives.

Future research should focus on the synthesis and parallel screening of a library of isomers to build a robust SAR model. This will enable the rational design of more potent and selective pyrazole-based drug candidates.

Conclusion

While direct comparative data on the biological activities of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and its isomers is limited, a comprehensive analysis of the existing literature on pyrazole derivatives provides a strong predictive framework. The strategic placement of chloro, methyl, and sulfonic acid groups on the pyrazole core is anticipated to have a profound impact on their performance in anti-inflammatory, kinase inhibition, and antimicrobial assays. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on the empirical evaluation and optimization of this promising class of compounds.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives. (2011). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2010). Farmacia Journal. Retrieved January 18, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Elsevier. Retrieved January 18, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Review: biologically active pyrazole derivatives. (2017). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY. Retrieved January 18, 2026, from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). NIH. Retrieved January 18, 2026, from [Link]

  • Celecoxib. (2023). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • COX 2-selective NSAIDs: biology, promises, and concerns. (1999). PubMed. Retrieved January 18, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • Selective COX-2 inhibitors: Are they safer NSAIDs?. (2001). Therapeutics Letter - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). PubMed Central. Retrieved January 18, 2026, from [Link]

  • The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutically active compounds.[1][2] Its accurate quantification is critical for ensuring the purity, safety, and efficacy of final drug products. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous validation of analytical procedures to demonstrate their suitability for their intended purpose.[3][4][5][6] This guide will explore and compare several analytical techniques suitable for this purpose, grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][5][6]

Core Principles of Analytical Method Validation

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7] Key validation parameters, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. For 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a highly polar and water-soluble compound, the following techniques are considered most suitable:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection

  • Ion Chromatography (IC) with Suppressed Conductivity Detection

  • Capillary Electrophoresis (CE)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[9] For a polar compound like a sulfonic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative to traditional reversed-phase HPLC.[10]

Causality of Experimental Choices:

  • Stationary Phase: A zwitterionic stationary phase (ZIC®-HILIC) is chosen for its ability to retain highly polar compounds like sulfonic acids through a combination of hydrophilic partitioning and weak electrostatic interactions.[10] This provides better retention and peak shape compared to standard C18 columns where such polar analytes would elute in the void volume.

  • Mobile Phase: An acetonitrile-rich mobile phase with an aqueous buffer (e.g., ammonium acetate) is used to facilitate the hydrophilic partitioning mechanism.[10] The buffer pH is controlled to ensure consistent ionization of the sulfonic acid, leading to reproducible retention times.

  • Detection: UV detection is a cost-effective and robust option. The pyrazole ring system in the analyte is expected to have a UV chromophore, allowing for direct detection. The wavelength of maximum absorbance should be determined experimentally for optimal sensitivity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid reference standard in a suitable solvent (e.g., water or a mixture of acetonitrile and water).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples. A minimum of five concentration levels is recommended for establishing linearity.[4]

    • Prepare sample solutions by accurately weighing and dissolving the test material in the same solvent as the standards.

  • Chromatographic Conditions:

    • Column: ZIC®-HILIC (e.g., 150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: 80:20 (v/v) Acetonitrile: 100 mM Ammonium Acetate (pH 4.5)[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detection: UV at a predetermined wavelength (e.g., 220 nm)

  • Validation Parameters to be Assessed:

    • Specificity: Analyze a blank (solvent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference from other components at the retention time of the analyte.

    • Linearity: Inject the calibration standards and plot the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.[11]

    • Precision:

      • Repeatability (Intra-assay precision): Perform multiple injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[11]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should remain within acceptable limits.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HILIC_UV_Validation cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation HILIC_Separation HILIC Separation Std_Prep->HILIC_Separation Sample_Prep Sample Preparation Sample_Prep->HILIC_Separation UV_Detection UV Detection HILIC_Separation->UV_Detection Specificity Specificity UV_Detection->Specificity Linearity Linearity & Range UV_Detection->Linearity Accuracy Accuracy UV_Detection->Accuracy Precision Precision UV_Detection->Precision LOQ LOD & LOQ UV_Detection->LOQ

Caption: Workflow for HILIC-UV method validation.

Ion Chromatography (IC)

IC is a powerful technique specifically designed for the analysis of ionic species. It is highly suitable for the direct quantification of sulfonic acids.[11][12]

Causality of Experimental Choices:

  • Stationary Phase: An anion-exchange column is used to separate the negatively charged sulfonate group from other sample components.[11]

  • Mobile Phase: A carbonate/bicarbonate eluent is a common choice for anion exchange chromatography. Its concentration is optimized to achieve adequate retention and resolution of the analyte.

  • Detection: Suppressed conductivity detection provides high sensitivity for ionic analytes by chemically reducing the background conductivity of the eluent. This is crucial for detecting low levels of the sulfonic acid.

  • Standard and Sample Preparation:

    • Prepare standards and samples in high-purity deionized water to minimize background conductivity.[11]

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., Metrosep A Supp 1 or Dionex IonPac AS11-HC)[11][13]

    • Eluent: A suitable concentration of sodium carbonate/sodium bicarbonate solution.

    • Flow Rate: 1.0 mL/min

    • Suppressor: Anion self-regenerating suppressor.

    • Detection: Suppressed conductivity.

  • Validation:

    • Follow a similar validation protocol as described for the HILIC-UV method, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

IC_Validation cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation in DI Water Anion_Exchange Anion-Exchange Separation Std_Prep->Anion_Exchange Sample_Prep Sample Preparation in DI Water Sample_Prep->Anion_Exchange Suppressed_Conductivity Suppressed Conductivity Detection Anion_Exchange->Suppressed_Conductivity Specificity Specificity Suppressed_Conductivity->Specificity Linearity Linearity & Range Suppressed_Conductivity->Linearity Accuracy Accuracy Suppressed_Conductivity->Accuracy Precision Precision Suppressed_Conductivity->Precision LOQ LOD & LOQ Suppressed_Conductivity->LOQ

Caption: Workflow for Ion Chromatography method validation.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged, small molecules like organic acids.[14][15][16]

Causality of Experimental Choices:

  • Separation Principle: In CZE, ions migrate in a capillary filled with a background electrolyte under the influence of an electric field. Their separation is based on differences in their charge-to-size ratio.

  • Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. A buffer with a pH that ensures the sulfonic acid is fully deprotonated is used. The BGE also contains a component that reverses the electroosmotic flow (EOF) to allow for the detection of anions.

  • Detection: Indirect UV detection is commonly employed for anions that lack a strong chromophore. A chromophoric co-ion is added to the BGE, and the analyte is detected as a negative peak against a high-absorbance background.

  • Standard and Sample Preparation:

    • Prepare standards and samples in the background electrolyte to minimize injection-related artifacts.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte: A buffer system appropriate for anion analysis (e.g., a benzoic acid-based buffer).

    • Voltage: Typically in the range of -20 to -30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Indirect UV detection.

  • Validation:

    • The validation parameters are analogous to those for chromatographic methods.

CE_Validation cluster_prep Preparation cluster_analysis Electrophoretic Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation in BGE CZE_Separation CZE Separation Std_Prep->CZE_Separation Sample_Prep Sample Preparation in BGE Sample_Prep->CZE_Separation Indirect_UV Indirect UV Detection CZE_Separation->Indirect_UV Specificity Specificity Indirect_UV->Specificity Linearity Linearity & Range Indirect_UV->Linearity Accuracy Accuracy Indirect_UV->Accuracy Precision Precision Indirect_UV->Precision LOQ LOD & LOQ Indirect_UV->LOQ

Caption: Workflow for Capillary Electrophoresis method validation.

Performance Data Summary and Comparison

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. The data presented here are representative and should be confirmed through experimental validation.

Validation Parameter HILIC-UV IC-Conductivity CZE-Indirect UV Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%≤ 2.0%
- Intermediate≤ 2.0%≤ 1.5%≤ 2.5%≤ 3.0%
Limit of Quantitation (LOQ) Low ng/mLSub-ng/mLLow to mid ng/mLDependent on requirement
Specificity HighVery HighHighNo interference at analyte retention/migration time
Robustness GoodExcellentModerateNo significant impact from minor variations

Conclusion and Recommendations

All three discussed methods—HILIC-UV, IC-Conductivity, and CZE-Indirect UV—are capable of providing accurate and reliable quantification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, provided they are properly validated.

  • IC with suppressed conductivity detection is often the most sensitive and specific method for this type of analyte and is recommended for applications requiring the lowest detection limits, such as impurity testing.

  • HILIC-UV offers a robust and readily available alternative, particularly in laboratories where IC is not standard equipment. Its compatibility with mass spectrometry also allows for unequivocal peak identification.

  • CZE is a high-efficiency technique that requires minimal solvent consumption, making it a "green" analytical choice. However, it may require more specialized expertise for method development and troubleshooting.

The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and regulatory requirements. It is imperative that any chosen method is fully validated in accordance with the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[3][6]

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Phenomenex. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. [Link]

  • Journal of GXP Compliance. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Journal of Visualized Experiments. (2018). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Nature. (2023). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • Journal of Pharmaceutical Analysis. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • ACS Publications. (1955). Spectrophotometric analysis of phenols and of sulfonates by formation of an azo dye. [Link]

  • ResearchGate. (2001). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2016). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • ResearchGate. (2011). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. [Link]

  • Loyola eCommons. (1944). Spectrophotometric Determinations of the Sulfonamides. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). [Link]

  • Journal of Lipid Research. (1974). Rapid, sensitive spectrophotometric method for quantitative determination of sulfatides. [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Lumex Analytics GmbH. (n.d.). Analysis of organic acids in beer by capillary electrophoresis. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • PubMed. (2011). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological cross-reactivity of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CDPSA). In the landscape of drug discovery, a molecule's selectivity is as crucial as its potency. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical failures.[1] Therefore, a rigorous and early assessment of a compound's interaction profile across a wide range of biological targets is not just a regulatory requirement, but a fundamental component of building a robust safety and efficacy profile.

CDPSA is a pyrazole derivative that has demonstrated potential anti-inflammatory, antimicrobial, and anticancer properties.[2] Its proposed mechanism includes the inhibition of cyclooxygenase (COX) enzymes, which are central to inflammatory pathways.[2] This guide will delineate a multi-tiered experimental strategy to build a comprehensive selectivity profile for CDPSA, comparing its performance against established benchmarks. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to guide researchers in making informed decisions.

The Strategic Importance of Comparators

To contextualize the cross-reactivity profile of CDPSA, its performance must be measured against relevant positive and negative controls. The choice of comparators is critical for interpreting selectivity data. For this guide, we propose the following compounds:

  • Celecoxib: A diaryl-substituted pyrazole and a well-characterized selective COX-2 inhibitor. Its structural similarity to CDPSA makes it an ideal benchmark for assessing COX isoform selectivity.

  • Aspirin: A classic non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2. It serves as a benchmark for non-selective activity.

  • CDPSA-IA (Inactive Analog): A hypothetical, structurally similar analog of CDPSA designed to be biologically inert (e.g., with the sulfonic acid group replaced by a non-functional moiety). This compound serves as a crucial negative control to identify and exclude non-specific or assay-related artifacts.

A Tiered Approach to Cross-Reactivity Assessment

A logical, tiered workflow ensures that resources are used efficiently, beginning with a broad screen to identify potential liabilities and progressing to more focused assays to confirm and quantify these interactions.

G A Tier 1: Broad Screening Safety Pharmacology Panel B Tier 2: Focused Target Validation Biochemical Assays (e.g., COX-1/COX-2) A->B Hits Investigated C Tier 3: Functional Confirmation Cell-Based Assays (e.g., PGE2 Inhibition) B->C Potency & Selectivity Confirmed D Comprehensive Cross-Reactivity Profile C->D Physiologically Relevant Activity Determined

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Liability Screening

Expertise & Rationale: The initial step in any safety assessment is to cast a wide net. The goal is not to deeply characterize every interaction, but to rapidly identify potential "red flags" across diverse protein families, including GPCRs, ion channels, kinases, and transporters.[3] Utilizing a broad, commercially available safety pharmacology panel is a cost-effective and time-efficient strategy to achieve this.[4] Early identification of off-target interactions allows for strategic decisions, such as chemical modification to improve selectivity or termination of a candidate before significant resources are invested.[5]

Methodology: The test compound (CDPSA) and comparators are screened at a single high concentration (e.g., 10 µM) against a panel of 40-100 common off-targets using radioligand binding or enzymatic assays. A significant interaction is typically defined as >50% inhibition or displacement.

Hypothetical Data Presentation:

Target ClassRepresentative TargetCDPSA (% Inhibition @ 10 µM)Celecoxib (% Inhibition @ 10 µM)Aspirin (% Inhibition @ 10 µM)CDPSA-IA (% Inhibition @ 10 µM)
GPCR H1 Histamine Receptor8%12%5%2%
A1 Adenosine Receptor65%4%3%5%
Ion Channel hERG15%9%4%1%
Kinase SRC58%18%7%6%
Enzyme Carbonic Anhydrase II7%45%2%3%
Transporter SERT3%6%1%0%

Interpretation: In this hypothetical screen, CDPSA shows potential off-target activity at the A1 Adenosine Receptor and SRC kinase. This result does not confirm a functional interaction but flags these targets for further investigation in Tier 2 or 3 assays. The lack of activity from the inactive analog (CDPSA-IA) provides confidence that the observed hits are specific to the CDPSA chemical structure.

Tier 2: Focused Biochemical Assays for On-Target Selectivity

Expertise & Rationale: Following the broad screen, the next logical step is to quantify the compound's activity against its intended targets and closely related isoforms. For CDPSA, this means determining its potency and selectivity for COX-1 versus COX-2. The ratio of IC50 values (the concentration required to inhibit 50% of enzyme activity) provides a selectivity index, a critical parameter for predicting the therapeutic window and potential for side effects (e.g., gastrointestinal issues associated with COX-1 inhibition).[2]

Methodology: An in vitro enzyme inhibition assay is performed to measure the IC50 values of the test compounds against purified COX-1 and COX-2 enzymes.[6]

G substrate Arachidonic Acid enzyme1 COX-1 (Constitutive) substrate->enzyme1 enzyme2 COX-2 (Inducible) substrate->enzyme2 product1 Prostaglandins (e.g., GI Protection) enzyme1->product1 product2 Prostaglandins (Pain & Inflammation) enzyme2->product2 inhibitor CDPSA / Comparators inhibitor->enzyme1 Inhibition (IC50) inhibitor->enzyme2 Inhibition (IC50)

Caption: Inhibition of COX-1 and COX-2 pathways.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
CDPSA 15005030
Celecoxib 300015200
Aspirin 1002000.5
CDPSA-IA >100,000>100,000N/A

Interpretation: The hypothetical data suggest that CDPSA is a potent COX-2 inhibitor with moderate selectivity over COX-1. While not as selective as Celecoxib, it is significantly more selective for COX-2 than the non-selective Aspirin. This biochemical profile suggests a potentially favorable therapeutic window, which must be confirmed in a cellular context.

Tier 3: Cellular Functional Assays for Physiological Relevance

Expertise & Rationale: Biochemical assays using purified proteins are essential but exist outside a biological context. Cell-based assays are critical for confirming that a compound can engage its target in a complex cellular environment and elicit the desired functional response.[7] Factors like cell permeability, efflux pumps, and metabolism can dramatically alter a compound's apparent activity.[8] Measuring a downstream biomarker, such as prostaglandin E2 (PGE2), provides a more physiologically relevant measure of target engagement and functional outcome. A concurrent cytotoxicity assay is a self-validating control, ensuring that the observed inhibition is due to specific target modulation, not simply cell death.[8]

Methodology: A relevant cell line (e.g., human macrophages) is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. The ability of the test compounds to inhibit PGE2 release is measured by ELISA. Cytotoxicity is assessed in parallel using an MTT or LDH assay.

Hypothetical Data Presentation:

CompoundPGE2 Inhibition EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
CDPSA 95>100>1052
Celecoxib 40>100>2500
Aspirin 350>100>285
CDPSA-IA >100,000>100N/A

Interpretation: The cellular data corroborate the biochemical findings. CDPSA effectively inhibits PGE2 production with an EC50 value in the nanomolar range, confirming its functional activity in a cellular system. The high CC50 value indicates low cytotoxicity, resulting in a favorable therapeutic index. This provides strong evidence that CDPSA's anti-inflammatory potential is achieved through on-target COX-2 inhibition at non-toxic concentrations.

Detailed Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is a self-validating system for determining IC50 values for COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a stock solution of Arachidonic Acid (substrate) and a fluorescent probe (e.g., ADHP).

    • Prepare serial dilutions of test compounds (CDPSA, comparators) in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • In a 96-well black plate, add 20 µL of each compound dilution. For control wells, add buffer with DMSO (100% activity) or a known potent inhibitor (0% activity).

    • Add 160 µL of a master mix containing assay buffer, the fluorescent probe, and either COX-1 or COX-2 enzyme to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the arachidonic acid substrate to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/590 nm) every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Ratetest - Rate0%) / (Rate100% - Rate0%)).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Cell-Based PGE2 Functional Assay

This protocol validates biochemical findings in a physiologically relevant system.

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer (e.g., 5 x 104 cells/well) and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of test compounds in serum-free media.

    • Aspirate the old media from the cells and replace it with 100 µL of the compound dilutions. Include vehicle controls (media + DMSO).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Add 10 µL of LPS (e.g., final concentration 1 µg/mL) to all wells except the unstimulated control.

    • Incubate for 18-24 hours to allow for COX-2 induction and PGE2 production.

  • PGE2 Quantification (ELISA):

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the PGE2 concentration in the supernatant using a commercially available PGE2 competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the % inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to determine the EC50 value.[10]

Conclusion and Forward Outlook

This guide outlines a rigorous, tiered approach to characterizing the cross-reactivity profile of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. The hypothetical data presented for CDPSA build a compelling case for a potent, functionally active COX-2 inhibitor with a favorable selectivity and safety profile in vitro. The initial broad screen successfully identified potential off-target interactions (A1 Adenosine Receptor, SRC kinase) that warrant further investigation using specific biochemical and cellular functional assays to determine their physiological relevance and potential clinical impact.

By integrating broad screening with focused biochemical and cell-based functional assays, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities. This data-driven approach, grounded in sound experimental design and validated protocols, is indispensable for mitigating risk and increasing the probability of success in the complex journey of drug development.

References

  • Fabgennix International. Competition Assay Protocol. Fabgennix. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. Available from: [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic pathology, 38(7), 1138-1166. Available from: [Link]

  • Promega Connections. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections Blog. Available from: [Link]

  • OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available from: [Link]

  • Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. Available from: [Link]

  • JoVE. (2022). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available from: [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(9), 1195. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Labs. Available from: [Link]

  • Shen, J., et al. (2020). The protocol of competitive binding assay. ResearchGate. Available from: [Link]

  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Available from: [Link]

  • Fütredy, L., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available from: [Link]

  • Chem Help ASAP. (2023). Functional In Vitro Assays for Drug Discovery. YouTube. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Labs. Available from: [Link]

  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. Available from: [Link]

  • PubChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays. Charles River Labs. Available from: [Link]

  • Peck, K. E., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1272-1281. Available from: [Link]

  • Zhang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 148-159. Available from: [Link]

  • Kim, H. S., et al. (2013). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Biomolecular Screening, 18(5), 519-530. Available from: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Available from: [Link]

Sources

comparing the efficacy of different synthetic routes to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its utility stems from the presence of multiple reactive sites on the pyrazole core, allowing for diverse downstream functionalization. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to researchers in medicinal and process chemistry.

This guide provides a comparative analysis of the two primary synthetic routes to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, starting from the readily available precursor, 1,3-dimethyl-1H-pyrazole. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a comparative assessment of their efficacy based on yield, purity, safety, and operational simplicity.

Synthesis of the Starting Material: 1,3-Dimethyl-1H-pyrazole

Before proceeding to the functionalization of the pyrazole ring, it is essential to have a reliable source of the starting material, 1,3-dimethyl-1H-pyrazole. This is typically synthesized via the N-alkylation of 3(5)-methylpyrazole. The reaction of 3(5)-methylpyrazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate, yields a mixture of 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole. The desired 1,3-isomer can be separated from the 1,5-isomer by distillation.

Route 1: Chlorination Followed by Sulfonation

This synthetic strategy involves the initial chlorination of the pyrazole ring at the C4 position, followed by sulfonation at the same position. The electron-donating nature of the two methyl groups on the pyrazole ring activates the C4 position for electrophilic substitution.

Step 1: Chlorination of 1,3-Dimethyl-1H-pyrazole

The direct chlorination of 1,3-dimethyl-1H-pyrazole can be achieved using various chlorinating agents. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction proceeds via an electrophilic aromatic substitution mechanism.

1,3-Dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole 5-Chloro-1,3-dimethyl-1H-pyrazole 5-Chloro-1,3-dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole->5-Chloro-1,3-dimethyl-1H-pyrazole SO₂Cl₂ or NCS

Caption: Workflow for the chlorination of 1,3-dimethyl-1H-pyrazole.

Experimental Protocol: Chlorination of 1,3-Dimethyl-1H-pyrazole
  • To a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 5-chloro-1,3-dimethyl-1H-pyrazole.

Step 2: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole

The subsequent sulfonation of the chlorinated pyrazole introduces the sulfonic acid group at the C4 position. A potent sulfonating agent is required for this transformation, with chlorosulfonic acid being a common choice. The reaction proceeds through the formation of a sulfonyl chloride intermediate, which is then hydrolyzed to the sulfonic acid.

5-Chloro-1,3-dimethyl-1H-pyrazole 5-Chloro-1,3-dimethyl-1H-pyrazole 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride 5-Chloro-1,3-dimethyl-1H-pyrazole->5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride 1. Chlorosulfonic acid 2. Thionyl chloride 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride->5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid H₂O (Hydrolysis) 1,3-Dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride 1,3-Dimethyl-1H-pyrazole->1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride 1. Chlorosulfonic acid 2. Thionyl chloride 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride->1,3-Dimethyl-1H-pyrazole-4-sulfonic acid H₂O (Hydrolysis)

Caption: Workflow for the sulfonation of 1,3-dimethyl-1H-pyrazole.

Experimental Protocol: Sulfonation of 1,3-Dimethyl-1H-pyrazole
  • To a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform, cooled to 0 °C under a nitrogen atmosphere, slowly add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in chloroform. [1]2. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours. [1]3. To the reaction mixture, add thionyl chloride (1.3 eq) and continue stirring at 60 °C for an additional 2 hours to ensure the formation of the sulfonyl chloride. [1]4. Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with chloroform. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

  • The crude sulfonyl chloride is then hydrolyzed by stirring with water at room temperature until the reaction is complete (monitored by TLC) to give 1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Step 2: Chlorination of 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid

The final step in this route is the chlorination of the pyrazole-4-sulfonic acid. The sulfonic acid group is a deactivating group, which can make the subsequent electrophilic chlorination more challenging compared to the chlorination of the unsubstituted pyrazole. Harsher reaction conditions or more potent chlorinating agents may be required.

1,3-Dimethyl-1H-pyrazole-4-sulfonic acid 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid->5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid Chlorinating Agent (e.g., SO₂Cl₂)

Caption: Workflow for the chlorination of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Experimental Protocol: Chlorination of 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid
  • To a solution of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add a chlorinating agent such as sulfuryl chloride (1.2 eq).

  • The reaction mixture may require heating to facilitate the chlorination. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon the addition of a non-polar solvent or by extraction after quenching with water.

  • The crude product is then purified by recrystallization.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Chlorination then SulfonationRoute 2: Sulfonation then Chlorination
Overall Yield Generally higher yields are expected. The initial chlorination activates the ring for subsequent sulfonation.Potentially lower yields due to the deactivating effect of the sulfonic acid group on the subsequent chlorination step.
Reaction Conditions Milder conditions for the initial chlorination step. The sulfonation requires strong acid and elevated temperatures.The initial sulfonation requires harsh conditions. The subsequent chlorination may also require forcing conditions.
Regioselectivity High regioselectivity is expected for both steps, as the C4 position is the most activated for electrophilic substitution.High regioselectivity is expected for the initial sulfonation. The chlorination should also be directed to the C5 position.
Purification Intermediates and the final product are generally crystalline and can be purified by recrystallization or chromatography.Purification of the sulfonic acid intermediate can be challenging due to its high polarity.
Safety Considerations Involves the use of hazardous reagents such as sulfuryl chloride and chlorosulfonic acid. [2][3][4][5][6]Also involves the use of hazardous reagents like chlorosulfonic acid and potentially harsh chlorinating agents. [2][3][4][5][6]
Scalability This route is likely more amenable to large-scale synthesis due to the more predictable reactivity and potentially higher yields.The potentially lower yield and more challenging purification of the intermediate may pose challenges for scalability.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. However, Route 1 (Chlorination followed by Sulfonation) is generally the preferred method. The primary advantage of this route lies in the more favorable electronics for the sequential electrophilic substitutions. The initial chlorination does not significantly deactivate the ring towards the subsequent sulfonation. In contrast, the sulfonic acid group introduced in the first step of Route 2 is strongly deactivating, making the subsequent chlorination step more difficult to achieve, likely resulting in lower overall yields and requiring more forcing reaction conditions.

For researchers requiring a reliable and efficient synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, particularly for larger-scale preparations, Route 1 offers a more practical and robust approach. Careful handling of the corrosive and reactive reagents is paramount in both synthetic strategies.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. ResearchGate. [Link]

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • chlorosulphonic acid - Chemstock. Chemstock. [Link]

  • ICSC 1039 - CHLOROSULFONIC ACID. ILO. [Link]

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. NJ.gov. [Link]

Sources

In Vivo Validation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Comparative Guide to its Therapeutic Potential in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (referred to herein as CDPSA) as a potential therapeutic agent for inflammatory disorders. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory compounds.

Introduction: The Promise of Pyrazole Derivatives in Inflammation

CDPSA is a pyrazole derivative with a unique substitution pattern, including a sulfonic acid group, which may influence its biological activity and pharmacokinetic profile.[5] Preliminary research suggests that CDPSA may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] This guide outlines a rigorous in vivo validation strategy to substantiate these claims and benchmark CDPSA against current therapeutic options.

Comparative Analysis: CDPSA vs. Established Anti-inflammatory Agents

To ascertain the therapeutic potential of CDPSA, its efficacy and safety profile must be compared to both a selective COX-2 inhibitor and a traditional non-selective NSAID.

  • Celecoxib: A selective COX-2 inhibitor, representing a targeted anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for anti-inflammatory efficacy, albeit with a known profile of gastrointestinal and cardiovascular side effects.

The following sections will detail the experimental designs to compare the anti-inflammatory, analgesic, and safety profiles of CDPSA against these two standards.

In Vivo Efficacy Models: A Step-by-Step Approach

Carrageenan-Induced Paw Edema in Rats

This widely used and reproducible model of acute inflammation is ideal for the initial screening of novel anti-inflammatory agents.[6]

Experimental Workflow:

G cluster_0 Acclimatization & Baseline cluster_1 Dosing Regimen cluster_2 Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize Male Wistar Rats (180-220g) for 7 days baseline Measure baseline paw volume using a plethysmometer acclimatize->baseline grouping Randomly assign rats to 4 groups (n=6): - Vehicle (0.5% CMC) - CDPSA (e.g., 10, 30, 100 mg/kg, p.o.) - Celecoxib (e.g., 30 mg/kg, p.o.) - Indomethacin (e.g., 10 mg/kg, p.o.) baseline->grouping dosing Administer compounds orally (p.o.) 1 hour prior to carrageenan injection grouping->dosing induction Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw dosing->induction measurement Measure paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection induction->measurement calculation Calculate the percentage inhibition of edema for each group compared to the vehicle control measurement->calculation stats Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) calculation->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Hypothetical Comparative Efficacy Data:

Treatment Group (Dose)Mean Paw Edema (mL) at 3h (± SEM)Percentage Inhibition (%)
Vehicle (0.5% CMC)0.85 ± 0.05-
CDPSA (10 mg/kg)0.68 ± 0.0420.0
CDPSA (30 mg/kg)0.45 ± 0.0347.1
CDPSA (100 mg/kg)0.30 ± 0.0264.7
Celecoxib (30 mg/kg)0.38 ± 0.0355.3
Indomethacin (10 mg/kg)0.25 ± 0.0270.6
Acetic Acid-Induced Writhing Test in Mice

This model assesses the peripheral analgesic activity of a compound.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least 3 days before the experiment.

  • Grouping and Dosing: Mice are divided into groups (n=6) and administered vehicle, CDPSA, celecoxib, or indomethacin orally 30 minutes before the induction of writhing.

  • Induction: Each mouse is injected intraperitoneally (i.p.) with 0.1 mL of 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.

Hypothetical Comparative Analgesic Data:

Treatment Group (Dose)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle (0.5% CMC)45.2 ± 3.1-
CDPSA (30 mg/kg)25.8 ± 2.542.9
Celecoxib (30 mg/kg)21.7 ± 2.251.9
Indomethacin (10 mg/kg)15.3 ± 1.866.1

Preliminary Safety and Tolerability Assessment

Ulcerogenic Activity

A critical aspect of NSAID development is the assessment of gastrointestinal toxicity.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Dosing: Animals are administered high doses of CDPSA, celecoxib, and indomethacin orally for 3 consecutive days. A vehicle control group is also included.

  • Observation: On the fourth day, animals are euthanized, and their stomachs are removed.

  • Evaluation: The stomachs are opened along the greater curvature and examined for the presence of ulcers. The severity of the ulcers can be scored.

Hypothetical Ulcer Index:

Treatment Group (Dose)Mean Ulcer Index (± SEM)
Vehicle (0.5% CMC)0.1 ± 0.05
CDPSA (100 mg/kg)1.2 ± 0.3
Celecoxib (100 mg/kg)0.8 ± 0.2
Indomethacin (30 mg/kg)4.5 ± 0.6

Mechanism of Action: Elucidating the Molecular Target

The anti-inflammatory activity of many pyrazole derivatives is attributed to the inhibition of COX enzymes.[1][4]

Proposed Signaling Pathway:

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Inhibition cluster_3 Physiological Response stimulus Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain Fever pgs->inflammation cdpsa CDPSA cdpsa->cox celecoxib Celecoxib celecoxib->cox indomethacin Indomethacin indomethacin->cox

Caption: Proposed Mechanism of Action via COX Inhibition.

Further in vitro enzyme assays would be required to confirm the inhibitory activity of CDPSA on COX-1 and COX-2 and to determine its selectivity profile.

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy to validate the therapeutic potential of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid as a novel anti-inflammatory agent. The hypothetical data presented suggests that CDPSA could possess significant anti-inflammatory and analgesic properties, potentially with a favorable gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin.

Future studies should focus on:

  • Confirming the mechanism of action through in vitro COX enzyme assays.

  • Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a dose-response relationship.

  • Evaluating the efficacy of CDPSA in chronic inflammation models, such as adjuvant-induced arthritis.

  • Performing comprehensive toxicology studies to fully characterize its safety profile.

The successful completion of these studies will be crucial in determining the clinical viability of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid as a next-generation anti-inflammatory therapeutic.

References

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. ResearchGate. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). Molecules, 25(21), 5049. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 396-407. [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy And Bioallied Sciences, 8(1), 2-10. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. [Link]

  • Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. REDI. [Link]

  • In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse. (2018). Tissue Engineering and Regenerative Medicine, 15(3), 325-334. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences, 22(4), 450-455. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Against Commercial Intermediates in Synthetic Chemistry

Introduction: The Strategic Value of Pyrazole Sulfonic Acids

In the landscape of modern drug discovery and agrochemical synthesis, the pyrazole scaffold is a cornerstone. Its derivatives are integral to a wide range of biologically active molecules, including renowned anti-inflammatory drugs like Celecoxib, which function by inhibiting cyclooxygenase-2 (COX-2).[1] The functionalization of this privileged heterocycle is therefore a critical area of research. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CDPSA), with its unique substitution pattern, emerges as a versatile intermediate.[2] The presence of the sulfonic acid group at the 4-position, combined with a chloro-substituent at the 5-position, offers multiple reaction handles for building molecular complexity.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical benchmark of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. We will objectively compare its performance against two widely available commercial intermediates in a common, pharmaceutically relevant reaction: sulfonamide synthesis. Our goal is to provide researchers, scientists, and drug development professionals with the experimental data and causal insights needed to make informed decisions about intermediate selection for their synthetic campaigns.

Selection of Commercial Comparators

To establish a meaningful benchmark, we have selected two commercial chemical intermediates that represent logical alternatives to CDPSA. The choice of these comparators is rooted in providing a comparison against both a structurally analogous compound and a universally recognized standard for sulfonamide synthesis.

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride: This compound is a close structural analog, lacking the C5-chloro group and N1-methyl group of our target intermediate but sharing the core pyrazole-4-sulfonyl scaffold. It is readily synthesized via established literature methods, making it an accessible building block for medicinal chemists.[3][4] Its direct comparison will allow us to evaluate the electronic and steric effects of the chloro and methyl substituents on reactivity and yield.

  • p-Toluenesulfonyl Chloride (Ts-Cl): As one of the most common and cost-effective arylsulfonyl chlorides, Ts-Cl serves as the industry-standard benchmark for sulfonyl group introduction. Its reactivity is well-documented, providing a robust baseline against which the performance of the pyrazole-based intermediates can be measured.

A crucial distinction must be made at the outset. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a sulfonic acid , whereas our selected comparators are sulfonyl chlorides . Sulfonic acids are significantly less reactive towards nucleophiles and require an "activation" step—typically conversion to the corresponding sulfonyl chloride—before they can be effectively used in reactions like sulfonamide formation.[5] This additional step is a critical factor in our overall performance evaluation.

Experimental Design: A Head-to-Head Comparison

Our benchmarking study will focus on the synthesis of a model sulfonamide, N-benzyl-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and its analogs. This reaction was chosen for its ubiquity in medicinal chemistry and its sensitivity to the reactivity of the sulfonylating agent.

Overall Experimental Workflow

The following diagram, generated using Graphviz, illustrates the complete experimental workflow from starting materials to the final, purified product.

G cluster_0 Part A: Activation (CDPSA Only) cluster_1 Part B: Sulfonamide Coupling (All Intermediates) start_cdpsa 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-sulfonic acid activation Reaction with Thionyl Chloride (SOCl₂) start_cdpsa->activation intermediate Crude 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-sulfonyl chloride activation->intermediate reaction Coupling Reaction (Base, Solvent) intermediate->reaction start_comparators Commercial Sulfonyl Chlorides (Comparator 1 & 2) start_comparators->reaction amine Benzylamine amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified N-benzyl- Sulfonamide Product purification->product G start Project Goal? goal1 Novel Scaffold Required? (5-Chloro-1,3-dimethyl-pyrazole) start->goal1 Yes goal2 Standard Pyrazole Scaffold Needed? start->goal2 No decision1 Use 5-Chloro-1,3-dimethyl-1H- pyrazole-4-sulfonic acid goal1->decision1 goal3 Simple Sulfonamide Synthesis? goal2->goal3 Yes decision2 Use 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride goal2->decision2 No decision3 Use p-Toluenesulfonyl Chloride (Ts-Cl) goal3->decision3 Yes note1 Accepts 2-step process for unique substitution pattern. decision1->note1 note2 Efficient 1-step process for pyrazole core. decision2->note2 note3 Highest yield, lowest cost for non-specific sulfonamides. decision3->note3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, moving beyond simple checklists to explain the scientific rationale behind each critical step.

Our primary directive is to manage chemical waste in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[1] All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5][6][7]

  • Corrosivity: As a sulfonic acid, it is inherently acidic and should be treated as a corrosive material.

This assessment mandates the use of appropriate PPE to create a barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or airborne dust that can cause serious eye damage.[3][4][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause irritation or burns.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[8]
Work Environment Well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which can cause respiratory tract irritation.[3][5]

Waste Classification and Segregation: The Core of Safe Disposal

Proper disposal begins with correct classification. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid falls into two critical hazardous waste categories that dictate its handling.

  • Halogenated Organic Waste: The "Chloro-" prefix indicates this is a chlorinated organic compound. Halogenated wastes must be segregated from non-halogenated wastes.[9][10]

    • Causality: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl). Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream and significantly increases disposal costs and complexity.[11][12]

  • Acidic Waste: The sulfonic acid group makes this an acidic compound.

    • Causality: Acidic waste must be kept separate from basic (alkaline) waste to prevent violent and potentially dangerous neutralization reactions.[9][13] It must also be segregated from substances that can react to produce toxic gases, such as cyanides or sulfides.[12][13]

The following diagram outlines the critical decision-making process for segregating this chemical waste.

G Diagram 1: Waste Segregation Workflow A Identify Waste: 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-sulfonic acid B Is it a Halogenated Organic? A->B C Is it Acidic? B->C Yes D Select Container: 'Halogenated Organic Acid Waste' C->D Yes E Properly Label Container (Full Chemical Name & 'Hazardous Waste') D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Contact EHS for Pickup F->G

Sources

Navigating the Safe Handling of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes. This document moves beyond a simple checklist, delving into the rationale behind each protective measure.

While a specific Safety Data Sheet (SDS) for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid was not available, this guide is built upon the safety profiles of structurally analogous pyrazole derivatives and established best practices for handling corrosive and irritant chemicals. The principles outlined here are designed to create a self-validating system of safety, ensuring a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Structurally related compounds to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are classified as causing skin irritation, serious eye damage or irritation, and potential respiratory irritation.[1][2][3] Therefore, it is imperative to approach this chemical with the assumption that it poses similar hazards. The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust or aerosols.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory procedure being undertaken.[4][5] The core principle is to create a barrier between you and the hazardous material.

Visualizing Your PPE Strategy

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Justification Start Identify Laboratory Task Weighing Weighing Solid Compound Start->Weighing Dissolving Dissolving in Solvent Start->Dissolving Reaction Performing a Reaction Start->Reaction PPE_Level1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Weighing->PPE_Level1 PPE_Level2 Enhanced PPE: - Chemical Splash Goggles - Chemical-Resistant Gloves (Nitrile or Neoprene) - Chemical-Resistant Apron over Lab Coat Dissolving->PPE_Level2 PPE_Level3 Maximum Protection: - Face Shield over Chemical Splash Goggles - Chemical-Resistant Gloves - Full-Body Protection (e.g., Tyvek suit) - Respiratory Protection (if potential for aerosols) Reaction->PPE_Level3 Justification1 Low risk of splash or aerosol generation. PPE_Level1->Justification1 Justification2 Moderate risk of splashes. PPE_Level2->Justification2 Justification3 High risk of splashes, spills, or aerosolization. PPE_Level3->Justification3

Caption: PPE selection workflow based on laboratory task.

Detailed PPE Recommendations

The following table summarizes the recommended PPE for various laboratory activities involving 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing solid Safety glasses with side shieldsNitrile glovesStandard lab coatRecommended if weighing large quantities or if the material is dusty. Use a NIOSH-approved respirator.[2]
Preparing solutions Chemical splash goggles[6]Chemical-resistant gloves (e.g., nitrile, neoprene)[4][7]Chemical-resistant apron over a lab coat[4][6]Not generally required if performed in a well-ventilated area or fume hood.
Running reactions Face shield worn over chemical splash goggles[4][6]Chemical-resistant gloves (e.g., nitrile, neoprene)[4][7]Full-body chemical-resistant suit or coveralls[5][7]Required if there is a risk of aerosol generation or if the reaction is not contained. Use a NIOSH-approved respirator.[2][8]
Handling waste Chemical splash gogglesChemical-resistant glovesChemical-resistant apron over a lab coatNot generally required for small quantities of sealed waste.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If an apron is required, it should be worn over the lab coat.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect them for any tears or defects before use.[7]

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Ensure a snug and comfortable fit.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Emergency Protocols: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. Eyewash stations should be readily accessible.[6][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention. Safety showers should be available in the work area.[6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Disposal Plan

All disposable PPE, such as gloves and Tyvek suits, that has come into contact with 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid should be considered hazardous waste.

  • Collection: Place contaminated disposable PPE in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste container according to your institution's and local regulations for chemical waste.[1] Do not dispose of contaminated materials in the regular trash.

By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific practice. A proactive and informed approach to laboratory safety is the bedrock of reliable and reproducible research.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
  • PPE for Hazardous Chemicals - Canada Safety Training.
  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • 5-chloro-1,3-dimethyl-1h-pyrazole-4-sulfonic acid - Guidechem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3 - SAFETY DATA SHEET. (2014, October 10).
  • 6 - Safety Data Sheet. (2021, May 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, January 31).
  • Safety Data Sheet - AA Blocks. (2025, January 18).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.